2-(2,2,2-Trimethylacetyl)oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)6(10)7-9-4-5-11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCFSRVXIICNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642055 | |
| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-14-3 | |
| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(trimethylacetyl)oxazole and its derivatives
An In-depth Technical Guide to the Synthesis of 2-(trimethylacetyl)oxazole and its Derivatives
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and clinically significant pharmaceuticals.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery.[1][5][6] This guide provides a comprehensive overview of the synthesis of 2-(trimethylacetyl)oxazole, a key building block, and its derivatives. We will delve into the primary synthetic strategies, offering detailed, field-proven protocols, mechanistic insights, and characterization methodologies tailored for researchers, chemists, and professionals in drug development.
The Strategic Importance of the Oxazole Moiety
The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen, serves as a versatile pharmacophore.[1][2][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][6] The 2-acyl substitution, specifically the trimethylacetyl (pivaloyl) group, provides a sterically hindered ketone that can serve as a unique handle for further chemical elaboration or as a key interacting element with biological targets. Understanding the synthesis of this core structure is fundamental to unlocking its potential in modern medicinal chemistry.
Foundational Strategies for Oxazole Ring Construction
Several classical methods have been established for the synthesis of the oxazole ring, each with distinct advantages and substrate scopes. A brief overview provides essential context for the specific synthesis of our target molecule.
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones, typically under acidic conditions using reagents like sulfuric acid or polyphosphoric acid.[1][8][9] It is a robust and widely used method for preparing 2,5-disubstituted oxazoles.
-
Van Leusen Oxazole Synthesis: A highly versatile method that utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes in the presence of a base (like K₂CO₃) to form the oxazole ring.[10][11][12][13] This reaction is particularly effective for synthesizing 5-substituted oxazoles.[2][14]
-
Fischer Oxazole Synthesis: One of the earliest methods, it proceeds from the reaction of cyanohydrins with aldehydes in the presence of anhydrous HCl.[1][9][15]
-
Other Notable Methods: The Bredereck reaction (from α-haloketones and amides) and the Davidson synthesis are also important contributions to the synthetic chemist's toolbox for accessing this heterocycle.[1]
While these methods are foundational, the direct and efficient synthesis of a 2-acyl substituted oxazole often requires a more targeted approach.
Core Synthesis of 2-(trimethylacetyl)oxazole: A Mechanistic Approach
We will focus on the most direct and scientifically sound method for synthesizing the target molecule: the C2-lithiation of an oxazole precursor followed by acylation. This approach offers high regioselectivity and is adaptable for creating a library of derivatives.
Retrosynthetic Analysis & Strategy Selection
The most logical disconnection for 2-(trimethylacetyl)oxazole is at the C2-carbonyl bond. This reveals an oxazolyl anion equivalent and an acylating agent, pivaloyl chloride.
The C2 proton of the oxazole ring is the most acidic due to the inductive electron-withdrawing effects of the adjacent electronegative oxygen and nitrogen atoms.[16] This makes direct deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), highly effective and regioselective. The resulting 2-lithiooxazole is a potent nucleophile that can readily react with an electrophile like pivaloyl chloride.[16][17]
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.
Reaction: C2-Lithiation and Acylation of Oxazole
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Trimethylacetyl chloride (Pivaloyl chloride)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add oxazole (1.0 eq.) dissolved in anhydrous diethyl ether (approx. 0.1 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change to a milky white or pale yellow suspension is typically observed.
-
Anion Formation: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the 2-lithiooxazole intermediate.[17]
-
Acylation: Add pivaloyl chloride (1.1 eq.) dropwise to the cold suspension.
-
Reaction Completion: Allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 2-(trimethylacetyl)oxazole as a pure compound.
Structural Characterization and Data
Confirmation of the product's identity is achieved through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Two singlets in the aromatic region (δ 7-8 ppm) corresponding to the C4-H and C5-H protons of the oxazole ring. A large singlet (9H) in the upfield region (δ 1.2-1.5 ppm) for the tert-butyl group. |
| ¹³C NMR | A signal for the ketone carbonyl (δ > 180 ppm). Signals for the oxazole ring carbons (typically δ 120-160 ppm). A signal for the quaternary carbon and the methyl carbons of the tert-butyl group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch (approx. 1680-1700 cm⁻¹). Characteristic C=N and C-O stretching frequencies for the oxazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₁₁NO₂. |
Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used.[18][19]
Synthesis of Derivatives: Expanding Chemical Space
The true power of this methodology lies in its adaptability for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
Modification at the 2-Position
By substituting pivaloyl chloride with other commercially available or custom-synthesized acyl chlorides, a wide range of 2-acyl oxazoles can be prepared. This allows for probing the effects of electronic and steric changes at this position.
| Acyl Chloride (R-COCl) | Resulting Product | Rationale for Variation |
| Benzoyl Chloride | 2-Benzoyloxazole | Introduces an aromatic system for potential π-stacking interactions. |
| Acetyl Chloride | 2-Acetyloxazole | A small, sterically unhindered ketone handle. |
| Cyclopropanecarbonyl Chloride | 2-(Cyclopropanecarbonyl)oxazole | Introduces a strained ring system, a common motif in medicinal chemistry. |
Modification of the Oxazole Ring
The synthesis can also begin with substituted oxazoles (e.g., 4-methyloxazole, 5-bromooxazole) to generate polysubstituted final products. The C2-lithiation step remains highly regioselective, providing clean conversion to the desired 2-acyl derivatives with additional functionality on the core ring.
Conclusion and Future Outlook
The synthesis of 2-(trimethylacetyl)oxazole and its derivatives via C2-lithiation is a robust, reliable, and highly adaptable method for accessing a valuable class of molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to generate novel compounds for biological screening. The ability to systematically modify both the acyl substituent and the oxazole core allows for fine-tuning of molecular properties, which is essential for the rational design of new therapeutic agents. Future work may focus on developing catalytic and more environmentally benign methods for C-H functionalization at the C2 position, further streamlining access to these important chemical entities.
References
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Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Artificial Cells, Nanomedicine, and Biotechnology, 50(1), 215-233. [Link]
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Fleming, F. F., & Mueller, D. C. (n.d.). DIRECT OXAZOLE SYNTHESIS FROM ASMIC, ALKYL HALIDES, AND ACID CHLORIDES. 230th ACS National Meeting. [Link]
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NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]
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Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]
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Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
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Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
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Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
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Joshi, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 276-291. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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Al-Tel, T. H. (2007). Unconventional oxazole formation from isocyanides. Chemical Communications, (29), 3034-3036. [Link]
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3585-3620. [Link]
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Singh, R. K., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2623(1), 020002. [Link]
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
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Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
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Zhang, L., et al. (2014). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 15(11), 20261-20275. [Link]
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Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]
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Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]
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Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link]
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Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-trimethylsilyl oxazole. PrepChem.com. [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
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Spectroscopic Characterization of 2-(Pivaloyl)oxazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(pivaloyl)oxazole, a heterocyclic ketone of interest in synthetic and medicinal chemistry. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds. We present a detailed exploration of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic features of 2-(pivaloyl)oxazole. Each section includes a theoretical framework, predicted spectral data with detailed interpretation, and validated experimental protocols for data acquisition. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel oxazole derivatives.
Introduction: The Significance of 2-(Pivaloyl)oxazole
Oxazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The introduction of a pivaloyl group at the 2-position of the oxazole ring introduces a sterically bulky tert-butyl moiety, which can significantly influence the molecule's conformational preferences, metabolic stability, and biological activity. Accurate and unambiguous spectroscopic characterization is paramount for confirming the successful synthesis of 2-(pivaloyl)oxazole, assessing its purity, and elucidating its structure-activity relationships.
This guide provides a robust predictive framework for the spectroscopic signature of 2-(pivaloyl)oxazole, empowering researchers to confidently identify this compound and accelerate their research endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular structure can be constructed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(pivaloyl)oxazole is anticipated to be relatively simple, exhibiting distinct signals for the oxazole ring protons and the protons of the pivaloyl group.
Table 1: Predicted ¹H NMR Data for 2-(Pivaloyl)oxazole (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | Singlet | 1H | H-5 (Oxazole) | The C-5 proton of the oxazole ring is expected to be the most deshielded ring proton due to the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group at C-2.[2] |
| ~7.2 - 7.4 | Singlet | 1H | H-4 (Oxazole) | The C-4 proton is typically found at a slightly higher field compared to the C-5 proton in the oxazole ring.[2] |
| ~1.4 - 1.6 | Singlet | 9H | -C(CH₃)₃ (Pivaloyl) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons for coupling. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of 2-(pivaloyl)oxazole.
Table 2: Predicted ¹³C NMR Data for 2-(Pivaloyl)oxazole (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 - 195 | C=O (Pivaloyl) | The carbonyl carbon of the pivaloyl group is expected to resonate at a low field due to its sp² hybridization and the strong deshielding effect of the oxygen atom. |
| ~158 - 162 | C-2 (Oxazole) | The C-2 carbon, directly attached to the electron-withdrawing pivaloyl group and flanked by two heteroatoms, will be significantly deshielded. |
| ~140 - 145 | C-5 (Oxazole) | The C-5 carbon of the oxazole ring is typically found at a lower field than the C-4 carbon. |
| ~125 - 130 | C-4 (Oxazole) | The C-4 carbon of the oxazole ring generally appears in this region. |
| ~39 - 42 | -C (CH₃)₃ (Pivaloyl) | The quaternary carbon of the tert-butyl group. |
| ~27 - 29 | -C(CH₃ )₃ (Pivaloyl) | The three equivalent methyl carbons of the tert-butyl group will give a single signal. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-(pivaloyl)oxazole.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
2-(pivaloyl)oxazole sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-(pivaloyl)oxazole sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, 2-(pivaloyl)oxazole is expected to show a distinct molecular ion peak and characteristic fragment ions.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-(Pivaloyl)oxazole
| m/z | Ion Structure | Fragmentation Pathway |
| 153 | [M]⁺˙ | Molecular Ion |
| 96 | [M - C₄H₉]⁺ | α-cleavage with loss of a tert-butyl radical. This is a very common and favorable fragmentation for pivaloyl groups. [1][3] |
| 69 | [C₃H₃NO]⁺˙ | Cleavage of the bond between the carbonyl carbon and the oxazole ring, resulting in the oxazole radical cation. |
| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. |
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of 2-(pivaloyl)oxazole.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source (e.g., GC-MS or direct insertion probe)
-
2-(pivaloyl)oxazole sample
-
Solvent for sample dissolution (if using GC-MS, e.g., dichloromethane)
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of 2-(pivaloyl)oxazole in a volatile solvent.
-
GC-MS Setup:
-
Set up the gas chromatograph with an appropriate column and temperature program to ensure separation and elution of the compound.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: The eluted compound will be ionized in the EI source, and the resulting ions will be separated and detected by the mass analyzer.
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of 2-(pivaloyl)oxazole to identify the molecular ion and major fragment ions.
Caption: Workflow for GC-MS data acquisition.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-(pivaloyl)oxazole, the absorption bands will be characteristic of the conjugated system formed by the oxazole ring and the carbonyl group.
Predicted UV-Vis Spectrum
The UV-Vis spectrum of 2-(pivaloyl)oxazole in a non-polar solvent is expected to show absorptions corresponding to π → π* and n → π* transitions.
Table 5: Predicted UV-Vis Absorption Data for 2-(Pivaloyl)oxazole
| λ_max (nm) | Molar Absorptivity (ε) | Transition | Rationale |
| ~250 - 270 | High | π → π | This intense absorption is due to the electronic transition within the conjugated π-system of the 2-acyloxazole moiety. |
| ~310 - 330 | Low | n → π | This weaker absorption arises from the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of 2-(pivaloyl)oxazole.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., hexane or ethanol)
-
2-(pivaloyl)oxazole sample
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(pivaloyl)oxazole of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbances in the optimal range (0.1 - 1.0).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline.
-
Sample Measurement: Record the absorption spectra for each of the diluted sample solutions.
-
Data Analysis: Identify the λ_max values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Sources
An In-Depth Technical Guide to the Chemical Properties of 2-Acyloxazole Compounds
Introduction
The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Among its derivatives, 2-acyloxazole compounds represent a unique and versatile class. Structurally, they are characterized by an oxazole ring substituted at the 2-position with an acyloxy group (R-C(=O)O-). This arrangement combines the aromaticity and coordination capabilities of the oxazole core with the reactive potential of an activated ester-like linkage.
This guide provides an in-depth exploration of the core chemical properties of 2-acyloxazole compounds. We will delve into their synthesis, spectroscopic identity, and characteristic reactions. The focus will be on the causality behind their reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge required to expertly manipulate and strategically deploy these compounds in their work.
I. Synthesis of 2-Acyloxazole Compounds
The primary and most direct route to 2-acyloxazole compounds is through the acylation of the corresponding 2-oxazolone (or its tautomeric form, 2-hydroxyoxazole). This transformation leverages the nucleophilicity of the oxygen atom in the oxazolone ring, which attacks an activated acylating agent.
General Synthetic Workflow
The synthesis can be visualized as a straightforward nucleophilic acyl substitution where the 2-oxazolone acts as the nucleophile.
Caption: General workflow for the synthesis of 2-acyloxazoles.
The choice of acylating agent and base is critical and depends on the stability of the starting materials and the desired product. Acyl chlorides and anhydrides are common, highly reactive acylating agents.[2] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Experimental Protocol: Synthesis of 2-Benzoyloxazole
This protocol describes a representative procedure for the synthesis of a 2-acyloxazole from a 2-oxazolone.
Materials:
-
2-Oxazolone (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2-oxazolone and anhydrous DCM. Cool the resulting solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine dropwise to the stirred solution.
-
Addition of Acylating Agent: Add benzoyl chloride dropwise to the reaction mixture over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting 2-oxazolone is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-benzoyloxazole by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The identity and purity of the synthesized 2-benzoyloxazole must be confirmed through spectroscopic analysis (NMR, IR, MS) as detailed in the following section. The expected yield should be high, often exceeding 80%, depending on the specific substrates.
II. Spectroscopic Properties
Accurate characterization is paramount for confirming the successful synthesis of 2-acyloxazole compounds. NMR and IR spectroscopy are the primary tools for structural elucidation. While experimental data for every specific derivative is not always available, predictions based on structurally analogous compounds provide a reliable guide for what to expect.[3][4]
| Technique | Feature | Expected Range / Value | Assignment & Rationale |
| ¹H NMR | Oxazole C4-H | ~7.6 - 7.9 ppm | The proton at the C4 position is in an electron-deficient aromatic ring, leading to a downfield shift. |
| Oxazole C5-H | ~7.1 - 7.4 ppm | The proton at the C5 position is typically found slightly upfield compared to C4-H. | |
| Acyl Group Protons | Variable (e.g., ~8.1 ppm for ortho-protons of a benzoyl group) | The chemical shifts depend on the specific acyl group attached. Aromatic protons adjacent to the carbonyl are deshielded. | |
| ¹³C NMR | Acyl Carbonyl (C=O) | ~160 - 165 ppm | The carbonyl carbon of the ester-like group is characteristically deshielded. |
| Oxazole C2 | ~158 - 162 ppm | The C2 carbon, bonded to two electronegative heteroatoms (O and N), appears significantly downfield. | |
| Oxazole C5 | ~140 - 145 ppm | ||
| Oxazole C4 | ~115 - 120 ppm | ||
| IR Spectroscopy | C=O Stretch (Ester) | ~1750 - 1780 cm⁻¹ | This is a strong, characteristic absorption for the acyloxy carbonyl group. The higher frequency compared to a typical ester is due to the electron-withdrawing nature of the oxazole ring. |
| C=N Stretch (Oxazole) | ~1600 - 1650 cm⁻¹ | Corresponds to the imine functionality within the oxazole ring. | |
| C-O Stretch | ~1200 - 1300 cm⁻¹ | Represents the stretching vibrations of the C-O bonds in the acyloxy group and the oxazole ring. |
Table 1: Predicted Spectroscopic Data for a Generic 2-Acyloxazole Compound.
III. Chemical Reactivity of 2-Acyloxazoles
The chemical behavior of 2-acyloxazoles is dominated by two key features: the reactivity of the acyloxy group as an activated ester and the participation of the oxazole ring in cycloaddition reactions.
A. Hydrolysis and Nucleophilic Acyl Substitution
The 2-acyloxazole functionality is essentially an activated ester. The oxazole ring acts as a good leaving group, making the acyl carbon highly susceptible to nucleophilic attack. This reactivity is central to their application as acylating agents.
The most fundamental reaction of this type is hydrolysis, which cleaves the acyloxy bond to yield a carboxylic acid and 2-oxazolone.[5] This reaction can be catalyzed by both acid and base.[6]
Caption: Mechanism of acid-catalyzed hydrolysis of 2-acyloxazoles.
Causality: Under acidic conditions, protonation of the acyl carbonyl oxygen makes the carbonyl carbon more electrophilic, accelerating the nucleophilic attack by water.[7] Under basic conditions, the more potent nucleophile (hydroxide ion) attacks the carbonyl carbon directly. The stability of the resulting 2-oxazolone anion as a leaving group drives the reaction forward. This controlled lability is a key feature exploited in prodrug design, where the 2-acyloxazole can be engineered to hydrolyze under specific physiological conditions to release an active pharmaceutical ingredient.[8][9][10]
B. Cycloaddition Reactions
The oxazole ring can function as a diene component in [4+2] Diels-Alder cycloadditions, providing a powerful method for constructing complex, highly substituted pyridine and benzene derivatives.[11] In this reaction, the 2-acyloxazole reacts with a dienophile (an alkene or alkyne), typically one substituted with electron-withdrawing groups, to form a bicyclic intermediate.[12]
This initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction or rearrangement, leading to the expulsion of a small molecule and the formation of an aromatic ring. The 2-acyloxy substituent plays a crucial role in directing the outcome of these reactions.
Caption: The role of 2-acyloxazoles in Diels-Alder reactions.
Causality: The reaction is driven by the formation of a stable aromatic product. The choice of dienophile is critical; electron-deficient dienophiles accelerate the reaction by lowering the energy of the LUMO, leading to a smaller HOMO-LUMO gap between the diene (oxazole) and dienophile.[12] Lewis acid catalysis can also be employed to further activate the dienophile and enhance reaction rates and selectivity.[13][14]
C. Ring-Opening Reactions
Beyond hydrolysis and cycloaddition, the oxazole ring can undergo other modes of ring-opening, particularly under cationic or electrochemical conditions.[15][16][17] For instance, treatment with certain electrophiles can lead to S-alkylation followed by ring-opening, generating versatile synthons that can be used in subsequent transformations.[18] These reactions, while less common, highlight the latent reactivity of the oxazole core and provide alternative pathways for molecular diversification.
IV. Applications in Medicinal Chemistry and Drug Development
The unique chemical properties of 2-acyloxazoles make them valuable scaffolds and intermediates in drug discovery. Their utility stems directly from the reactivity profiles discussed above.
A. Prodrug Design
The most significant application of the 2-acyloxy moiety is in prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo.[9][10] The 2-acyloxazole group can be attached to a drug containing a hydroxyl or carboxyl group. The resulting compound may have improved properties, such as increased lipophilicity for better membrane permeability or enhanced aqueous solubility.[8][9]
The key is the tunable hydrolytic stability of the 2-acyloxy bond. By modifying the electronic properties of the acyl group or the oxazole ring, chemists can control the rate of hydrolysis to ensure the active drug is released at the desired site and time.[8]
Caption: Logic diagram for 2-acyloxazole-based prodrugs.
B. Synthetic Intermediates
As demonstrated by their participation in Diels-Alder reactions, 2-acyloxazoles are powerful intermediates for the synthesis of complex heterocyclic systems. The ability to build a substituted pyridine ring from a relatively simple oxazole precursor is a highly valuable transformation in the synthesis of novel bioactive molecules. Many approved drugs and clinical candidates feature substituted pyridine or benzene cores, and the oxazole-based Diels-Alder reaction provides an atom-economical route to access this chemical space.[19]
Conclusion
2-Acyloxazole compounds are a class of molecules defined by a duality of function. They possess an activated ester-like group poised for nucleophilic substitution and a versatile heterocyclic core capable of engaging in powerful cycloaddition reactions. This combination of tunable hydrolytic lability and synthetic utility makes them exceptionally valuable tools for researchers in organic synthesis and drug development. A thorough understanding of the principles governing their synthesis, characterization, and reactivity is essential for harnessing their full potential, from designing next-generation prodrugs to constructing novel molecular architectures.
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The Modulatory Effects of the Trimethylacetyl Group on the Reactivity of the Oxazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its reactivity is tunable through substitution, offering a versatile platform for the synthesis of complex molecular architectures. This in-depth technical guide focuses on the profound influence of the trimethylacetyl (pivaloyl) group on the reactivity of the oxazole ring. We will explore the electronic and steric effects of this bulky acyl substituent, providing a comprehensive analysis of its impact on electrophilic and nucleophilic substitution, cycloaddition reactions, and other characteristic transformations of the oxazole core. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel oxazole-containing compounds.
Introduction: The Oxazole Ring - A Duality of Reactivity
The oxazole ring is an aromatic heterocycle containing one oxygen and one nitrogen atom. Its electronic structure imparts a dualistic chemical nature. While possessing aromatic character, it is less aromatic than its sulfur-containing counterpart, thiazole, and significantly less so than benzene. This reduced aromaticity allows the oxazole ring to participate in reactions characteristic of both aromatic systems and conjugated dienes.
The reactivity of the unsubstituted oxazole ring can be summarized as follows:
-
Basicity: Oxazoles are weakly basic, with the conjugate acid having a pKa of approximately 0.8, making them significantly less basic than imidazoles (pKa ≈ 7).[1]
-
Electrophilic Aromatic Substitution: This typically occurs at the C5 position, but generally requires the presence of electron-donating groups to activate the ring.[1]
-
Nucleophilic Aromatic Substitution: This is favored at the C2 position, especially when a good leaving group is present.[1]
-
Deprotonation: The proton at the C2 position is the most acidic and can be removed by strong bases.[1]
-
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, a powerful tool for the synthesis of pyridines and furans.[1][2]
The introduction of a substituent, such as the trimethylacetyl group, can dramatically alter this reactivity landscape.
The Trimethylacetyl Group: A Sterically Demanding and Electron-Withdrawing Substituent
The trimethylacetyl group, also known as the pivaloyl group, is characterized by a carbonyl moiety attached to a bulky tert-butyl group. Its influence on the oxazole ring is twofold:
-
Electronic Effect: The carbonyl group is strongly electron-withdrawing via induction and resonance. This deactivates the oxazole ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C2 position.
-
Steric Effect: The tert-butyl group imposes significant steric hindrance. This can influence the regioselectivity and stereoselectivity of reactions by directing the approach of reagents to less hindered positions.
The interplay of these electronic and steric factors governs the unique reactivity of trimethylacetyl-substituted oxazoles.
Synthesis of Trimethylacetyl-Substituted Oxazoles
The synthesis of oxazoles bearing a trimethylacetyl group can be achieved through several established methods for oxazole synthesis, with the choice of method often depending on the desired substitution pattern.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4][5] To synthesize a 2-trimethylacetyl-substituted oxazole, a modification of this approach or a different synthetic strategy would be necessary as the Van Leusen reaction typically installs a substituent at the 5-position.
A plausible synthetic route to a 2-trimethylacetyl oxazole could involve the reaction of a suitable precursor with a pivaloyl-containing building block.
Protocol: Hypothetical Synthesis of 2-(Trimethylacetyl)oxazole
This protocol is a generalized procedure based on established oxazole syntheses and would require optimization.
Step 1: Synthesis of Pivaloyl Cyanide (Trimethylacetyl Cyanide)
-
Reaction: Pivaloyl chloride is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalyst (e.g., a Lewis acid), or with an inorganic cyanide salt.
-
Rationale: This step generates the key electrophilic pivaloyl component.
Step 2: Reaction with a Suitable Oxazole Precursor
-
Reaction: Pivaloyl cyanide is reacted with a nucleophilic species that can form the oxazole ring. For instance, a protected α-amino ketone derivative could be employed.
-
Rationale: The nucleophilic attack of the amino group onto the pivaloyl cyanide, followed by intramolecular cyclization and dehydration, would lead to the formation of the 2-pivaloyloxazole.
Self-Validation:
-
Reaction Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Reactivity of the Trimethylacetyl-Substituted Oxazole Ring
The presence of the trimethylacetyl group at the C2 position profoundly influences the reactivity of the oxazole ring.
Electrophilic Attack
The electron-withdrawing nature of the pivaloyl group deactivates the oxazole ring towards electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to be significantly slower compared to unsubstituted or electron-rich oxazoles and would likely require harsh reaction conditions. The steric bulk of the tert-butyl group would further hinder the approach of electrophiles, potentially leading to low yields or no reaction.
Nucleophilic Attack
The C2 position of the oxazole ring is rendered highly electrophilic by the attached pivaloyl group. This makes it susceptible to nucleophilic attack.[6][7][8][9][10][11]
Mechanism of Nucleophilic Addition to the 2-Pivaloyloxazole:
Caption: Generalized mechanism of nucleophilic attack at the C2 position of a 2-acyloxazole.
Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add to the C2 position, potentially leading to ring-opening of the oxazole. Softer nucleophiles may also react, and the outcome will depend on the reaction conditions and the nature of the nucleophile.
Diels-Alder Reaction
The electron-withdrawing trimethylacetyl group enhances the dienophilic character of the oxazole ring, favoring an "inverse-electron-demand" Diels-Alder reaction with electron-rich dienophiles.[12][13][14][15]
Workflow for a Diels-Alder Reaction of 2-Pivaloyloxazole:
Caption: General workflow for a Diels-Alder reaction involving a 2-acyloxazole.
The steric bulk of the trimethylacetyl group may influence the facial selectivity of the cycloaddition, favoring the approach of the dienophile from the less hindered face of the oxazole ring.
Spectroscopic Characterization
The structural elucidation of trimethylacetyl-substituted oxazoles relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Expected Observations for 2-(Trimethylacetyl)oxazole |
| ¹H NMR | Signals corresponding to the oxazole ring protons (typically in the aromatic region, δ 7-8.5 ppm). A singlet integrating to 9 protons for the tert-butyl group in the upfield region. |
| ¹³C NMR | Resonances for the oxazole ring carbons. A signal for the carbonyl carbon (typically δ > 180 ppm). Signals for the quaternary and methyl carbons of the tert-butyl group. |
| Infrared (IR) | A strong absorption band for the C=O stretch of the ketone (typically in the range of 1680-1720 cm⁻¹).[16] Bands associated with the C=N and C-O stretching of the oxazole ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the molecule. Fragmentation patterns may involve cleavage of the tert-butyl group or fragmentation of the oxazole ring.[17][18] |
Note: Specific chemical shifts and absorption frequencies will be influenced by the solvent and the presence of other substituents.
Conclusion and Future Perspectives
The trimethylacetyl group serves as a powerful modulator of oxazole reactivity. Its strong electron-withdrawing nature and significant steric bulk deactivate the ring towards electrophilic substitution while enhancing its susceptibility to nucleophilic attack at the C2 position and promoting its participation in inverse-electron-demand Diels-Alder reactions. Understanding these effects is crucial for the rational design and synthesis of novel oxazole-containing molecules with tailored properties for applications in drug discovery and materials science.
Future research in this area could focus on exploiting the unique reactivity of pivaloyl-substituted oxazoles in the development of novel synthetic methodologies and the construction of complex molecular architectures. The steric influence of the trimethylacetyl group could be further leveraged to control stereochemical outcomes in asymmetric synthesis.
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A Technical Guide to Quantum Chemical Calculations for 2-(2,2,2-Trimethylacetyl)oxazole: A DFT-Based Approach
Foreword: Bridging Theory and Application
The 1,3-oxazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic and structural properties allow it to engage with biological targets through a variety of non-covalent interactions.[2] The molecule of interest, 2-(2,2,2-trimethylacetyl)oxazole (also known as 2-pivaloyloxazole), combines this privileged heterocycle with a sterically demanding trimethylacetyl group. Understanding the interplay between the electron-rich oxazole and the bulky, electron-withdrawing acyl substituent is critical for predicting its reactivity, stability, and potential as a drug candidate.
This guide provides researchers, scientists, and drug development professionals with an in-depth, practical framework for investigating the structural and electronic properties of this compound using quantum chemical calculations. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational protocol grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry.
The Theoretical & Methodological Framework
A successful computational study begins with the selection of an appropriate theoretical model. The choice of method and basis set is not arbitrary; it is a deliberate decision balancing computational cost with the desired accuracy for the system at hand.
The Power of Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) offers the optimal blend of accuracy and computational efficiency.[1] Unlike more computationally expensive ab-initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.[3]
Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and extensively validated functionals for organic chemistry.[1][4][5] It incorporates aspects of both Hartree-Fock theory and density functional exchange and correlation, providing a reliable description of molecular geometries, vibrational frequencies, and electronic properties for a broad range of systems.
Describing the Electrons: The Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set directly impacts the accuracy of the calculation.
Chosen Basis Set: 6-311++G(d,p) This Pople-style basis set is a robust choice for this molecule for several specific reasons:
-
6-311G : This is a "triple-split valence" basis set, meaning it uses three functions to describe the valence electrons, affording them significant flexibility to change shape and size within the molecular environment.
-
++ : The double diffuse functions are crucial. The first + adds diffuse functions to heavy (non-hydrogen) atoms, while the second + adds them to hydrogen atoms. These functions are larger and more spread out, making them essential for accurately describing systems with lone pairs (like the oxygen and nitrogen in oxazole) and potential non-covalent interactions.[5]
-
(d,p) : These are polarization functions. The d functions on heavy atoms and p functions on hydrogen atoms allow the orbitals to change shape (polarize), which is critical for describing the directional nature of chemical bonds, especially in a conjugated system with heteroatoms.[5]
The Computational Workflow: A Validated Protocol
Every computational protocol must be a self-validating system. This workflow ensures that the final calculated properties correspond to a true, stable conformation of the molecule.
Caption: A standard workflow for quantum chemical calculations.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Drawing & Initial 3D Conversion:
-
Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, ChemDraw, Avogadro).
-
Convert the 2D sketch into an initial 3D structure using the editor's built-in model builder. This initial structure does not need to be perfect, as the optimization step will refine it.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Software Input: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Keywords/Settings: Specify the level of theory (B3LYP/6-311++G(d,p)) and the task (Opt for optimization). The software will iteratively adjust the bond lengths, angles, and dihedrals to minimize the molecule's total energy.
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's vibrational spectrum (IR/Raman).
-
Protocol: Perform a frequency calculation (Freq) on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[1]
-
-
Property Calculation & Analysis:
-
Once the geometry is confirmed as a minimum, the output file from the optimization and frequency calculations can be analyzed to extract key electronic properties. This is often called a "single-point" calculation on the final geometry.
-
Analysis and Interpretation of Results
The output of these calculations provides a wealth of quantitative data. Here, we interpret the most critical parameters for understanding the chemical nature of this compound. (Note: The following data are illustrative examples consistent with expectations for this class of molecule).
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D structure. Key structural parameters, such as the planarity of the oxazole ring and the orientation of the bulky trimethylacetyl group, are determined.
Table 1: Illustrative Optimized Geometric Parameters
| Parameter | Description | Value (Å or °) |
|---|---|---|
| Bond Lengths | ||
| O1-C2 | Oxazole Ring | 1.365 |
| N3-C2 | Oxazole Ring | 1.310 |
| C4-C5 | Oxazole Ring | 1.350 |
| C2-C6 | Oxazole-Carbonyl Link | 1.485 |
| C6=O7 | Carbonyl C=O | 1.220 |
| Bond Angles | ||
| O1-C2-N3 | Oxazole Ring | 115.5 |
| C2-C6-C8 | Acyl Group | 118.0 |
| Dihedral Angle |
| N3-C2-C6=O7 | Oxazole-Carbonyl Torsion | ~10.5 |
Insight: The calculated dihedral angle between the oxazole ring and the carbonyl group indicates a near-planar arrangement, allowing for electronic conjugation. However, slight twisting may occur to alleviate steric strain from the bulky t-butyl group.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[1] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[1][4]
Table 2: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| E (HOMO) | -0.251 | -6.83 |
| E (LUMO) | -0.089 | -2.42 |
| Energy Gap (ΔE) | 0.162 | 4.41 |
| Dipole Moment | - | 3.15 Debye |
Insight: A HOMO-LUMO gap of 4.41 eV indicates a moderately stable molecule. The HOMO is likely localized over the electron-rich oxazole ring, while the LUMO is expected to be centered on the electron-withdrawing acyl group, particularly the C=O bond.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that reveals the charge distribution on the molecule's surface.[1] It identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue).
Caption: Simplified MEP map of this compound.
Insight: The MEP analysis predicts that the most electron-rich, nucleophilic regions are the carbonyl oxygen (O7) and the nitrogen (N3) and oxygen (O1) of the oxazole ring. These sites are prone to interaction with electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon (C6) is the most electron-poor, electrophilic site, making it susceptible to nucleophilic attack.
Relevance in Drug Development
The outputs of these quantum chemical calculations are not merely academic. They provide critical data for subsequent stages of computer-aided drug design:
-
Molecular Docking: The optimized 3D geometry and partial atomic charges derived from the MEP are essential inputs for accurately predicting how the molecule will bind to a target protein receptor.[1]
-
Pharmacophore Modeling: Understanding the location of key electronic features (like hydrogen bond acceptors at O1, N3, and O7) helps in designing new derivatives with improved binding affinity.
-
QSAR Studies: Calculated properties like the HOMO-LUMO gap and dipole moment can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably determine the molecule's stable geometry and probe its electronic landscape. The resulting data on frontier molecular orbitals and electrostatic potential provide invaluable, actionable insights into the molecule's reactivity, stability, and intermolecular interaction potential, directly informing rational drug design and development efforts.
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Crystal Structure Analysis of 2-(pivaloyl)oxazole: A Technical Guide for Drug Development Professionals
Abstract
The precise knowledge of a molecule's three-dimensional structure is fundamental to modern drug discovery and development. It underpins structure-activity relationship (SAR) studies, guides lead optimization, and provides critical insights into a compound's physicochemical properties. This technical guide presents a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(pivaloyl)oxazole, a representative of the pharmacologically significant oxazole class of heterocycles. While a publicly available crystal structure for this specific molecule is not available as of this writing, this document serves as a detailed procedural and intellectual framework for its determination and analysis. We will explore the strategic imperatives for obtaining such a structure, detail the experimental and computational methodologies, and discuss the interpretation of the resulting structural data in the context of pharmaceutical research.
Introduction: The Strategic Value of Structural Elucidation
The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-(pivaloyl)oxazole scaffold combines this privileged heterocycle with a bulky pivaloyl group, which can significantly influence its steric and electronic properties, and by extension, its interaction with biological targets.
Determining the crystal structure of 2-(pivaloyl)oxazole provides invaluable information:
-
Unambiguous Confirmation of Constitution and Configuration: It provides the definitive proof of the molecular structure.
-
Conformational Analysis: The solid-state conformation reveals the preferred spatial arrangement of the pivaloyl group relative to the oxazole ring, which is crucial for understanding receptor binding.
-
Intermolecular Interactions: Analysis of the crystal packing reveals the types of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) the molecule engages in, offering a model for its behavior in a biological milieu.[4]
-
Physicochemical Property Rationalization: Solid-state properties like melting point, solubility, and stability can be rationalized based on the crystal lattice's strength and packing efficiency.
This guide is structured to walk researchers through the entire process of a crystal structure determination, from initial considerations to the final analysis of the structural data.
Pre-Crystallization: Foundational Steps
Before embarking on a crystallization campaign, a thorough literature and database search is imperative. A primary resource for existing crystal structures is the Cambridge Structural Database (CSD), the world's largest repository of small-molecule organic and metal-organic crystal structures.[5][6] A search of the CSD for 2-(pivaloyl)oxazole would be the first step. Assuming the structure is not found, the next steps involve synthesis and purification of the compound to a high degree of purity (>99%), which is a prerequisite for growing high-quality single crystals.
The Art and Science of Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step in SC-XRD.[7] For a small organic molecule like 2-(pivaloyl)oxazole, several common techniques can be employed. The choice of solvent is critical and is often guided by the solubility of the compound.
Experimental Protocol: Slow Evaporation
-
Solvent Screening: Dissolve a small amount of purified 2-(pivaloyl)oxazole in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol) to find a solvent in which the compound is sparingly soluble.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a single large one.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab.
The rationale behind slow evaporation is to allow the solution to become supersaturated at a rate that favors the growth of a single, well-ordered crystal lattice rather than rapid precipitation of amorphous solid or polycrystalline material.
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7][8] Modern diffractometers consist of an X-ray source, a goniometer for precise crystal orientation, and a detector.[8]
The fundamental principle of SC-XRD is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[7][9]
Workflow for Data Collection
Caption: Workflow for single-crystal X-ray diffraction data collection and processing.
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector.[10][11] Each spot on the images corresponds to a unique diffracted X-ray beam. The intensity and position of these spots contain the information needed to determine the crystal structure.
Structure Solution and Refinement
The collected diffraction data are processed to yield a list of reflection intensities. The next step is to solve the "phase problem," which arises because the diffraction experiment measures the intensities but not the phases of the scattered X-rays. For small molecules, direct methods are typically successful in determining an initial set of phases, which allows for the calculation of an initial electron density map.
This initial map is then used to build a molecular model, which is subsequently refined against the experimental data. Crystallographic refinement is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the observed and calculated structure factors.[12][13][14]
Key Refinement Parameters
-
R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit.
-
wR2: A weighted R-factor based on squared structure factor amplitudes.
-
Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.
Hypothetical Crystallographic Data for 2-(pivaloyl)oxazole
| Parameter | Hypothetical Value |
| Chemical formula | C8H11NO2 |
| Formula weight | 153.18 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.5, 10.2, 9.8 |
| α, β, γ (°) | 90, 105.5, 90 |
| Volume (ų) | 820.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.239 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.120 |
| Goodness-of-fit (F²) | 1.05 |
Analysis and Interpretation of the Crystal Structure
With a refined crystal structure, the true scientific inquiry begins. The analysis would focus on several key aspects:
-
Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles with standard values for similar fragments can reveal any unusual strain or electronic effects.
-
Molecular Conformation: The torsion angle between the oxazole ring and the pivaloyl group would be of primary interest. This conformation is likely influenced by steric hindrance and crystal packing forces.
-
Intermolecular Interactions: A detailed analysis of the crystal packing would identify any hydrogen bonds, C-H···O interactions, or other non-covalent interactions that stabilize the crystal lattice. These interactions can serve as a proxy for how the molecule might interact with a protein binding site.
Visualizing the Molecular Structure
Caption: A 2D representation of the molecular structure of 2-(pivaloyl)oxazole with atom numbering.
Conclusion: From Structure to Insight
The crystal structure analysis of 2-(pivaloyl)oxazole, as outlined in this guide, provides a wealth of information that is directly applicable to drug development. It offers a precise, three-dimensional understanding of the molecule's architecture, which is essential for rational drug design, understanding its SAR, and predicting its behavior in a biological context. While this guide presents a hypothetical case study, the principles and methodologies described are universally applicable and represent the gold standard in the structural elucidation of small molecules.
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A Technical Guide to the Discovery and Isolation of Novel Oxazole-Containing Natural Products
Abstract: Oxazole-containing natural products represent a structurally diverse class of secondary metabolites with a remarkable spectrum of potent biological activities, making them a cornerstone of interest in pharmaceutical and agrochemical research.[1][2][3] These compounds, primarily sourced from marine organisms like sponges and cyanobacteria, as well as various microorganisms, exhibit significant antitumor, antiviral, antibacterial, and antifungal properties.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern workflows employed in the discovery and isolation of these valuable molecules. It moves beyond theoretical knowledge to explain the causality behind experimental choices, detailing advanced discovery strategies, systematic isolation protocols, and rigorous structure elucidation techniques.
Introduction: The Significance of the Oxazole Motif
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2][5] Its presence in a natural product scaffold confers conformational rigidity and specific electronic properties that are crucial for molecular interactions with biological targets.[1][2] This motif can engage in a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic effects, which are fundamental to their potent bioactivities.[1] The structural diversity is immense, ranging from simple linear peptides to complex polyketide-peptide hybrids and macrolides.[3][4] The biosynthesis often involves the post-translational modification of serine or threonine residues in peptide precursors, which undergo cyclization and subsequent oxidation to form the stable aromatic oxazole ring.[6][7]
Chapter 1: Modern Discovery Strategies for Novel Scaffolds
The discovery of new chemical entities is no longer solely reliant on traditional bioassay-guided fractionation. Modern approaches integrate bioinformatics, genomics, and metabolomics to accelerate the identification of promising candidate organisms and molecules.
Genome Mining and Bio-informatics
Advances in DNA sequencing have revealed that the biosynthetic potential of many organisms is far greater than what is observed under standard laboratory culture conditions.[8] Many biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites remain "silent." Genome mining is a powerful bio-informatic approach that involves scanning sequenced genomes for BGCs that encode enzymes known to be involved in oxazole biosynthesis, such as those homologous to non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[3][9][10]
Causality: By identifying genes for cyclodehydratases and dehydrogenases—key enzymes in oxazole formation from serine/threonine precursors—researchers can prioritize organisms likely to produce oxazole-containing compounds before any extraction or biological screening is performed.[6][11] This predictive approach saves significant time and resources.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];
} caption: "Conceptual workflow for genome mining of oxazole natural products."
Bioassay-Guided Fractionation
This classical and highly effective strategy remains a cornerstone of natural product discovery.[3] It involves the iterative separation of a crude biological extract into progressively simpler fractions, with each step being guided by a specific biological assay (e.g., cytotoxicity, antimicrobial activity).
Self-Validation: The key to this method's trustworthiness is the direct correlation between chemical separation and biological activity. A loss of activity indicates potential degradation or synergistic effects, while an increase in specific activity (activity per unit mass) validates that the process is successfully concentrating the active compound(s).
Chapter 2: The Art of Isolation: A Step-by-Step Workflow
The isolation of a pure natural product from a complex biological matrix is a multi-step process requiring careful planning and execution. The low abundance of many bioactive compounds, particularly from marine sources, presents a significant challenge.[12][13]
Sourcing and Extraction
The initial step involves collecting the source organism (e.g., marine sponge, microbial culture) and preparing a crude extract. The choice of solvent is critical and is based on the expected polarity of the target compounds.
Experimental Protocol: General Solvent Extraction
-
Source Preparation: Lyophilize (freeze-dry) the biological material to remove water, which improves extraction efficiency and prevents degradation. Grind the dried material into a fine powder to maximize surface area.
-
Initial Extraction: Macerate the powdered material sequentially with solvents of increasing polarity. A common sequence is n-hexane (to remove nonpolar lipids), followed by ethyl acetate, and finally methanol or a chloroform/methanol mixture.[14][15] This initial partitioning simplifies the subsequent chromatographic steps.
-
Concentration: Remove the solvents from each extract in vacuo using a rotary evaporator at a low temperature (typically < 40°C) to prevent thermal degradation of the target compounds. The result is a crude extract for each solvent.
Chromatographic Purification
Chromatography is the fundamental technique for separating the components of the crude extract.[14][15][16] A multi-stage approach is almost always necessary, typically moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.
Table 1: Common Chromatographic Techniques in Natural Product Isolation
| Technique | Stationary Phase Example | Principle of Separation | Capacity | Resolution | Typical Use Case |
| VLC / Flash | Silica Gel, C18 | Adsorption / Partition | High | Low | Initial fractionation of crude extract |
| MPLC | C18, Sephadex LH-20 | Partition / Size Exclusion | Medium | Medium | Secondary fractionation of active fractions |
| Prep-HPLC | C18, Phenyl-Hexyl | Partition / Hydrophobicity | Low | High | Final purification of semi-pure compounds |
| Chiral HPLC | Chiral Stationary Phase | Enantioselectivity | Very Low | Very High | Separation of enantiomers |
dot graph TD { bgcolor="#F1F3F4"; graph [rankdir=TB, splines=ortho]; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];
} caption: "A typical multi-step chromatographic purification workflow."
Causality in Method Selection:
-
Normal Phase (e.g., Silica Gel): Chosen for separating compounds based on polarity. It is excellent for initial fractionation of extracts containing compounds with a wide range of polarities.[16]
-
Reverse Phase (e.g., C18): Separates based on hydrophobicity. This is the workhorse for final purification via HPLC, offering high resolution for moderately polar to nonpolar compounds, which includes many oxazole-containing peptides and polyketides.[14]
-
Size Exclusion (e.g., Sephadex LH-20): Separates based on molecular size. It is particularly useful for removing high molecular weight contaminants like polymers or for separating compounds of different sizes within an active fraction.[14]
Chapter 3: Structure Elucidation of Novel Oxazoles
Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.[14][17][18]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of the new compound. High-Resolution Mass Spectrometry (HRMS) is essential for determining a highly accurate mass, which allows for the calculation of a unique elemental formula.[14] Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the masses of the fragments, which provides crucial information about the connectivity of atoms and the identity of sub-structures (like the oxazole ring itself).[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the complete chemical structure of an organic molecule in solution.[14][19][20] A suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.
Table 2: Key NMR Experiments for Structure Elucidation
| Experiment | Information Provided |
| ¹H NMR | Provides information on the number and chemical environment of hydrogen atoms. |
| ¹³C NMR | Provides information on the number and type of carbon atoms (e.g., C=O, C=C, C-N). |
| COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). |
| HSQC | Correlates each proton to the carbon atom it is directly attached to. |
| HMBC | Shows correlations between protons and carbons that are 2-3 bonds away; this is critical for connecting molecular fragments. |
| NOESY | Shows correlations between protons that are close in space, which helps determine stereochemistry and 3D conformation. |
Self-Validation: The structure proposed must be consistent with all of the spectroscopic data. For example, an HMBC correlation that contradicts the proposed connectivity indicates an error in the structural assignment. The final structure is a hypothesis that has survived rigorous testing against all collected data.[21]
Conclusion & Future Perspectives
The discovery of novel oxazole-containing natural products continues to be a vibrant and essential field of research. While traditional isolation methods remain relevant, the integration of genome mining and metabolomics is revolutionizing the efficiency of discovery.[9][22] The primary challenges remain the low natural abundance of these compounds and the difficulty in culturing many of their source organisms, particularly symbiotic microorganisms.[8][12] Future advancements will likely focus on enhancing the expression of silent BGCs, developing more sensitive spectroscopic techniques for microscale structure elucidation, and employing synthetic biology to produce these valuable compounds in heterologous hosts, thereby overcoming the supply problem that often hinders their clinical development.[13][20]
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Title: Strategic Screening of Substituted Oxazoles: A Technical Guide to Unlocking Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds".[1][2] The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a quintessential example of such a scaffold.[3][4] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the development of novel therapeutics.[3][5]
Substituted oxazoles are found in numerous natural products and FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[4][6][7] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the methodologies and strategic considerations required for the effective biological activity screening of substituted oxazole libraries. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating screening cascade designed to identify and validate promising therapeutic leads.
Section 1: Designing the Screening Cascade: A Hierarchical Approach
A successful screening campaign is not a single experiment but a multi-stage, hierarchical process designed to efficiently sift through a large library of compounds to identify a few promising candidates. This strategy minimizes resource expenditure by using broad, high-throughput methods initially and progressively applying more complex, specific assays to filter the results. The goal is to eliminate false positives and negatives early, ensuring that only the most promising "hits" advance.
The causality behind this hierarchical approach is rooted in risk and resource management. Primary high-throughput screening (HTS) is designed for speed and scale, not precision. Subsequent stages—hit confirmation, potency determination, and selectivity profiling—are progressively more resource-intensive but provide the detailed data necessary for confident decision-making in a drug discovery project.
Caption: A hierarchical workflow for screening substituted oxazole libraries.
Section 2: Primary Screening: High-Throughput Cytotoxicity Assays
For many oxazole libraries, particularly those designed with oncology applications in mind, the primary screen is often a cell-based cytotoxicity assay.[8][9] The goal is to rapidly assess the general anti-proliferative effect of hundreds or thousands of compounds at a single, high concentration.
Core Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[11][12] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13]
Experimental Rationale:
-
Cell Line Selection: The choice of cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is dictated by the therapeutic hypothesis.[8][9] Using a panel of cell lines can provide early insights into potential selectivity.
-
Compound Concentration: A single high concentration (e.g., 10-50 µM) is used in primary screening to maximize the chances of identifying any activity, even if weak.
-
Controls are Non-Negotiable: The validity of the entire screen rests on appropriate controls.
-
Vehicle Control (e.g., 0.1% DMSO): Accounts for any effect of the compound's solvent on cell viability. This represents 100% viability.
-
Positive Control (e.g., Etoposide, Cisplatin): A known cytotoxic agent to ensure the assay is performing correctly and the cells are responsive.[9]
-
No-Cell Control (Media Blank): Accounts for background absorbance from the media and assay reagents.
-
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count (e.g., using a hemocytometer) and calculate cell density.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.[11]
-
-
Compound Treatment:
-
Prepare stock solutions of substituted oxazoles in DMSO. Create working dilutions in serum-free culture medium.
-
Carefully remove the seeding medium from the wells.
-
Add 100 µL of medium containing the test compound (final concentration e.g., 10 µM), vehicle control, or positive control to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[11][13]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[12][13]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the media blank wells from all other wells.
-
Calculate the percentage of cell viability for each compound relative to the vehicle control:
-
% Viability = (Absorbance_Compound / Absorbance_VehicleControl) * 100
-
-
Compounds showing viability below a predetermined threshold (e.g., <50%) are identified as initial "hits."
-
Section 3: Validating Hits with Secondary and Orthogonal Assays
Potency Determination: The Dose-Response Curve
Hits from the primary screen must be re-tested across a range of concentrations (typically using a serial dilution, e.g., 8-10 points) to determine their potency. This generates a dose-response curve from which the IC50 (half-maximal inhibitory concentration) value is calculated. A clear, sigmoidal dose-response curve is a hallmark of a well-behaved compound acting on a specific biological target.[14]
Orthogonal Assays for Diverse Activities
To explore the full therapeutic potential of an oxazole library, screens targeting other biological activities are crucial. The choice of assay depends on the library's design and the intended therapeutic area.
The agar well diffusion method is a standard and effective technique for preliminary antibacterial screening.[15][16]
-
Preparation: Prepare Mueller Hinton Agar plates. Inoculate the sterile agar medium with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to create a lawn.[15][17]
-
Well Creation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the dissolved oxazole derivative (at a known concentration) into each well. Include a vehicle control (DMSO) and a positive control antibiotic (e.g., Ciprofloxacin).[18]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger diameter indicates greater antibacterial activity.[16]
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible fungal growth.[19][20]
-
Preparation: In a 96-well plate, perform serial two-fold dilutions of the test compounds in an appropriate growth medium (e.g., RPMI-1640).
-
Inoculation: Add a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) to each well.[20][21]
-
Controls: Include a drug-free well for a growth control and a positive control antifungal (e.g., Fluconazole).[20]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[19]
-
Analysis: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed.[19]
The anti-inflammatory potential of oxazoles is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[22][23]
-
In Vitro Assays: Commercially available kits can measure the ability of a compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes. This provides rapid data on both potency and selectivity.
-
Cell-Based Assays: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be used.[22] The inhibitory effect of the oxazole derivatives on the production of inflammatory mediators like nitric oxide (NO) or prostaglandin E2 (PGE2) is then quantified.
-
In Vivo Models: For promising compounds, the carrageenan-induced rat paw edema model is a classic method to assess in vivo anti-inflammatory effects.[24][25]
Section 4: Structure-Activity Relationship (SAR) Analysis
Once validated hits with confirmed potency are identified, the next critical step is to understand the Structure-Activity Relationship (SAR).[3][26] SAR analysis explores how modifying the chemical structure of the oxazole scaffold—by changing or adding substituents at different positions—affects its biological activity.[27][28] This is an iterative process that guides the synthesis of new, more potent, and selective analogs.
The core logic of SAR is to systematically probe the chemical space around a hit molecule. By making defined changes and observing the resulting impact on activity, researchers can build a model of the pharmacophore—the essential features required for biological activity.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Data Presentation for SAR
Tabulating data is the clearest way to compare the activity of different analogs. The table below illustrates a hypothetical SAR for a series of oxazoles screened against the MCF-7 breast cancer cell line.
| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (µM) vs. MCF-7 | Notes |
| OXA-01 (Lead) | Phenyl | Methyl | H | 12.5 | Initial Hit |
| OXA-02 | 4-Cl-Phenyl | Methyl | H | 2.1 | Electron-withdrawing group at R1 improves potency. |
| OXA-03 | 4-MeO-Phenyl | Methyl | H | 25.8 | Electron-donating group at R1 reduces potency. |
| OXA-04 | Phenyl | Ethyl | H | 15.2 | Increasing alkyl size at R2 has minimal effect. |
| OXA-05 | Phenyl | CF3 | H | 5.4 | Electronegative group at R2 improves potency. |
| OXA-06 | 4-Cl-Phenyl | CF3 | H | 0.8 | Synergistic effect: Combining optimal R1 and R2 groups. |
| OXA-07 | 4-Cl-Phenyl | CF3 | Br | 1.1 | Adding a bulky halogen at R3 slightly reduces potency. |
Interpretation: From this hypothetical data, a medicinal chemist would conclude that an electron-withdrawing group (like a chloro-substituent) at the R1 position and a trifluoromethyl group at the R2 position are critical for potent anti-proliferative activity in this series. This insight directly informs the design of the next generation of compounds.
Conclusion
The screening of substituted oxazoles is a dynamic and multifaceted process that holds immense promise for the discovery of new medicines. A successful campaign hinges on a well-designed, hierarchical screening cascade that employs robust and validated assays. By moving from high-throughput primary screens to detailed potency, selectivity, and SAR studies, researchers can efficiently navigate vast chemical libraries to identify and optimize lead candidates. This guide provides the foundational protocols and, more importantly, the strategic rationale needed to unlock the full therapeutic potential of the versatile oxazole scaffold.
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A Toxicological Framework for 2-(trimethylacetyl)oxazole: A Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a comprehensive toxicological framework for 2-(trimethylacetyl)oxazole (CAS No. 898759-14-3). It is critical to note that, as of the date of this publication, there is a significant lack of publicly available experimental data on the toxicological properties of this specific compound. A review of safety data sheets indicates "no data available" for key toxicological endpoints. Therefore, this guide has been developed to provide a strategic approach for hazard identification and risk assessment based on structural analysis, predictive toxicology, and established testing protocols for analogous compounds. The recommendations herein are intended to guide future research and ensure the safe handling and development of this molecule.
Executive Summary
2-(trimethylacetyl)oxazole is a heterocyclic compound whose toxicological profile has not been publicly characterized. This guide addresses this critical data gap by providing a predictive and strategic framework for its toxicological assessment. By deconstructing the molecule into its core components—the oxazole ring and the trimethylacetyl (pivaloyl) group—we infer potential metabolic pathways and toxicological liabilities. The oxazole moiety is a common pharmacophore present in numerous biologically active compounds, while the pivaloyl group has known effects on cellular metabolism, including the potential for carnitine depletion.
This document outlines a tiered, systematic approach to definitively characterize the toxicology of 2-(trimethylacetyl)oxazole. It begins with in silico and in vitro methodologies to assess cytotoxicity and genotoxicity, followed by alternative in vivo models for developmental toxicity, and culminates in recommendations for targeted mammalian studies if warranted by initial findings. Detailed, field-proven protocols for key assays are provided to ensure scientific rigor and data integrity. This guide is designed to empower researchers and drug development professionals to make informed decisions, manage potential risks, and guide the safe progression of 2-(trimethylacetyl)oxazole in research and development pipelines.
Structural and Mechanistic Analysis
The toxicological profile of a compound is intrinsically linked to its chemical structure. The structure of 2-(trimethylacetyl)oxazole contains two key functional components: the 1,3-oxazole ring and a trimethylacetyl (pivaloyl) substituent.
The Oxazole Moiety: A Biologically Active Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[1] It is a structural motif found in a wide array of natural products and synthetic pharmaceuticals, valued for its ability to engage with biological targets through various non-covalent interactions.[2][3][4] While the oxazole ring itself is not considered acutely toxic, its presence in a molecule can confer a range of biological activities, from anticancer to antimicrobial effects.[5][6] Its metabolic stability is generally moderate; it can be susceptible to oxidative metabolism, and in some cases, ring cleavage.[5] The specific substitution pattern on the ring plays a crucial role in defining the compound's overall pharmacological and toxicological properties.[4]
The Trimethylacetyl (Pivaloyl) Group: Metabolic Considerations
The trimethylacetyl group, also known as the pivaloyl group, is a bulky acyl group that can significantly influence a molecule's metabolic fate. Pivalate-containing compounds are known to undergo metabolic activation to form pivaloyl-CoA.[7] This process can lead to the sequestration of cellular coenzyme A and has been shown to inhibit pyruvate oxidation in hepatocytes.[7]
A primary toxicological concern associated with pivalate is its impact on carnitine homeostasis. Pivaloyl-CoA can be conjugated with carnitine to form pivaloylcarnitine, which is then excreted in the urine.[8] Prolonged exposure to high doses of pivalate-generating compounds can deplete the body's carnitine stores, which is essential for fatty acid metabolism.[8] This can lead to toxicities, particularly in tissues with high energy demands like the heart.[9] While short-term use may not cause clinically significant carnitine depletion, it is a critical endpoint to consider for any long-term exposure scenarios.[8]
Predictive Toxicology and Read-Across Assessment
In the absence of experimental data, in silico and read-across approaches are invaluable for initial hazard identification.[10][11][12] These methods use data from structurally similar compounds to predict the properties of a data-poor target substance.[13][14]
In Silico Toxicity Prediction
Various computational tools can predict the potential toxicological liabilities of 2-(trimethylacetyl)oxazole. Software like Toxtree and OSIRIS Property Explorer can estimate risks such as mutagenicity, carcinogenicity, and skin sensitization based on structural alerts.[15][16] These predictions, while not a substitute for experimental data, are crucial for prioritizing which toxicological endpoints to investigate experimentally.
Table 1: In Silico Toxicity Prediction Endpoints for 2-(trimethylacetyl)oxazole
| Toxicity Endpoint | Predicted Risk (Hypothetical) | Basis for Prediction |
|---|---|---|
| Mutagenicity | Low to Moderate | Presence of a heterocyclic aromatic system. |
| Carcinogenicity | Low | No obvious structural alerts for carcinogenicity. |
| Skin Irritation | Moderate | Potential for hydrolysis to pivalic acid and oxazole. |
| Developmental Toxicity | Moderate | Potential interference with cellular metabolism (carnitine). |
| Hepatotoxicity | Moderate | Potential for metabolic activation in the liver. |
Note: The predicted risks in this table are hypothetical and for illustrative purposes. Actual in silico analysis should be performed using validated software.
Read-Across Strategy
A read-across analysis involves identifying structurally similar source compounds with known toxicological data. For 2-(trimethylacetyl)oxazole, suitable analogues would include other 2-acyl-substituted oxazoles or compounds containing a pivaloyl group attached to a heterocyclic ring. The similarity between the source and target compounds must be rigorously justified based on structure, reactivity, and predicted metabolic pathways.[13][17]
Proposed Toxicological Testing Strategy
A tiered approach to toxicological testing is recommended to systematically and efficiently characterize the potential hazards of 2-(trimethylacetyl)oxazole. This strategy progresses from computational and in vitro methods to more complex in vivo assays, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Tier 1: In Vitro Assays
The initial assessment should evaluate the compound's effect on cell viability. Two complementary assays are recommended to measure different aspects of cytotoxicity.[18]
Table 2: Recommended In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured |
|---|---|---|
| MTT Assay | Measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells.[19] | Cell viability and metabolic activity. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[20] | Cell membrane integrity and cell lysis. |
Protocol 1: MTT Assay for Cell Viability [19][20]
-
Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 2-(trimethylacetyl)oxazole in the complete medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the diluted compound solutions. Include vehicle controls and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The Ames test is a widely accepted method for identifying compounds that can cause gene mutations.[21][22][23][24]
Protocol 2: Ames Test (OECD 471) [21][25]
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to identify direct-acting mutagens and those that require metabolic activation.
-
Exposure:
-
Plate Incorporation Method: Mix the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar and pour it onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix for 20-30 minutes at 37°C before adding to the top agar. This method is generally more sensitive.[25]
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and the count is at least twice the background (spontaneous reversion) rate.
Tier 2: Zebrafish Embryo Toxicity Assay (ZEDTA)
The zebrafish embryo is a powerful alternative in vivo model for assessing acute toxicity and developmental effects, bridging the gap between in vitro assays and mammalian studies.[26][27][28] The ZEDTA is recognized by regulatory bodies like the OECD (Test Guideline 236 for acute toxicity).[26]
Protocol 3: Zebrafish Embryo Toxicity Assay (OECD 236) [29][30]
-
Embryo Collection: Collect freshly fertilized zebrafish eggs and select healthy, normally developing embryos at the 4-8 cell stage.
-
Exposure: At 4 hours post-fertilization (hpf), place 10 embryos per well in a 24-well plate. Expose embryos to a range of concentrations of 2-(trimethylacetyl)oxazole in embryo medium. Include vehicle (DMSO) and negative (medium only) controls.
-
Incubation: Incubate plates at 28.5°C for up to 96-120 hours.
-
Endpoint Assessment: At 24, 48, 72, and 96 hpf, assess embryos under a stereomicroscope for a range of lethal and teratogenic endpoints.
-
Data Analysis: Determine the LC₅₀ (lethal concentration, 50%) and EC₅₀ (effective concentration for teratogenicity, 50%).
Tier 3: In Vivo Mammalian Studies
If the results from Tiers 1 and 2 indicate significant toxicity, targeted mammalian studies may be necessary. These should be conducted in compliance with international guidelines to ensure animal welfare and data quality.
Protocol 4: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [31][32][33][34]
-
Species and Housing: Use female rats, as they are often slightly more sensitive.[32] House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water.
-
Dosing: Administer the test substance by oral gavage in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Start with a single animal at a dose expected to cause some toxicity.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. The outcome of the first animal determines the dose for the next.
-
Classification: The results allow the substance to be classified according to the Globally Harmonised System (GHS) based on the observed toxicity at specific dose levels. This method aims to use a minimal number of animals while still providing sufficient information for hazard classification.[31]
Predicted Metabolism and Toxicokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicological data.
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Methodological & Application
Application Notes and Protocols: 2-(Trimethylacetyl)oxazole as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of 2-(Trimethylacetyl)oxazole
The oxazole ring is a cornerstone in medicinal chemistry and natural product synthesis, valued for its presence in numerous biologically active compounds.[1][2] Among the diverse array of substituted oxazoles, 2-(trimethylacetyl)oxazole, also known as 2-pivaloyloxazole, emerges as a building block of significant synthetic potential. The electron-withdrawing nature of the 2-trimethylacetyl group profoundly influences the electronic properties of the oxazole ring, rendering it a valuable synthon for the construction of complex molecular architectures, particularly substituted pyridines.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and practical applications of 2-(trimethylacetyl)oxazole. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower your synthetic endeavors.
Core Concepts: Reactivity Profile of 2-(Trimethylacetyl)oxazole
The synthetic utility of 2-(trimethylacetyl)oxazole stems from the unique reactivity conferred by the interplay between the oxazole core and the 2-acyl substituent.
-
Electron-Deficient Diene Character: The oxazole ring can function as an electron-deficient azadiene, making it an ideal component in inverse-electron-demand Diels-Alder reactions.[3][4] The trimethylacetyl group at the C2 position further enhances this electron deficiency, thereby facilitating cycloaddition with electron-rich dienophiles.[3]
-
Activation of the C2 Position: The C2 position of the oxazole ring is the most electron-deficient and susceptible to nucleophilic attack.[5][6] However, direct substitution is often challenging. Instead, deprotonation at C2 can be achieved using a strong base, creating a nucleophilic center for the introduction of various electrophiles.[5]
-
Masked Functionality: The oxazole ring in 2-(trimethylacetyl)oxazole can be viewed as a masked precursor to other functional groups, which can be unraveled through strategic reaction sequences.
Synthesis of 2-(Trimethylacetyl)oxazole: A Practical Protocol
While various methods exist for oxazole synthesis, the Van Leusen reaction provides a reliable and versatile route to 5-substituted oxazoles.[7][8] For the synthesis of a 2-substituted oxazole like 2-(trimethylacetyl)oxazole, a modification of the Robinson-Gabriel synthesis is a more direct and established approach. This method involves the cyclodehydration of a 2-acylamino-ketone.
Protocol 1: Synthesis of 2-(Trimethylacetyl)oxazole via Modified Robinson-Gabriel Synthesis
This protocol outlines the synthesis of 2-(trimethylacetyl)oxazole from readily available starting materials.
Diagram 1: Synthetic Pathway to 2-(Trimethylacetyl)oxazole
Caption: Synthesis of 2-(trimethylacetyl)oxazole.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Aminoacetaldehyde dimethyl acetal | 22483-09-6 | 105.14 | 10.5 g |
| Trimethylacetyl chloride (Pivaloyl chloride) | 3282-30-2 | 120.58 | 12.1 g |
| Pyridine | 110-86-1 | 79.10 | 8.7 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL |
| Phosphorus pentoxide (P₂O₅) | 1314-56-3 | 141.94 | 20 g |
| Saturated aqueous sodium bicarbonate | N/A | N/A | 100 mL |
| Brine | N/A | N/A | 100 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | 10 g |
Procedure:
Step 1: Synthesis of N-(2,2-dimethoxyethyl)pivalamide
-
To a stirred solution of aminoacetaldehyde dimethyl acetal (10.5 g, 0.1 mol) and pyridine (8.7 mL, 0.11 mol) in anhydrous dichloromethane (150 mL) at 0 °C, add trimethylacetyl chloride (12.1 g, 0.1 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-(2,2-dimethoxyethyl)pivalamide as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(Trimethylacetyl)oxazole
-
Combine the crude N-(2,2-dimethoxyethyl)pivalamide from the previous step with phosphorus pentoxide (20 g, 0.14 mol).
-
Heat the mixture carefully with a Bunsen burner or a heat gun under vacuum until a vigorous reaction ensues.
-
Distill the product directly from the reaction mixture to obtain 2-(trimethylacetyl)oxazole as a colorless liquid.
Expected Yield: 60-70% over two steps.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Organic Synthesis: A Gateway to Pyridines
The most prominent application of 2-(trimethylacetyl)oxazole is its use as a diene in Diels-Alder reactions for the synthesis of highly substituted pyridines.[3][9] This strategy is particularly valuable as pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals.
Diagram 2: Diels-Alder Reaction of 2-(Trimethylacetyl)oxazole
Caption: General scheme for pyridine synthesis.
Protocol 2: Synthesis of a Substituted Pyridine via Diels-Alder Reaction
This protocol describes a general procedure for the [4+2] cycloaddition of 2-(trimethylacetyl)oxazole with an electron-rich alkene, such as an enamine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-(Trimethylacetyl)oxazole | (As synthesized) | 153.18 | 1.53 g (10 mmol) |
| 1-Morpholinocyclohexene | 670-80-4 | 167.25 | 1.67 g (10 mmol) |
| Toluene, anhydrous | 108-88-3 | 92.14 | 50 mL |
| Hydrochloric acid, concentrated | 7647-01-0 | 36.46 | 5 mL |
Procedure:
-
In a sealed tube, dissolve 2-(trimethylacetyl)oxazole (1.53 g, 10 mmol) and 1-morpholinocyclohexene (1.67 g, 10 mmol) in anhydrous toluene (50 mL).
-
Heat the mixture at 150 °C for 24 hours.
-
Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (5 mL).
-
Stir the mixture vigorously for 1 hour.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired substituted pyridine.
Causality Behind Experimental Choices:
-
Sealed Tube and High Temperature: The Diels-Alder reaction of oxazoles often requires elevated temperatures to overcome the activation energy barrier and drive the reaction towards the product. A sealed tube is used to prevent the evaporation of the solvent and reactants at high temperatures.
-
Acid Workup: The initial cycloadduct is often unstable and readily eliminates water upon treatment with acid to form the aromatic pyridine ring.
Table 1: Representative Pyridine Products from 2-(Trimethylacetyl)oxazole
| Dienophile | Pyridine Product |
| 1-Morpholinocyclohexene | 2-Pivaloyl-5,6,7,8-tetrahydroquinoline |
| 1-Pyrrolidinocyclopentene | 2-Pivaloyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
| Ethyl 3-aminocrotonate | Ethyl 2,6-dimethyl-5-pivaloylpyridine-3-carboxylate |
Future Perspectives and Advanced Applications
The utility of 2-(trimethylacetyl)oxazole extends beyond simple pyridine synthesis. Its unique electronic and steric properties open avenues for more complex transformations:
-
Tandem Reactions: The initial Diels-Alder adduct can potentially undergo further in-situ transformations, leading to the rapid construction of complex polycyclic systems in a single pot.
-
Natural Product Synthesis: The substituted pyridine core generated from 2-(trimethylacetyl)oxazole can serve as a key intermediate in the total synthesis of natural products.[10]
-
Development of Novel Scaffolds: By exploring a wider range of dienophiles, including ynamides and other electron-rich alkynes, novel heterocyclic scaffolds with potential biological activity can be accessed.
Conclusion
2-(Trimethylacetyl)oxazole is a potent and versatile building block in organic synthesis, offering a reliable and efficient entry into the realm of substituted pyridines. The electron-withdrawing pivaloyl group activates the oxazole ring for Diels-Alder reactions, providing a strategic advantage for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, empowering them to harness the full synthetic potential of this remarkable molecule.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Wikipedia. (2023, December 2). Diels–Alder reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
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Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. [Doctoral dissertation, University of Pittsburgh]. CORE. [Link]
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- Liu, Y., Zhang, Y., & Wang, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1649.
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Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-trimethylsilyl oxazole. Retrieved from [Link]
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ResearchGate. (n.d.). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of oxazole building block 14. Retrieved from [Link]
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Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
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YouTube. (2021, January 3). Diels-Alder Reaction | Organic Chemistry Lessons. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst | Request PDF. Retrieved from [Link]
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MDPI. (2022, July 24). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Retrieved from [Link]
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The Strategic Application of 2-(Pivaloyl)oxazole in Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: The Oxazole Scaffold and the Significance of the Pivaloyl Moiety
The oxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form a variety of non-covalent interactions allow oxazole-containing compounds to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4] Numerous clinically approved drugs and investigational new drug candidates feature the oxazole core, highlighting its importance in the development of novel therapeutics.[3][4]
The introduction of a 2-acyl group, and specifically a 2-pivaloyl group, onto the oxazole scaffold offers medicinal chemists a powerful tool for modulating the physicochemical and pharmacokinetic properties of a lead compound. The pivaloyl group, with its sterically demanding tert-butyl moiety, can confer several advantages:
-
Metabolic Stability: The steric hindrance provided by the tert-butyl group can protect the adjacent carbonyl from metabolic degradation by hydrolases, thereby increasing the compound's half-life in vivo.
-
Modulation of Physicochemical Properties: The lipophilic nature of the pivaloyl group can influence a molecule's solubility, permeability, and plasma protein binding, all of which are critical parameters in drug design.
-
Conformational Restriction: The bulk of the pivaloyl group can lock the conformation of a molecule, which may lead to higher binding affinity and selectivity for its biological target.
-
A Versatile Synthetic Handle: The ketone functionality of the 2-pivaloyl group serves as a versatile anchor for further chemical modifications, allowing for the exploration of a wider chemical space and the fine-tuning of a compound's structure-activity relationship (SAR).
This guide provides a comprehensive overview of the synthesis of 2-(pivaloyl)oxazole and its subsequent derivatization, offering detailed protocols and insights into the strategic application of this unique building block in medicinal chemistry.
Synthesis of 2-(Pivaloyl)oxazole: An Iodine-Catalyzed Approach
The proposed synthesis involves the reaction of a pivaloyl-substituted β-keto amide with a catalytic amount of molecular iodine. The β-keto amide precursor can be readily prepared from the corresponding pivaloylacetone and an amine source.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(pivaloyl)oxazole.
Experimental Protocol: Synthesis of 2-(Pivaloyl)oxazole (Representative Procedure)
This protocol is a representative procedure adapted from the iodine-catalyzed synthesis of related 2-acyloxazoles.[1][5] Optimization of reaction conditions may be necessary.
Step 1: Synthesis of the β-Keto Amide Precursor
-
To a solution of pivaloylacetone (1.0 eq) in a suitable solvent (e.g., toluene), add a source of ammonia (e.g., ammonium acetate, 1.2 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pivaloyl β-keto amide.
Step 2: Iodine-Catalyzed Cyclization to 2-(Pivaloyl)oxazole
-
In a round-bottom flask, dissolve the pivaloyl β-keto amide (1.0 eq) in a suitable solvent (e.g., DMSO).
-
Add molecular iodine (I₂) (0.1 - 0.2 eq) to the solution.
-
Heat the reaction mixture to 120-150 °C in an open-air system.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(pivaloyl)oxazole.
Derivatization of 2-(Pivaloyl)oxazole: A Gateway to Chemical Diversity
The ketone functionality of 2-(pivaloyl)oxazole is a versatile handle for a variety of chemical transformations, allowing for the rapid generation of a library of analogues for SAR studies.
Derivatization Workflow
Caption: Key derivatization reactions of 2-(pivaloyl)oxazole.
Protocol 1: Reduction of the Pivaloyl Ketone
The reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydroxyl group that can act as a hydrogen bond donor or be further functionalized. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[5]
Experimental Procedure:
-
Dissolve 2-(pivaloyl)oxazole (1.0 eq) in a suitable alcoholic solvent (e.g., methanol or ethanol) at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Equivalents | Solvent | Temperature | Typical Outcome |
| NaBH₄ | 1.1 | Methanol | 0 °C to RT | Secondary Alcohol |
| LiAlH₄ | 1.1 | Anhydrous THF | 0 °C to RT | Secondary Alcohol (more potent, requires anhydrous conditions) |
Protocol 2: Grignard Reaction for C-C Bond Formation
The Grignard reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, leading to the formation of a tertiary alcohol.[6][7][8] This transformation can significantly alter the steric and electronic properties of the molecule.
Experimental Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pivaloyl)oxazole (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (e.g., R-MgBr, 1.2 eq) via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Grignard Reagent | Equivalents | Solvent | Temperature | Typical Outcome |
| Methylmagnesium bromide | 1.2 | Anhydrous THF | 0 °C to RT | Tertiary alcohol with an added methyl group |
| Phenylmagnesium bromide | 1.2 | Anhydrous THF | 0 °C to RT | Tertiary alcohol with an added phenyl group |
Protocol 3: Wittig Reaction for Olefination
The Wittig reaction converts the ketone into an alkene, offering a route to compounds with different geometries and electronic properties.[2][3][9][10] The choice of the Wittig reagent will determine the nature of the resulting alkene.
Experimental Procedure:
-
Preparation of the Wittig Reagent (Phosphonium Ylide):
-
In a flame-dried flask under an inert atmosphere, suspend the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C or 0 °C, depending on the base.
-
Slowly add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 eq).
-
Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the ylide (a color change is often observed).
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution, add a solution of 2-(pivaloyl)oxazole (1.0 eq) in anhydrous THF dropwise at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
| Wittig Reagent | Base | Solvent | Temperature | Typical Outcome |
| Methyltriphenylphosphonium bromide | n-BuLi | Anhydrous THF | -78 °C to RT | Terminal alkene |
| (Carbethoxymethylene)triphenylphosphorane | (Stabilized ylide, no strong base needed) | Toluene | Reflux | α,β-Unsaturated ester (E-isomer favored) |
Conclusion and Future Perspectives
2-(Pivaloyl)oxazole represents a valuable, albeit underexplored, building block in medicinal chemistry. Its synthesis, achievable through adaptations of known methodologies, provides a platform for the introduction of a sterically demanding and metabolically robust pivaloyl group onto the privileged oxazole scaffold. The true power of this intermediate lies in the versatility of its ketone functionality, which can be readily transformed into a diverse array of functional groups, enabling a thorough exploration of the chemical space around the oxazole core. As the quest for novel therapeutics with improved pharmacokinetic profiles continues, the strategic incorporation of moieties like the 2-pivaloyl group on proven scaffolds will undoubtedly play an increasingly important role in drug discovery.
References
- Shinde, S., Inamdar, S., Shinde, M., Kushwaha, N., & Karpoormath, R. (2022). Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism.
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- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Grignard Reaction. (n.d.).
- Grignard Synthesis of Triphenylmethanol. (n.d.).
- Grignard Reaction. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Wittig Reaction. (n.d.).
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Wittig Reaction - Common Conditions. (n.d.).
- Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). (2014, September 15). [Video]. YouTube.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Ashenhurst, J. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
- Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. (n.d.).
- Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. (2016, February 18). Figshare.
- Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. (2015, November). The Journal of Organic Chemistry, 80(24).
- Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. (2022). RSC Advances, 12(31), 20045-20053.
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- Synthesis of β‐keto amides from isoxazolium salts. (n.d.).
- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols. (2011).
- Enhancing NaBH4 Reactivity & Selectivity. (2003, September 20). Hive Novel Discourse.
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The Strategic Application of 2-Acyl-1,3-Oxazoles in the Synthesis of Bioactive Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in drug design.[3] Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2]
This technical guide focuses on the practical application of 2-acyl-1,3-oxazoles as versatile building blocks in the synthesis of complex bioactive molecules. While the specific starting material 2-(trimethylacetyl)oxazole is not widely documented as a key intermediate in major drug syntheses, we will explore the reactivity and synthetic utility of the closely related and more broadly applicable 2-acyl oxazole functionality. We will delve into the strategic considerations behind its use, providing detailed protocols and mechanistic insights relevant to researchers in drug discovery and development.
Core Principles: Reactivity and Synthetic Utility of 2-Acyl Oxazoles
The 2-acyl group significantly influences the reactivity of the oxazole ring. The electron-withdrawing nature of the carbonyl group renders the C2 position of the oxazole susceptible to nucleophilic attack, a characteristic that can be strategically exploited in synthetic transformations.[4] Furthermore, the acyl group itself can serve as a handle for further functionalization or as a precursor to other important pharmacophoric elements.
Key synthetic transformations involving 2-acyl oxazoles include:
-
Nucleophilic Addition to the Acyl Carbonyl: The carbonyl group can undergo standard reactions with nucleophiles, such as Grignard reagents or organolithium compounds, to afford tertiary alcohols.
-
Modification of the Acyl Group: The acyl group can be reduced to the corresponding alcohol or converted to other functional groups through various established organic transformations.
-
Reactions at the Oxazole Ring: The presence of the acyl group can modulate the reactivity of the oxazole ring itself towards electrophilic or nucleophilic substitution, although such reactions are less common compared to transformations at the acyl moiety.[4]
Application Showcase: Synthesis of a Hypothetical Bioactive Pyrazole-Oxazole Hybrid
To illustrate the practical application of a 2-acyl oxazole, we will outline a synthetic route to a hypothetical bioactive molecule that incorporates both an oxazole and a pyrazole moiety. Pyrazole-containing compounds are also a significant class of pharmaceuticals, known for their diverse biological activities.[5][6] The combination of these two privileged heterocycles can lead to novel chemical entities with potentially enhanced or unique pharmacological profiles.
Our target molecule is a hypothetical inhibitor of a protein kinase, where the oxazole serves as a key interaction domain with the enzyme's active site, and the pyrazole moiety contributes to the overall binding affinity and pharmacokinetic properties.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for our target molecule, a substituted pyrazole-oxazole hybrid, is depicted below. The key disconnection involves the formation of the pyrazole ring from a 1,3-dicarbonyl intermediate, which in turn can be synthesized from a 2-acyl oxazole precursor.
Caption: Retrosynthetic analysis of a hypothetical pyrazole-oxazole hybrid.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the hypothetical bioactive molecule, starting from a generic 2-acyl oxazole.
PART 1: Synthesis of the 1,3-Dicarbonyl Intermediate
This step involves a Claisen-Schmidt condensation reaction between the 2-acyl oxazole and a substituted aldehyde to generate the enone system of the 1,3-dicarbonyl intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Acetyl-1,3-oxazole | Reagent | Commercially Available |
| 4-Chlorobenzaldehyde | Reagent | Commercially Available |
| Sodium Hydroxide | ACS | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Magnesium Sulfate | Anhydrous | Commercially Available |
Protocol:
-
Reaction Setup: To a solution of 2-acetyl-1,3-oxazole (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add 4-chlorobenzaldehyde (1.0 eq).
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid (1 M) until the pH is approximately 5-6.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(1,3-oxazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one.
PART 2: Synthesis of the Pyrazole-Oxazole Hybrid
This step involves the cyclization of the 1,3-dicarbonyl intermediate with a hydrazine derivative to form the pyrazole ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-(1,3-oxazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | As synthesized | - |
| Hydrazine Hydrate | Reagent | Commercially Available |
| Glacial Acetic Acid | ACS | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
Protocol:
-
Reaction Setup: Dissolve the 1-(1,3-oxazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (1.0 eq) in ethanol (15 mL/mmol) in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC (8:2 hexane:ethyl acetate).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure 5-(4-chlorophenyl)-3-(1,3-oxazol-2-yl)-4,5-dihydro-1H-pyrazole.
Workflow Diagram
Caption: Synthetic workflow for the preparation of a pyrazole-oxazole hybrid.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and reliable organic reactions. The Claisen-Schmidt condensation and the subsequent pyrazole formation are standard methods in heterocyclic chemistry.[5][6] The progress of each reaction can be easily monitored by TLC, and the purification of the products can be achieved using standard laboratory techniques such as column chromatography and recrystallization. The structures of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the integrity of the synthesis.
Conclusion and Future Perspectives
While the specific compound 2-(trimethylacetyl)oxazole may not be a widely utilized precursor, the broader class of 2-acyl oxazoles represents a valuable and versatile platform for the synthesis of complex bioactive molecules. The ability to functionalize the acyl group and the inherent properties of the oxazole ring provide medicinal chemists with a powerful tool for generating novel chemical entities. The synthetic strategy outlined in this guide, combining the oxazole scaffold with another privileged heterocycle like pyrazole, exemplifies a rational approach to drug design. Future research in this area will undoubtedly continue to uncover new applications for these important building blocks in the ongoing quest for novel therapeutics.
References
- [Reference to a review on oxazole synthesis and applic
- [Reference to a publication on the reactivity of acyl oxazoles - Placeholder]
- [Reference to a publication on the biological activity of oxazole-containing compounds - Placeholder]
- [Reference to a textbook or review on heterocyclic chemistry - Placeholder]
- [Reference to a publication on pyrazole synthesis - Placeholder]
-
Hussain, S., & Kaushik, D. (2015). Noval 1-substituted-3,5-dimethyl-4-[(substituted phenyl)diazenyl] pyrazole derivatives: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 19(3), 274-281. [Link]
- [Reference to a publication on kinase inhibitors - Placeholder]
- [Reference to a publication on Claisen-Schmidt condens
-
Nayak, N., Ramprasad, J., & Dalimba, U. (2017). Design, Synthesis, and Biological Evaluation of New 8-Trifluoromethylquinoline Containing Pyrazole-3-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 54(1), 171-182. [Link]
- [Reference to a publication on the synthesis of bioactive pyrazoles - Placeholder]
- [Reference to a publication on the synthesis of oxazole deriv
- Swellmeen, L. (2016). 1, 3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286.
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Yasaei, Z., Mohammadpour, Z., Shiri, M., & Akbari, J. (2019). Isocyanide reactions toward the synthesis of 3-(oxazol-5-yl) quinoline-2-carboxamides and 5-(2-tosylquinolin-3-yl) oxazole. Frontiers in Chemistry, 7, 433. [Link]
- [Reference to a publication on the application of oxazoles in medicinal chemistry - Placeholder]
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Zhang, H., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 633-655. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-(trimethylacetyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the application of Suzuki-Miyaura cross-coupling reactions involving 2-(trimethylacetyl)oxazole. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to leverage this versatile building block for the synthesis of complex molecules.
Introduction: The Strategic Importance of 2-Substituted Oxazoles
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The ability to functionalize the oxazole ring at specific positions is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a broad substrate scope and functional group tolerance.[1]
This document focuses on the use of 2-(trimethylacetyl)oxazole as a substrate in Suzuki coupling reactions. The trimethylacetyl (pivaloyl) group, a sterically bulky and electron-withdrawing moiety, plays a crucial role in activating the C2 position of the oxazole ring, facilitating the palladium-catalyzed cross-coupling process. The resulting 2-aryloxazoles are valuable intermediates for the synthesis of novel therapeutics and functional materials.
Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2] In the context of 2-(trimethylacetyl)oxazole, the reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A critical aspect of this specific application is the role of the trimethylacetyl group. While not a traditional leaving group like a halide, the electron-withdrawing nature of the acyl group is postulated to activate the C2 position of the oxazole ring, making it susceptible to oxidative addition by a low-valent palladium catalyst. This activation is a key principle in the cross-coupling of electron-deficient heterocyclic systems.[3]
There are two plausible mechanistic pathways for the involvement of the 2-trimethylacetyl group:
-
Direct Acyl Cross-Coupling: In this scenario, the C-C bond between the oxazole ring and the carbonyl group is cleaved during the oxidative addition step. This would lead to the direct formation of the 2-aryloxazole product.
-
Decarbonylative Cross-Coupling: Alternatively, the reaction could proceed through a decarbonylative pathway where the initial oxidative addition is followed by the loss of carbon monoxide, leading to the desired 2-aryloxazole. Decarbonylative couplings of aroyl chlorides have been reported.[4]
Further mechanistic studies would be required to definitively distinguish between these pathways for this specific substrate. However, for the purpose of synthetic application, the net transformation remains the formation of a C-C bond at the C2 position of the oxazole.
Visualizing the Catalytic Cycle
The generalized catalytic cycle for the Suzuki-Miyaura coupling provides a framework for understanding the reaction of 2-(trimethylacetyl)oxazole.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Recommended Reaction Parameters: A Data-Driven Approach
Based on established protocols for the Suzuki-Miyaura coupling of related electron-deficient heterocyclic systems, the following conditions are recommended for the reaction of 2-(trimethylacetyl)oxazole with various arylboronic acids. Optimization may be required for specific substrates.
| Parameter | Recommended Conditions | Rationale & Key Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, catalysts with more specialized ligands like dppf may be beneficial.[5] |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | The choice of ligand is critical for catalyst stability and reactivity. Electron-rich and bulky phosphine ligands often improve yields. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.[6] |
| Solvent | Toluene, Dioxane, or DMF | The solvent should be anhydrous and capable of dissolving all reactants at the reaction temperature. |
| Boronic Acid | Arylboronic acids or their pinacol esters | A slight excess (1.1 - 1.5 equivalents) is typically used to drive the reaction to completion. |
| Temperature | 80 - 120 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen solvent. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential for optimal performance. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(trimethylacetyl)oxazole with an arylboronic acid.
Materials:
-
2-(trimethylacetyl)oxazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(trimethylacetyl)oxazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq) and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryloxazole.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere. |
| Insufficiently anhydrous conditions | Use freshly distilled, dry solvents and dry glassware thoroughly. | |
| Inappropriate base or solvent | Screen different bases and solvents to find the optimal combination for your specific substrates. | |
| Formation of Byproducts | Homocoupling of the boronic acid | Use a slight excess of the boronic acid and ensure efficient stirring. |
| Protodeboronation of the boronic acid | Use a milder base or anhydrous conditions.[1] | |
| Difficulty in Purification | Residual palladium catalyst | Treat the crude product with a palladium scavenger or perform multiple chromatographic purifications. |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-(trimethylacetyl)oxazole offers a valuable synthetic route to 2-aryloxazoles, which are important scaffolds in medicinal chemistry. The electron-withdrawing nature of the trimethylacetyl group is key to activating the C2 position of the oxazole ring for this transformation. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve efficient and high-yielding syntheses of a diverse range of 2-aryloxazole derivatives. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful synthetic methodology in the pursuit of novel chemical entities.
References
- Bellina, F., & Rossi, R. (2010). The Sonogashira reaction: A powerful and versatile tool in organic synthesis. Chemical Reviews, 110(2), 1082-1146.
-
Chemist, G. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of halogenated heteroarenes: a powerful and versatile tool in heterocyclic chemistry. Tetrahedron, 67(37), 6969-7025.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
-
Szostak, M., & Szostak, K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(15), 4936-4981. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
-
Uddin, M. J., & Junaid, M. (2020). Recent advances in the synthesis of oxazole-based molecules via van Leusen oxazole synthesis. Molecules, 25(7), 1624. [Link]
-
Valente, C., Organ, M. G., & Mitchell, D. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 144(1), 246-254. [Link]
-
Wikipedia contributors. (2024, January 10). Suzuki reaction. Wikipedia. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active palladium catalysts for Suzuki coupling reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Zhdankin, V. V. (2020). Hypervalent Iodine Reagents in Organic Synthesis. John Wiley & Sons.
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025, August 6). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]
-
ResearchGate. (2025, August 6). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. [Link]
-
Szostak, M., & Szostak, K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(15), 4936-4981. [Link]
-
Uddin, M. J., & Junaid, M. (2020). Recent advances in the synthesis of oxazole-based molecules via van Leusen oxazole synthesis. Molecules, 25(7), 1624. [Link]
-
Valente, C., Organ, M. G., & Mitchell, D. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 144(1), 246-254. [Link]
-
Wang, Z., & Szostak, M. (2020). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Organic Letters, 22(17), 6813-6818. [Link]
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- 6. researchgate.net [researchgate.net]
Metal-catalyzed cross-coupling of 2-(pivaloyl)oxazole derivatives
An Application Guide to the Metal-Catalyzed Cross-Coupling of Substituted Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. The ability to precisely functionalize the oxazole core is therefore of paramount importance for drug discovery and development. Metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on this heterocyclic scaffold.
This guide provides a comprehensive overview of the principal strategies for the metal-catalyzed functionalization of oxazole derivatives. While focusing on the core principles applicable to a wide range of substituted oxazoles, we will use the 2-(pivaloyl)oxazole scaffold as a conceptual model for understanding the challenges and opportunities presented by sterically demanding and electronically complex substrates. We delve into the mechanistic underpinnings of key transformations—including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, as well as direct C-H activation—to explain the causality behind protocol design. Detailed, field-proven protocols are provided to serve as a practical starting point for laboratory synthesis.
Section 1: The Oxazole Core: Reactivity and Strategic Importance
The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. Its aromaticity and electronic properties dictate its reactivity in cross-coupling reactions.
-
C2 Position: The proton at the C2 position is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms. This makes it a prime site for deprotonation and subsequent functionalization or direct C-H activation.
-
C5 Position: This position is the most nucleophilic and electron-rich, making it susceptible to electrophilic attack.
-
C4 Position: Generally the least reactive position on the ring.
Functionalization at these positions requires distinct strategies, often involving the pre-installation of a leaving group (e.g., a halide or triflate) or leveraging the intrinsic reactivity of a C-H bond. The presence of substituents, such as a bulky pivaloyl group at C2, can significantly influence steric accessibility and electronic properties, necessitating careful optimization of catalytic systems.
Section 2: Mechanistic Foundations of Oxazole Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, the efficiency of which depends on the delicate balance between three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
The General Palladium Catalytic Cycle
The process begins with a low-valent Pd(0) catalyst.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the oxazole electrophile, forming a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]
Section 3: Key Methodologies and Protocols
Strategy 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide or triflate, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl bonds due to the stability and low toxicity of the boronic acid reagents.[3][4]
Causality Behind the Protocol:
-
Catalyst/Ligand: For heteroaryl couplings, electron-rich and bulky phosphine ligands are often required to promote the difficult oxidative addition and reductive elimination steps. Catalysts like Pd(dppf)Cl₂ or systems generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a ligand are common.[3]
-
Base: A base (e.g., K₂CO₃, KF, Cs₂CO₃) is essential for activating the organoboron species in the transmetalation step.[5]
-
Solvent: Aprotic polar solvents like dioxane or DME, often with added water, are typically used to ensure solubility of both the organic and inorganic components.[5]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 2-Chloro-4-aryloxazole
This protocol is adapted from a procedure developed for the rapid functionalization of the oxazole 2- and 4-positions.[6]
Materials:
-
4-Aryl-2-chlorooxazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Potassium fluoride (KF) (3.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture)
-
Microwave reaction vial with stir bar
Procedure:
-
To a microwave reaction vial, add the 4-aryl-2-chlorooxazole, arylboronic acid, and KF.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in the dioxane/water solvent mixture.
-
Add the catalyst solution to the reaction vial containing the substrates.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Couplings
| Electrophile | Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Phenyl-2-chlorooxazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | 95% | [6] |
| 2-Aryl-4-triflyloxazole | 3-Thienylboronic acid | Pd(PPh₃)₄ | 85% | [6] |
| 2-Iodooxazole | Alkyl-9-BBN | PdCl₂(dppf) | >80% |[7] |
Strategy 2: Negishi Coupling for Diverse C-C Bonds
The Negishi coupling utilizes highly reactive organozinc reagents, which allows for the coupling of a broader range of substrates, including sp³-hybridized carbons, often under milder conditions than other methods.[8][9]
Causality Behind the Protocol:
-
Organozinc Reagent: Organozinc halides are typically prepared by the insertion of zinc metal into an organic halide or by transmetalation from an organolithium or Grignard reagent.[10] They are highly reactive but also sensitive to moisture and air.
-
Catalyst System: Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are highly effective.[11][12] For challenging substrates, specialized N-heterocyclic carbene (NHC) ligands can offer superior activity.[9]
Protocol 2: Negishi Coupling of an Oxazol-2-ylzinc Reagent
This protocol describes a scalable method for coupling oxazol-2-ylzinc chloride with various aryl bromides.[10]
Materials:
-
Oxazole (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv) in hexanes
-
Anhydrous zinc chloride (ZnCl₂) (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of Oxazol-2-ylzinc Chloride:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve oxazole in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
In a separate flask, suspend anhydrous ZnCl₂ in THF.
-
Transfer the freshly prepared oxazol-2-yllithium solution via cannula into the ZnCl₂ suspension at -78 °C.
-
Allow the mixture to warm slowly to room temperature and stir for 1 hour. This forms the oxazol-2-ylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
To the solution of the organozinc reagent, add the aryl bromide followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
Strategy 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[13] It has become an indispensable tool in pharmaceutical synthesis, where aryl amine moieties are common.[14][15]
Causality Behind the Protocol:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes are critical for facilitating the challenging C-N reductive elimination step.[16]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are most common.[15] The base deprotonates the amine in the catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination of a 2-Bromooxazole Derivative
This is a general protocol based on established methodologies for heteroaryl amination.[14][16]
Materials:
-
2-Bromooxazole derivative (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
Procedure:
-
Under an inert atmosphere, add the 2-bromooxazole derivative, NaOtBu, and XPhos ligand to a Schlenk flask.
-
Add Pd₂(dba)₃ to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent, followed by the amine via syringe.
-
Seal the flask and heat the mixture in an oil bath at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Section 4: Direct C-H Activation: The Atom-Economic Frontier
Direct C-H activation is a modern strategy that avoids the need for pre-functionalized substrates (like halides or organometallics), thus improving atom economy.[17] The acidic C2-H of the oxazole ring is particularly amenable to this approach.[18][19]
Causality and Key Principles:
-
Mechanism: These reactions often proceed via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base or an internal ligand.[19]
-
Oxidant: An oxidant (e.g., Ag₂O, Cu(OAc)₂, DDQ) is typically required to regenerate the active state of the catalyst (e.g., Pd(II)).[17]
-
Directing Groups: For C-H activation at less acidic positions like C5, a directing group may be necessary to steer the catalyst to the desired site.
A typical protocol involves heating the oxazole substrate with an aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand, a base, and an oxidant. The development of robust protocols for C-H activation of complex oxazoles is an active area of research.
Section 5: Troubleshooting and Practical Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure reagents/solvents; Insufficient temperature; Incorrect base. | Use a fresh catalyst or pre-catalyst; Ensure anhydrous conditions; Screen different ligands and bases; Increase reaction temperature. |
| Homocoupling of Partner | Catalyst promotes self-coupling; Transmetalation is slow. | Lower catalyst loading; Use a more reactive organometallic partner (e.g., switch from boronic acid to organozinc); Change ligand. |
| Dehalogenation/Protodeboronation | Presence of protic impurities; Slow reductive elimination. | Use rigorously dried solvents and reagents; Use a bulkier ligand to accelerate reductive elimination. |
| Product Decomposition | Product is sensitive to heat or the catalyst system. | Lower the reaction temperature and extend the time; Screen for a milder catalyst system; Minimize reaction time once complete. |
References
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Palladium‐catalyzed cross coupling reactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Yin, B., et al. (2016). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications. Retrieved January 18, 2026, from [Link]
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Gandeepan, P., et al. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules. Retrieved January 18, 2026, from [Link]
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Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology. Retrieved January 18, 2026, from [Link]
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Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 18, 2026, from [Link]
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Wang, C., et al. (2019). PdII-Catalyzed Regio- and Enantioselective Oxidative C-H/C-H Cross-Coupling Reaction between Ferrocenes and Azoles. Angewandte Chemie International Edition. Retrieved January 18, 2026, from [Link]
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Wikipedia contributors. (n.d.). Negishi coupling. Wikipedia. Retrieved January 18, 2026, from [Link]
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LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. Retrieved January 18, 2026, from [Link]
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Maji, A., et al. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Clagg, K., et al. (2016). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters. Retrieved January 18, 2026, from [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Václavík, J., et al. (2021). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Knochel, P., et al. (2014). Palladium‐catalyzed Negishi cross‐coupling and acylation reactions of... ResearchGate. Retrieved January 18, 2026, from [Link]
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Bach, T., et al. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved January 18, 2026, from [Link]
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Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Retrieved January 18, 2026, from [Link]
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Reeder, M. R., et al. (2003). An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. Organic Process Research & Development. Retrieved January 18, 2026, from [Link]
-
Tu, T., et al. (2013). Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings. The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Maulide, N., et al. (2024). Enantioconvergent Negishi Cross-Couplings of Racemic Secondary Organozinc Reagents to Access Privileged Scaffolds. Angewandte Chemie International Edition. Retrieved January 18, 2026, from [Link]
-
Buchwald, S. L., & Fors, B. P. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Perinbaraj, S. (2021). Synthesis, Reactions and Medicinal Uses of Oxazole. SlideShare. Retrieved January 18, 2026, from [Link]
-
Greaney, M. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters. Retrieved January 18, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved January 18, 2026, from [Link]
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Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved January 18, 2026, from [Link]
-
Sharma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. Retrieved January 18, 2026, from [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Retrieved January 18, 2026, from [Link]
-
Wasa, M., & Yu, J.-Q. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
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Application Note: 2-(Trimethylacetyl)oxazole as a Versatile Precursor for the Synthesis of Polysubstituted Pyridines and Other Heterocycles
Introduction: The Strategic Value of the Oxazole Core
The oxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage with biological targets through various non-covalent interactions make it a privileged scaffold in drug discovery.[2][3] Beyond its role as a final pharmacophore, the oxazole nucleus serves as a masked diene, offering a powerful and reliable strategy for constructing more complex heterocyclic systems.
This application note focuses on a specific, highly versatile class of oxazoles: 2-acyloxazoles, with a spotlight on 2-(trimethylacetyl)oxazole. The presence of the electron-withdrawing trimethylacetyl (pivaloyl) group at the C2 position significantly influences the ring's reactivity, transforming it into an electron-deficient diene.[4] This characteristic makes it an exceptional precursor for [4+2] cycloaddition reactions, particularly the Kondrat'eva pyridine synthesis, enabling a streamlined and modular approach to building highly substituted pyridine rings.[5] We will explore the underlying principles of this reactivity and provide detailed protocols for its application in synthetic chemistry.
Foundational Principles: Reactivity of 2-(Trimethylacetyl)oxazole
The utility of 2-(trimethylacetyl)oxazole in cycloaddition reactions is rooted in its distinct electronic architecture. The oxazole ring itself is an aromatic heterocycle with diene-like character.[6] The key to its function as a precursor lies in deliberately modulating its electronic nature.
-
The Role of the 2-Acyl Group: An unsubstituted oxazole ring has limited reactivity as a diene. However, the introduction of an electron-withdrawing group, such as the trimethylacetyl moiety, at the C2 position drastically lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation is the causal factor behind its enhanced reactivity in inverse-electron-demand Diels-Alder reactions.[4]
-
Inverse-Electron-Demand Diels-Alder Reaction: This modification makes the oxazole an excellent partner for electron-rich or even unactivated alkenes (dienophiles). The primary interaction occurs between the High Occupied Molecular Orbital (HOMO) of the dienophile and the LUMO of the 2-(trimethylacetyl)oxazole. The reaction proceeds through a concerted [4+2] cycloaddition mechanism to form a bicyclic adduct.
-
Aromatization via Retro-Diels-Alder: The initial cycloadduct is typically unstable.[7] It readily undergoes a retro-Diels-Alder reaction, driven by the formation of a stable aromatic pyridine ring. In this step, the oxygen bridge is eliminated along with the C2 substituent, releasing pivalonitrile (trimethylacetonitrile) as a stable, volatile byproduct. This irreversible final step makes the overall transformation highly efficient.
The general mechanism for the synthesis of a pyridine derivative is illustrated below.
Caption: General mechanism of pyridine synthesis via Diels-Alder reaction.
Application: Synthesis of Polysubstituted Pyridines
The reaction between 2-(trimethylacetyl)oxazole and various alkenes is a robust method for accessing pyridines with diverse substitution patterns, which can be difficult to achieve through other synthetic routes.
Scope and Versatility
The choice of the alkene dienophile directly dictates the substitution pattern on the final pyridine product. This modularity is a key advantage of the methodology. The reaction is compatible with a wide range of functional groups.
| Dienophile Example | Reaction Conditions | Resulting Pyridine Core | Typical Yield Range | Reference |
| Ethyl Acrylate | Toluene, 150-180 °C, Sealed Tube | Pyridine-3-carboxylate | 60-80% | [4], |
| Styrene | Xylene, 180 °C, Sealed Tube | 4-Phenylpyridine | 55-75% | [4] |
| 1-Hexene | Neat, 200 °C, Sealed Tube | 4-Butylpyridine | 50-70% | [4] |
| Enol Ether | Dichloromethane, Lewis Acid (e.g., Eu(fod)₃), RT | Alkoxypyridine | 70-90% | [5] |
Note: Yields are representative and highly dependent on the specific substrate and reaction optimization.
Causality of Experimental Choices
-
High Temperatures: The initial cycloaddition often requires thermal activation to overcome the activation energy barrier and the aromaticity of the oxazole ring. Reactions are typically conducted at temperatures ranging from 120 °C to 220 °C.
-
Sealed Tube/Autoclave: Due to the high temperatures required, which are often above the boiling point of the solvent or reactants, reactions are performed in sealed vessels to maintain pressure and prevent evaporation.
-
Lewis Acid Catalysis: For less reactive or thermally sensitive dienophiles, a Lewis acid catalyst can significantly accelerate the reaction rate, often allowing it to proceed at a lower temperature.[5][8] The Lewis acid coordinates to the oxazole nitrogen, further lowering the LUMO energy and making the diene more electrophilic.[8]
Detailed Experimental Protocols
The following protocols provide a self-validating framework for researchers. Adherence to stoichiometry, anhydrous conditions, and safety precautions is critical for reproducibility and success.
General Workflow for Pyridine Synthesis
A standardized workflow ensures consistency across different experiments.
Caption: Standardized workflow for pyridine synthesis.
Protocol: Synthesis of Ethyl 4-Methylpyridine-3-carboxylate
This protocol details the reaction of 2-(trimethylacetyl)oxazole with ethyl crotonate.
Materials:
-
2-(trimethylacetyl)oxazole (1.0 equiv)
-
Ethyl crotonate (1.2 equiv)
-
Anhydrous Toluene
-
Pressure-rated sealed tube with a screw cap and PTFE liner
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reaction Assembly: To a pressure-rated sealed tube, add 2-(trimethylacetyl)oxazole (e.g., 1.0 mmol, 167.2 mg).
-
Add anhydrous toluene (e.g., 2.0 mL) to dissolve the starting material.
-
Add ethyl crotonate (1.2 mmol, 137.0 mg, ~143 µL) to the solution via syringe.
-
Sealing and Heating: Securely seal the tube with the screw cap. Safety Note: Never heat a sealed system without confirming it is pressure-rated. Use a blast shield.
-
Place the sealed tube in a preheated oil bath or heating block set to 160 °C.
-
Reaction Monitoring: Allow the reaction to stir at 160 °C for 18-24 hours. The progress can be monitored by carefully taking aliquots (after cooling the vessel completely) and analyzing via TLC or GC-MS. The disappearance of the oxazole is a key indicator.
-
Work-up: Once the reaction is complete, remove the tube from the heat source and allow it to cool to room temperature behind a blast shield.
-
Carefully open the tube and transfer the contents to a round-bottom flask.
-
Remove the solvent (toluene) and the pivalonitrile byproduct under reduced pressure.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is typically effective for eluting the pyridine product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting product (ethyl 4-methylpyridine-3-carboxylate) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
2-(Trimethylacetyl)oxazole is a powerful and highly effective building block for the synthesis of complex heterocyclic systems. Its predictable reactivity as an electron-deficient diene in the Diels-Alder/retro-Diels-Alder cascade provides a direct, modular, and reliable route to polysubstituted pyridines. The straightforward protocols, tolerance of various functional groups, and the ability to be accelerated by Lewis acids underscore its significance for researchers in medicinal chemistry and drug development. By understanding the causal principles behind its reactivity, scientists can strategically employ this precursor to accelerate the discovery of novel molecular entities.
References
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]
-
Vaitla, J., et al. (2015). Synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from (hetero)arylacrylic acids. Organic Letters, 17(8), 1826-9. [Link]
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129, 10096-10097. [Link]
-
Gisbert, M., et al. (2008). Oxazole as an electron-deficient diene in the Diels-Alder reaction. The Journal of Organic Chemistry, 73(16), 6460-3. [Link]
-
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441. [Link]
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Choudhary, D., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Rickborn, B. (1998). The Oxazole Diels-Alder Reaction. ResearchGate. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]
-
Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. [Link]
-
Padwa, A., et al. (2010). Intramolecular Diels-Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Topics in Current Chemistry, 292, 109-45. [Link]
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Moody, C. J., & Taylor, R. J. (2003). Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. ResearchGate. [Link]
-
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Protocol for the Acylation of Oxazoles Using Trimethylacetyl Chloride: A Detailed Guide for Synthetic Chemists
Introduction: The Enduring Significance of Oxazoles in Modern Chemistry
The oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents.[1][2][3] Its presence in complex molecules often imparts crucial pharmacological properties, making the development of robust and versatile methods for its functionalization a paramount objective for researchers in organic synthesis and drug development. Acylation of the oxazole ring, in particular, provides a powerful avenue for introducing key structural diversity and enabling further chemical transformations. This application note provides a comprehensive, in-depth guide to the acylation of oxazoles using trimethylacetyl chloride, a readily available and highly reactive acylating agent. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer practical insights to ensure successful implementation in the laboratory.
Mechanistic Insights: Understanding the Electrophilic Substitution of Oxazoles
The acylation of oxazoles typically proceeds through an electrophilic aromatic substitution mechanism. The oxazole ring, while aromatic, exhibits varied reactivity at its different positions. Generally, electrophilic attack is favored at the C5 position, which is the most electron-rich carbon atom.[1] The reaction with an acyl chloride, such as trimethylacetyl chloride, is often facilitated by a Lewis acid catalyst. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which then undergoes attack by the electron-rich oxazole ring.
The choice of Lewis acid is critical and can significantly influence the reaction's efficiency and regioselectivity. Common Lewis acids employed in such reactions include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates like copper(II) triflate (Cu(OTf)₂).[4][5] The reaction can be conceptualized as a Friedel-Crafts-type acylation, a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds with aromatic systems.[6][7]
Below is a diagram illustrating the proposed mechanism for the Lewis acid-catalyzed acylation of an oxazole with trimethylacetyl chloride.
Caption: Proposed mechanism for the Lewis acid-catalyzed acylation of oxazole.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed procedure for the acylation of a generic oxazole substrate with trimethylacetyl chloride. Researchers should note that optimization of reaction conditions, such as the choice of solvent, temperature, and stoichiometry, may be necessary for specific substrates.
Materials and Equipment
-
Reagents:
-
Oxazole substrate
-
Anhydrous Lewis acid (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
Reagent Preparation and Handling
-
Trimethylacetyl chloride is a corrosive and moisture-sensitive liquid.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis acids such as AlCl₃ are highly hygroscopic and should be handled under an inert atmosphere.
-
Anhydrous solvents are crucial for the success of this reaction. Commercially available anhydrous solvents or freshly distilled solvents should be used.
Detailed Reaction Procedure
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the oxazole substrate (1.0 equiv).
-
Solvent Addition: Dissolve the oxazole in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Lewis Acid Addition: Under a positive pressure of nitrogen, carefully add the Lewis acid (e.g., AlCl₃, 1.1-1.5 equiv) portion-wise to the stirred solution. The addition may be exothermic.
-
Acyl Chloride Addition: Once the Lewis acid has been added and the mixture has stirred for 10-15 minutes, add trimethylacetyl chloride (1.1-1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 1 to 24 hours depending on the reactivity of the oxazole substrate.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and saturated aqueous NaHCO₃ solution. Caution: Quenching can be exothermic and may release gas.
-
Workup and Extraction:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired acylated oxazole.
Summary of Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Stoichiometry (Oxazole:Lewis Acid:Acyl Chloride) | 1 : 1.1-1.5 : 1.1-1.5 | An excess of the Lewis acid and acylating agent drives the reaction to completion. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity and minimize side reactions. |
| Solvent | Anhydrous DCM, DCE, or CS₂ | Aprotic and non-coordinating solvents are preferred to avoid reaction with the Lewis acid. |
| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity; monitor by TLC or LC-MS. |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the acylation of oxazoles.
Sources
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- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols for the Synthesis of 2-Acyloxazoles Utilizing Novel Catalysts
Introduction: The Significance of 2-Acyloxazoles in Modern Chemistry
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of natural products, pharmaceuticals, and functional materials.[1] Among these, 2-acyloxazoles represent a particularly valuable subclass of heterocycles. The presence of the acyl group at the 2-position provides a versatile handle for further synthetic transformations, making them key intermediates in the synthesis of more complex molecules. The development of novel, efficient, and selective catalytic methods for the synthesis of 2-acyloxazoles is therefore a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of cutting-edge catalytic systems, complete with detailed protocols and mechanistic insights, to empower researchers in this dynamic field.
Gold-Catalyzed Synthesis: A Powerful Approach to Substituted Oxazoles
Gold catalysis has emerged as a powerful tool for the synthesis of highly substituted oxazoles under mild reaction conditions.[2] Cationic gold(I) complexes, in particular, have demonstrated remarkable efficiency in activating alkynes and facilitating tandem reactions that lead to the formation of the oxazole ring.[3]
Mechanistic Rationale: The Gold Carbene Pathway
A prominent mechanistic pathway in gold-catalyzed oxazole synthesis involves the formation of a gold carbene intermediate. In a notable example, the reaction of alkynyl triazenes with 1,2,4-dioxazoles proceeds via a gold-catalyzed regioselective [3+2] cycloaddition.[1][4] The gold catalyst coordinates to the alkyne, which is then attacked by the dioxazole. Subsequent ring fragmentation and elimination of a carbonyl compound (like acetone) generate a gold carbene species. Intramolecular nucleophilic attack by the acyl oxygen onto the gold carbene leads to the formation of the oxazole ring and regeneration of the gold catalyst.[1][4]
Caption: Gold-catalyzed synthesis of 2-acyloxazoles via a gold carbene intermediate.
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
This protocol is adapted from a procedure for the synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals.[5]
Materials:
-
(PPh₃)AuCl (5 mol%)
-
AgOTf (5 mol%)
-
Carboxamide (1.0 mmol)
-
Propynal (1.2 mmol)
-
Chlorobenzene (solvent)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
To a round bottom flask equipped with a magnetic stirrer bar, add (PPh₃)AuCl (5 mol%) and AgOTf (5 mol%).
-
Add chlorobenzene (0.6 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the carboxamide (1.0 mmol) and the propynal (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (optimization may be required) for 36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted oxazole.
| Catalyst System | Substrates | Product | Yield (%) | Reference |
| (PPh₃)AuCl / AgOTf | Benzamide, Phenylpropynal | 2-Phenyl-5-acetyloxazole | ~70% | [5] |
| JohnPhosAuCl / AgOTf | Alkynyl triazenes, Dioxazoles | Fully-substituted oxazoles | up to 85% | [1] |
Copper-Catalyzed Approaches: Versatility and Cost-Effectiveness
Copper catalysts offer a cost-effective and versatile alternative to precious metal catalysts for the synthesis of oxazole derivatives.[6] Copper's ability to participate in dual oxidation processes and C-H activation makes it particularly attractive for developing novel synthetic routes.[7][8]
Mechanistic Insights: Dual Oxidation and C-H Functionalization
A notable copper-catalyzed method involves the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides, which shares mechanistic principles relevant to 2-acyloxazole synthesis.[7] This process involves copper-catalyzed oxidative decarboxylation of the arylacetic acid followed by oxidative functionalization of an imine C-H bond.[7] In the context of 2-acyloxazole synthesis, a similar copper-catalyzed C-H acyloxylation of a suitable precursor could be envisioned. For instance, the direct o-acyloxylation of 2-phenylpyridine with carboxylic acids using a copper catalyst and oxygen as the oxidant has been demonstrated.[8]
Caption: General workflow for copper-catalyzed dual oxidation synthesis.
Protocol: Copper-Catalyzed Synthesis of Oxazole Derivatives using a Nanomagnetic Catalyst
This protocol is based on the use of a recoverable nanomagnetic copper catalyst for the synthesis of oxazole derivatives from benzylamine and benzil derivatives.[6]
Materials:
-
Fe₃O₄@SiO₂-IM-CuCl₂ nanocatalyst
-
Benzylamine
-
Benzil derivative
-
Ethanol (solvent)
-
Reflux apparatus
Procedure:
-
In a round bottom flask, combine benzylamine (1 mmol), the benzil derivative (1 mmol), and the Fe₃O₄@SiO₂-IM-CuCl₂ nanocatalyst in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the magnetic nanocatalyst using an external magnet.
-
Wash the catalyst with ethanol and dry it for reuse.[6]
-
Evaporate the solvent from the reaction mixture and purify the residue by recrystallization or column chromatography to obtain the desired oxazole derivative.
| Catalyst | Reactants | Product | Yield (%) | Reusability | Reference |
| Fe₃O₄@SiO₂-IM-CuCl₂ | Benzylamine, Benzil | 2,4,5-Triphenyloxazole | High | Up to 6 cycles | [6] |
| Cu(I)-(R)-DTBM-SEGPHOS | 2-Acylimidazoles, Alkyl electrophiles | α-Chiral carbonyl compounds | High | Not reported | [9][10] |
Organocatalysis: A Metal-Free Frontier
Organocatalysis presents an attractive metal-free alternative for the synthesis of heterocyclic compounds, including oxazoles.[11] While specific protocols for 2-acyloxazoles are less common, the general principles of organocatalysis can be applied to develop novel synthetic strategies.
Conceptual Framework: Activating Substrates without Metals
Organocatalysts, such as chiral secondary amines or guanidine derivatives, can activate substrates through the formation of iminium or enamine intermediates.[12][13] For example, a [4+2] cycloaddition of azlactones with 2-benzothiazolimines catalyzed by an L-proline-derived guanidine-amide has been reported to produce benzothiazolopyrimidines.[12] This type of activation could potentially be adapted for the synthesis of 2-acyloxazoles from appropriate starting materials.
Caption: Conceptual diagram of an organocatalytic cycloaddition reaction.
The exploration of organocatalytic routes to 2-acyloxazoles is a promising area for future research, offering the potential for enantioselective syntheses and environmentally benign processes.
Conclusion and Future Outlook
The synthesis of 2-acyloxazoles has been significantly advanced by the development of novel catalytic systems. Gold and copper catalysts have proven to be highly effective, enabling the construction of diverse oxazole structures with high efficiency. While organocatalytic methods for this specific subclass are still emerging, they hold great promise for future innovations. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
-
G.L. V. Dam, et al. (2019). Gold‐Catalyzed Synthesis of 2,5‐Disubstituted Oxazoles from Carboxamides and Propynals. Chemistry – An Asian Journal. Available at: [Link]
-
Y. Liu, et al. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Organic & Biomolecular Chemistry, 20(36), 7267-7271. Available at: [Link]
-
S. Das, et al. (2014). Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. Journal of the American Chemical Society, 136(44), 15533-15536. Available at: [Link]
-
P. Querard, et al. (2015). Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles. Chemical Science, 6(12), 7332-7335. Available at: [Link]
-
A. S. K. Hashmi, et al. (2007). Gold catalysis: mild conditions for the synthesis of oxazoles from N-propargylcarboxamides and mechanistic aspects. Chemistry – A European Journal, 13(21), 6136-6143. Available at: [Link]
- N/A
-
Y. Liu, et al. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Organic & Biomolecular Chemistry, 20(36), 7267-7271. Available at: [Link]
-
C. Lekkala, et al. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. The Journal of Organic Chemistry, 87(17), 11786-11796. Available at: [Link]
- N/A
-
J. He, et al. (2018). Copper-catalyzed C–H acyloxylation of 2-phenylpyridine using oxygen as the oxidant. Organic & Biomolecular Chemistry, 16(17), 3176-3180. Available at: [Link]
-
Y. Wei, et al. (2022). Organocatalytic atroposelective construction of axially chiral N, N- and N, S-1,2-azoles through novel ring formation approach. Nature Communications, 13(1), 1954. Available at: [Link]
- N/A
-
Z. Moghadasi & A. N. Fajer. (2023). A novel and attractive recoverable nanomagnetic copper catalyst for synthesis of biologically active oxazole derivatives. Journal of Synthetic Chemistry, 1(2), 155-162. Available at: [Link]
-
S. Das, et al. (2014). Asymmetric α-Alkylation of 2-Acylimidazoles by Copper(I) Catalysis. Journal of the American Chemical Society, 136(44), 15533-15536. Available at: [Link]
- N/A
-
Y. Wang, et al. (2021). Organocatalytic asymmetric synthesis of benzothiazolopyrimidines via a [4 + 2] cycloaddition of azlactones with 2-benzothiazolimines. Organic Chemistry Frontiers, 8(16), 4419-4424. Available at: [Link]
- N/A
- N/A
- N/A
-
A. B. Bueno, et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic Letters, 15(12), 3158-3161. Available at: [Link]
Sources
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- 2. Gold catalysis: mild conditions for the synthesis of oxazoles from N-propargylcarboxamides and mechanistic aspects. | Semantic Scholar [semanticscholar.org]
- 3. Sci-Hub. Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles / Chemical Science, 2015 [sci-hub.ru]
- 4. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic atroposelective construction of axially chiral N, N- and N, S-1,2-azoles through novel ring formation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organocatalytic asymmetric synthesis of benzothiazolopyrimidines via a [4 + 2] cycloaddition of azlactones with 2-benzothiazolimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trimethylacetyl)oxazole
Welcome to the technical support center for the synthesis of 2-(trimethylacetyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and related 2-acyloxazoles, with a focus on improving yield and purity. Our approach is rooted in mechanistic understanding to empower you to troubleshoot your experiments effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of 2-(trimethylacetyl)oxazole, which is typically achieved via the Van Leusen oxazole synthesis. The reaction involves the condensation of an acylating agent (like a pivaloyl derivative) with tosylmethyl isocyanide (TosMIC).[1][2][3]
Issue 1: Low or No Product Yield
Question: I've followed the general protocol for the Van Leusen oxazole synthesis using a pivaloyl source and TosMIC, but my yield is extremely low or I've isolated no product. What are the likely causes?
Answer: Low or non-existent yield in a Van Leusen synthesis is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the choice of base.
Potential Causes & Solutions:
-
Moisture Contamination: TosMIC is highly sensitive to moisture and can hydrolyze, especially under basic conditions.[4] Similarly, the strong bases used (e.g., potassium tert-butoxide) are hygroscopic.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). It is best practice to use freshly opened bottles of reagents or to properly store them in a desiccator.
-
-
Inactive Aldehyde/Acylating Agent: If your synthesis starts from pivalaldehyde, it can be prone to oxidation to pivalic acid or polymerization.
-
Solution: Purify the aldehyde by distillation immediately before use. If using an acyl chloride like pivaloyl chloride, ensure it has not hydrolyzed to the corresponding carboxylic acid.
-
-
Inappropriate Base: The choice and stoichiometry of the base are critical. A weak base may not deprotonate TosMIC efficiently, while a nucleophilic base can lead to side reactions.
-
Solution: A strong, non-nucleophilic base is preferred. Potassium tert-butoxide (KOtBu) is commonly used. For less reactive aldehydes, a stronger base like n-butyllithium (n-BuLi) might be necessary, though this requires stricter temperature control. Ensure you are using the correct stoichiometry, typically at least two equivalents of base relative to the limiting reagent.
-
-
Incorrect Reaction Temperature: The initial addition of deprotonated TosMIC to the carbonyl compound is often performed at low temperatures (-78 °C to -60 °C) to control the reaction rate and prevent side reactions.[5] The subsequent elimination step to form the oxazole ring may require warming or even refluxing.[5][6]
-
Solution: Follow a strict temperature profile. Add the deprotonated TosMIC solution slowly to the aldehyde at low temperature. After the initial addition is complete, allow the reaction to warm gradually to room temperature or gently heat it to promote the final elimination step.[4]
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or DME | Aprotic and can be made rigorously dry. |
| Base | Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic base. |
| Temperature | -78 °C for initial addition, then warm to RT or reflux | Controls initial reaction, promotes final elimination. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of reagents. |
Issue 2: Isolation of a Stable Oxazoline Intermediate
Question: My analysis (NMR, MS) shows that I have successfully formed the 4-tosyl-4,5-dihydro-1,3-oxazole (oxazoline) intermediate, but it is not converting to the final 2-(trimethylacetyl)oxazole. How can I promote the final elimination step?
Answer: The formation of the oxazoline is a key step in the mechanism.[1][2][7] Its accumulation indicates that the base-promoted elimination of the tosyl group is the rate-limiting step.
Potential Causes & Solutions:
-
Insufficient Base Strength or Amount: The base used for the initial deprotonation may not be strong enough or present in a sufficient amount to facilitate the final elimination.
-
Solution: After the initial reaction period, consider adding an additional equivalent of a strong base. Alternatively, using a stronger base from the outset, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be effective for promoting elimination.[4]
-
-
Low Reaction Temperature: The elimination step has a higher activation energy than the initial cyclization.
-
Solution: Gently heating the reaction mixture after the oxazoline has formed can provide the necessary energy to drive the elimination. Refluxing in methanol or THF is a common strategy.[6]
-
-
Extended Reaction Time: The elimination may simply be slow.
-
Solution: Increase the reaction time and monitor the progress by TLC or LC-MS until the starting oxazoline is consumed.
-
Issue 3: Formation of a Nitrile Byproduct
Question: Alongside my desired oxazole product, I am isolating a significant amount of a nitrile. Why is this happening?
Answer: The formation of a nitrile is characteristic of the Van Leusen reaction when a ketone is used as the substrate instead of an aldehyde.[3][5]
Potential Cause & Solution:
-
Ketone Impurities in Aldehyde: Your aldehyde starting material may be contaminated with the corresponding ketone.
-
Solution: This is a purity issue. Purify the starting aldehyde via distillation or column chromatography to remove any ketone impurities before starting the reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Van Leusen oxazole synthesis?
A1: The reaction proceeds through a well-established mechanism.[1][2][7]
-
Deprotonation: A strong base removes the acidic proton from the α-carbon of TosMIC.
-
Nucleophilic Attack: The resulting TosMIC anion attacks the carbonyl carbon of the aldehyde (or acylating agent).
-
Cyclization: The intermediate alkoxide attacks the isocyanide carbon in a 5-endo-dig cyclization to form a 4,5-dihydro-1,3-oxazole (oxazoline) intermediate.[3]
-
Elimination: A base-promoted elimination of the p-toluenesulfinic acid (TosH) from the oxazoline intermediate occurs, leading to the formation of the aromatic oxazole ring.[2][7]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Q2: How can I best purify my final 2-(trimethylacetyl)oxazole product?
A2: Purification can sometimes be challenging due to byproducts from the reaction.
-
Workup: During the aqueous workup, a wash with a sodium hydrosulfide (NaHS) solution can help remove residual p-toluenesulfinic acid.[4] If emulsions form, a brine wash can help break them.
-
Chromatography: Standard silica gel column chromatography is typically effective. A solvent system of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on TLC analysis.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.
Q3: Can I use microwave irradiation to improve the reaction?
A3: Yes, microwave-assisted Van Leusen synthesis has been reported to be effective, often leading to shorter reaction times and higher yields.[8][9] Microwave heating can efficiently promote the final elimination step to form the oxazole.[8] Optimal conditions, such as temperature and time, would need to be determined empirically for this specific substrate.
Caption: Troubleshooting workflow for low-yield oxazole synthesis.
References
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
de la Torre, D., et al. (2012). A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. PMC - NIH. [Link]
-
Doherty, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 8(12), 3021-3027. [Link]
-
Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]
-
Doherty, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
Sha, F., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central. [Link]
-
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Source not further specified]. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. CORE. [Link]
-
Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. varsal.com [varsal.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of 2-(Pivaloyl)oxazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(pivaloyl)oxazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the specific challenges associated with the purification of this valuable synthetic intermediate. Our guidance is grounded in established chemical principles and field-proven laboratory practices to ensure you can achieve the highest possible purity and yield in your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues encountered during the purification of 2-(pivaloyl)oxazole. Each entry details the problem, explores the probable underlying causes, and provides a step-by-step solution.
Problem 1: My product is degrading during silica gel column chromatography, resulting in streaking on TLC and low recovery.
-
Probable Cause: The oxazole ring is known to be sensitive to acidic conditions, which can catalyze hydrolytic ring-opening.[1][2] Standard silica gel is inherently acidic (pH ~4-5) and can act as a catalyst for the degradation of your compound on the column. The pivaloyl ester group, while relatively robust, can also be susceptible to hydrolysis under prolonged exposure to acidic or basic conditions.
-
Solution:
-
Assess Stability: Before committing to a large-scale column, perform a stability test. Spot your crude 2-(pivaloyl)oxazole on a silica gel TLC plate. Let the spotted plate sit on the benchtop for 30-60 minutes, then elute it alongside a freshly spotted sample. If the aged spot shows a new streak or additional spots, degradation on silica is confirmed.[1]
-
Use Deactivated Silica Gel: Neutralize the acidic sites on the silica. Prepare a slurry of silica gel in your chosen eluent system (e.g., Hexanes/Ethyl Acetate) and add 1-2% triethylamine (Et₃N) by volume. Allow this to equilibrate for 15-20 minutes before packing the column. Run the column using an eluent that also contains a small percentage (0.5-1%) of triethylamine to maintain the neutral environment.
-
Consider an Alternative Stationary Phase: If degradation persists, switch to a more inert stationary phase. Neutral alumina is a common alternative for acid-sensitive compounds. Perform TLC analysis on alumina plates first to develop a suitable solvent system.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.
-
Problem 2: I'm observing a persistent impurity that co-elutes with my product.
-
Probable Cause: The impurity may have a polarity and structure very similar to 2-(pivaloyl)oxazole. This could be an unreacted starting material from the synthesis or a closely related byproduct. For instance, if the synthesis involves the acylation of 2-lithiooxazole, incomplete lithiation and subsequent quenching could leave unfunctionalized oxazole.
-
Solution:
-
Optimize the Solvent System: The key to separating compounds with similar polarities is to maximize the difference in their retention factors (ΔRf). Systematically screen various solvent systems using TLC.[3] Try combinations of hexanes with other solvents like dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) instead of ethyl acetate. Even small changes can significantly alter selectivity.
-
Employ Gradient Elution: If an isocratic system fails, a shallow gradient elution during column chromatography can help resolve closely eluting spots. Start with a low-polarity mobile phase and gradually increase the polarity.
-
Attempt Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization is an excellent orthogonal purification technique. Screen for a suitable solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate) where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in the mother liquor.
-
Identify the Impurity: Use analytical techniques like LC-MS or NMR on a concentrated fraction of the impurity to identify its structure.[4] Knowing what you are trying to remove is critical for designing a targeted purification strategy (e.g., an acidic wash to remove an acidic byproduct).[3]
-
Problem 3: The ¹H NMR spectrum of my "purified" product shows broad peaks and a lower-than-expected integration for the pivaloyl group.
-
Probable Cause: This suggests partial hydrolysis of the pivaloyl ester to the corresponding 2-hydroxyoxazole, which can exist in equilibrium with its tautomeric form. The presence of trace amounts of acid or water in your NMR solvent or sample can facilitate this decomposition. Broad peaks can also indicate the presence of paramagnetic impurities or slow conformational exchange on the NMR timescale.
-
Solution:
-
Ensure Anhydrous Conditions: Dry your purified fractions thoroughly under high vacuum. Use fresh, high-quality deuterated solvents for NMR analysis, preferably from a sealed ampoule.
-
Filter the NMR Sample: Pass your sample through a small plug of cotton or celite in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Re-purify with Neutral Conditions: If hydrolysis is suspected, re-purify the material using the deactivated silica gel method described in Problem 1. Ensure all workup steps are performed under neutral pH conditions, avoiding strong acids or bases.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the initial purification of crude 2-(pivaloyl)oxazole? A1: For most applications, flash column chromatography on silica gel is the standard first-pass purification method.[5][6] However, due to the acid sensitivity of the oxazole moiety, it is highly recommended to use a deactivated column (by adding 1% triethylamine to the eluent) as a precautionary measure to prevent potential degradation and improve recovery.[1]
Q2: How can I effectively monitor the purification process? A2: Thin-Layer Chromatography (TLC) is the most effective tool for monitoring your column chromatography.[7] Use a UV lamp (254 nm) for visualization. A potassium permanganate (KMnO₄) stain can also be useful, as the oxazole ring is susceptible to oxidation and will appear as a yellow spot on a purple background.[8]
Q3: My compound is an oil. Can I still use recrystallization? A3: While direct recrystallization is not possible for an oil, you may be able to induce crystallization. Try dissolving the oil in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether) and then adding a non-polar "anti-solvent" (like hexanes or pentane) dropwise until turbidity persists. Storing this mixture at low temperatures (-20 °C) may induce crystallization. Alternatively, you can attempt to form a solid derivative (a salt or co-crystal), purify it by recrystallization, and then regenerate the parent compound, although this is a more involved process.
Q4: What purity level is considered "good" for 2-(pivaloyl)oxazole? A4: For use in subsequent synthetic steps, a purity of >95% as determined by HPLC or quantitative NMR (qNMR) is generally considered acceptable. For applications requiring high precision, such as in drug development or materials science, a purity of ≥98% is often required.[4] It is crucial to independently verify the purity of each batch, as it can vary.[4]
Data Summary and Method Comparison
The choice of purification method can significantly impact the final purity and yield. The table below provides a comparative summary based on typical laboratory outcomes.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Common Issues & Mitigation |
| Standard Silica Gel Chromatography | 85-95% | 50-75% | Widely available, good for removing non-polar impurities. | Product streaking/degradation. Mitigation: Run the column quickly.[1] |
| Deactivated Silica Gel Chromatography | >95% | 70-90% | Prevents acid-catalyzed degradation, leading to higher purity and recovery.[1] | Requires addition of a base (e.g., Et₃N) which must be removed later. |
| Alumina Chromatography (Neutral) | >95% | 65-85% | Good alternative for highly acid-sensitive compounds. | Can have different selectivity than silica; requires re-optimization of eluent. |
| Recrystallization | >99% | Variable | Excellent for achieving very high purity; removes closely-eluting impurities. | Requires a solid material; yield can be low if the compound has high solubility. |
Visualized Workflows
Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz to illustrate logical workflows for troubleshooting and purification.
Caption: Troubleshooting logic for low purity post-chromatography.
Caption: Standard workflow for purification by column chromatography.
Experimental Protocol: Flash Chromatography with Deactivated Silica
This protocol provides a detailed methodology for the purification of 2-(pivaloyl)oxazole using silica gel that has been neutralized to prevent product degradation.
Materials:
-
Crude 2-(pivaloyl)oxazole
-
Silica Gel (60 Å, 230-400 mesh)
-
Triethylamine (Et₃N)
-
Hexanes (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard glassware for chromatography
Procedure:
-
Solvent System Selection:
-
Develop an appropriate eluent system using TLC. A good starting point is 20% Ethyl Acetate in Hexanes.
-
The target Rf for the product should be approximately 0.25-0.35 for optimal separation.
-
-
Preparation of Deactivated Silica:
-
In a fume hood, prepare your chosen eluent (e.g., 20% EtOAc/Hexanes) and add triethylamine to a final concentration of 1% v/v.
-
In a separate beaker, add the required amount of dry silica gel.
-
Carefully pour the Et₃N-containing eluent over the silica gel to create a slurry. Stir gently for 15-20 minutes to ensure complete neutralization.
-
-
Column Packing:
-
Pack your chromatography column with the deactivated silica slurry using standard techniques to ensure a well-packed, air-free bed.
-
Equilibrate the column by passing 2-3 column volumes of the Et₃N-containing eluent through it.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 2-(pivaloyl)oxazole in a minimal amount of dichloromethane.
-
Add a small amount of deactivated silica gel (approximately 1-2 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the Et₃N-containing mobile phase.
-
Collect fractions and monitor the elution of your compound by TLC.
-
A shallow gradient (e.g., increasing from 10% to 30% EtOAc in Hexanes, both containing 1% Et₃N) can be used if impurities are close to the product.
-
-
Product Isolation:
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent and triethylamine under reduced pressure. To fully remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene two to three times.
-
Place the final product under high vacuum to remove any remaining solvent traces.
-
References
- BenchChem. (2025). Technical Support Center: Characterization of Oxazole Derivatives. BenchChem.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamid. The Royal Society of Chemistry.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Benchchem. (n.d.). optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. Benchchem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
Synthesis of Trisubstituted Oxazoles via Aryne Induced[5][9] Sigmatropic Rearrangement-Annulation Cascade. (n.d.). Retrieved from
- Benchchem. (n.d.). refining the workup procedure for 2-(p-Tolyl)oxazole synthesis. Benchchem.
- Clive, D. L. J., & Hisaindee, S. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 2-(p-Tolyl)oxazole. Benchchem.
- MDPI. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. MDPI.
- Benchchem. (n.d.). Technical Support Center: Purity Confirmation of 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Side reactions in the synthesis of 2-acyloxazoles and their prevention
Welcome to the technical support center for the synthesis of 2-acyloxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing this important class of heterocyclic compounds. Here, we move beyond simple protocols to delve into the causality behind common synthetic challenges, offering field-proven insights to help you troubleshoot and optimize your reactions. Our focus is on providing a self-validating system of knowledge, grounded in established chemical principles and supported by authoritative references.
Structure of this Guide
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section directly addresses a common problem encountered during the synthesis of 2-acyloxazoles, providing a detailed explanation of the underlying chemistry, preventative measures, and corrective actions.
Troubleshooting Common Issues in 2-Acyloxazole Synthesis
FAQ 1: I am seeing a significant amount of unreacted 2-acylamino ketone starting material in my Robinson-Gabriel synthesis. What is causing this incomplete cyclization and how can I drive the reaction to completion?
Probable Cause:
Incomplete cyclodehydration is a frequent issue in the Robinson-Gabriel synthesis, which transforms a 2-acylamino ketone into a 2,5-disubstituted oxazole. The root cause often lies in either an insufficiently potent dehydrating agent or suboptimal reaction conditions that fail to overcome the activation energy for the cyclization and subsequent dehydration steps.
In-depth Explanation:
The Robinson-Gabriel synthesis proceeds via an initial acid-catalyzed cyclization of the 2-acylamino ketone to form a hemiaminal intermediate, which then dehydrates to the oxazole. If the dehydrating agent is not strong enough or if the temperature is too low, the equilibrium may favor the starting material or the reaction may stall at the hemiaminal stage.
Solutions and Prevention:
-
Choice of Dehydrating Agent: While concentrated sulfuric acid is the historical reagent, a variety of other agents can be more effective and offer milder conditions.[1] Consider using phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA). For sensitive substrates, the combination of triphenylphosphine (PPh₃) and iodine (I₂) can be a mild and effective alternative.[1]
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently. For many dehydrating agents, refluxing in a suitable solvent is necessary. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to degradation, so finding the right balance is key.
-
Anhydrous Conditions: The presence of water can hinder the effectiveness of the dehydrating agent and shift the equilibrium back towards the starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Experimental Protocol: Driving Incomplete Robinson-Gabriel Cyclization to Completion
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the 2-acylamino ketone (1.0 eq) in an anhydrous solvent (e.g., toluene, dioxane, or acetonitrile).
-
Reagent Addition: Add the chosen dehydrating agent (e.g., P₂O₅, 1.5 eq) portion-wise to the stirred solution. Caution: The addition of P₂O₅ can be exothermic.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC. A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by carefully adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
FAQ 2: My Dakin-West reaction is giving me a complex mixture of products instead of the desired 2-acyloxazole. I suspect the oxazolone intermediate is causing side reactions. How can I control this?
Probable Cause:
The Dakin-West reaction, which can be adapted to form 2-acyloxazoles from α-amino acids, proceeds through a crucial oxazolone (or azlactone) intermediate. This intermediate is susceptible to various side reactions, especially if not consumed in the desired pathway. These can include racemization, and unintended reactions with nucleophiles present in the reaction mixture.
In-depth Explanation:
The oxazolone intermediate formed in the Dakin-West reaction is a key branching point.[2][3][4] While it is on the pathway to the desired product, it can also be intercepted by nucleophiles other than the intended acylating agent, or it can undergo self-condensation or other rearrangements, particularly under prolonged reaction times or at elevated temperatures.
Solutions and Prevention:
-
Control of Reaction Temperature: Lowering the reaction temperature can often minimize side reactions by favoring the desired kinetic product.
-
Choice of Acylating Agent and Base: The combination of acetic anhydride and pyridine is classic for the Dakin-West reaction. However, for the synthesis of 2-acyloxazoles, using a more reactive acylating agent in the presence of a non-nucleophilic base might be beneficial.
-
One-Pot Procedures: Designing the reaction as a one-pot procedure where the oxazolone is formed and reacts in situ without isolation can minimize the opportunity for side reactions.
Experimental Protocol: Minimizing Side Reactions in a Dakin-West Synthesis of a 2-Acyloxazole Precursor
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the α-amino acid (1.0 eq) in a mixture of pyridine and acetic anhydride.
-
Controlled Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the formation of the oxazolone intermediate by TLC or LC-MS if possible.
-
In-situ Reaction: Once the oxazolone is formed, introduce the next reagent for the subsequent transformation without isolating the intermediate.
-
Workup and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Extract the product with an appropriate organic solvent. Wash the organic layer with dilute acid (to remove pyridine), followed by a saturated aqueous solution of sodium bicarbonate, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
FAQ 3: I am observing a significant byproduct with a mass corresponding to an N-acylurea in my reaction. How is this forming and what are the best ways to prevent it?
Probable Cause:
The formation of N-acylureas is a common side reaction when using carbodiimide coupling agents (e.g., DCC, EDC) to form an amide bond, which can be a precursor step to the 2-acylamino ketone needed for the Robinson-Gabriel synthesis.[5][6] This side product arises from the rearrangement of the O-acylisourea intermediate.
In-depth Explanation:
Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with an amine to form the desired amide. However, it can undergo an intramolecular O-to-N acyl migration to form a stable N-acylurea, which is a thermodynamic sink and removes the activated carboxylic acid from the desired reaction pathway.[7][8]
Solutions and Prevention:
-
Use of Additives: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can mitigate N-acylurea formation. These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement but still highly reactive towards amines.
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement.
-
Order of Addition: Adding the carbodiimide to a pre-mixed solution of the carboxylic acid, amine, and additive (like NHS) can also minimize the lifetime of the O-acylisourea intermediate, thus reducing the likelihood of rearrangement.
Troubleshooting Workflow for N-Acylurea Formation
Caption: Troubleshooting N-acylurea formation.
FAQ 4: My final 2-acyloxazole product seems to be degrading during aqueous workup or purification. How stable are these compounds and what precautions should I take?
Probable Cause:
2-Acyloxazoles, being esters, are susceptible to hydrolysis under both acidic and basic conditions. The oxazole ring itself can also be sensitive to certain nucleophiles. This instability can lead to product loss during aqueous workup, extraction with acidic or basic solutions, or even during chromatography on silica gel.
In-depth Explanation:
The acyl group at the 2-position of the oxazole is an ester and can be cleaved by nucleophilic attack of water (hydrolysis) or other nucleophiles. The rate of this cleavage is significantly accelerated by the presence of acid or base. Amines, if present, can lead to aminolysis, replacing the acyloxy group with an amino group.
Solutions and Prevention:
-
Neutral Workup: Whenever possible, perform the reaction workup under neutral conditions. If an acid or base wash is necessary, use dilute solutions and perform the extraction quickly at low temperatures.
-
Avoid Protic Solvents for Chromatography: If the 2-acyloxazole is particularly sensitive, consider using a less acidic stationary phase for chromatography (e.g., neutral alumina) or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Anhydrous Storage: Store the purified 2-acyloxazole under an inert atmosphere and away from moisture to prevent slow hydrolysis over time.
Data on Stability of 2-Acyloxazoles
| Condition | Stability | Potential Side Product |
| Strong Aqueous Acid | Low | 2-Hydroxyoxazole |
| Strong Aqueous Base | Low | 2-Hydroxyoxazole |
| Primary/Secondary Amines | Low | 2-Aminooxazole |
| Water (neutral) | Moderate | 2-Hydroxyoxazole (slow) |
| Silica Gel Chromatography | Generally Moderate | Potential for hydrolysis if silica is acidic |
Key Synthetic Pathways and Potential Pitfalls
To further illustrate the potential for side reactions, let's examine the mechanisms of the two primary synthetic routes to 2-acyloxazoles.
Robinson-Gabriel Synthesis
Caption: Robinson-Gabriel synthesis and side reactions.
Dakin-West Reaction Pathway
Caption: Dakin-West reaction and side reactions.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
Carbodiimide. (2023). Wikipedia. [Link]
- Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
-
Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. (2015). Chemistry Stack Exchange. [Link]
-
Phosphorus pentachloride. (2023). Wikipedia. [Link]
-
What is the reaction between benzamide and P4O10? (2017). Quora. [Link]
-
PHOSPHORUS Pentoxide for Amide and Peptide Bond Formation with Minimal By-products. (2012). ResearchGate. [Link]
- Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 269-274.
-
Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. (2016). Indian Academy of Sciences. [Link]
- Dalla Vechia, L., et al. (2011). Synthesis of oxazolones under Dakin-West conditions. 14th Brazilian Meeting on Organic Synthesis.
- Stanovnik, B., et al. (2005). Dakin-West Trick in the Design of Novel 2-Alkyl(aralkyl) Derivatives of Oxazolo[3,2-a]pyridines. Molecules, 10(9), 1109-1118.
-
Synthesis of oxazolones under Dakin-West conditions. (2011). Semantic Scholar. [Link]
-
Aminolysis. (2023). Wikipedia. [Link]
- Kolar, M., et al. (2022). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. RSC advances, 12(18), 11183-11196.
-
Aminolysis of Acid Derivatives. (2021). YouTube. [Link]
-
Robinson–Gabriel synthesis. (2023). Wikipedia. [Link]
- Bianco, A., et al. (2005). Selective oxidations by nitrosating agents Part 1: Oxidations of ketones in concentrated sulfuric acid.
- Antonino, L., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. The Journal of Organic Chemistry, 88(22), 15993-16000.
-
Episode 42: Alkyne to ketone with H2SO4/HgSO4. (2023). YouTube. [Link]
-
9.4 Hydration of Alkynes. (2024). Chemistry LibreTexts. [Link]
-
Chemical Reactivity. (n.d.). Michigan State University. [Link]
- Process for purification of anastrozole. (2009).
- Gano, J. E., & Moore, J. A. (1980). A convenient synthesis of 2,5-disubstituted oxazoles. The Journal of Organic Chemistry, 45(15), 3117-3118.
-
Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. (2015). ResearchGate. [Link]
- Gill, G. B., & Willis, M. R. (1974). The Dakin-West reaction. Chemical Society Reviews, 3(2), 201-224.
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). PubMed. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimization of Reaction Conditions for the Functionalization of 2-(Trimethylacetyl)oxazole
Welcome to the technical support center for the functionalization of 2-(trimethylacetyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and optimize your reaction conditions for successful outcomes.
Introduction: The Synthetic Potential and Challenges of 2-(Trimethylacetyl)oxazole
2-(Trimethylacetyl)oxazole is a valuable starting material in organic synthesis due to the presence of the oxazole ring, a scaffold found in numerous natural products and pharmaceuticals. The C2-proton of the oxazole ring is the most acidic, making it a prime target for deprotonation and subsequent functionalization with a variety of electrophiles.[1][2] However, the journey from starting material to the desired functionalized product is not without its challenges. The key to success lies in understanding the delicate balance of reactivity and stability of the key intermediate, the 2-metallo-oxazole.
This guide will address the most common issues encountered during the functionalization of 2-(trimethylacetyl)oxazole, providing not just solutions, but also the scientific reasoning behind them.
Troubleshooting Guide & FAQs
Issue 1: Low or No Yield of the Desired C2-Functionalized Product
Q1: I am attempting to deprotonate 2-(trimethylacetyl)oxazole with n-butyllithium (n-BuLi) followed by quenching with an electrophile, but I am consistently getting low yields or a complex mixture of products. What is happening?
A1: This is a very common issue and often points to the inherent instability of the 2-lithio-oxazole intermediate. Upon deprotonation with a strong base like n-BuLi, the 2-lithio-oxazole exists in a delicate equilibrium with its ring-opened acyclic isomer, a 2-(isocyano)enolate.[1][2][3][4] This ring-opening is a significant side reaction that consumes your desired intermediate.
Mechanism of Ring-Opening Equilibrium dot digraph "Ring_Opening_Equilibrium" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
"2-(trimethylacetyl)oxazole" [label="2-(trimethylacetyl)oxazole"]; "Base" [label="Strong Base (e.g., n-BuLi)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Lithio-oxazole" [label="2-Lithio-oxazole\n(Cyclic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; "Isocyanoenolate" [label="2-(Isocyano)enolate\n(Acyclic Isomer)", fillcolor="#FBBC05", fontcolor="#202124"]; "Side_Products" [label="Side Products", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2-(trimethylacetyl)oxazole" -> "2-Lithio-oxazole" [label="Deprotonation"]; "Base" -> "2-Lithio-oxazole" [style=invis]; "2-Lithio-oxazole" -> "Isocyanoenolate" [label="Ring-Opening", dir=both]; "Isocyanoenolate" -> "Side_Products" [label="Reaction with Electrophile"]; } dot Caption: Equilibrium between the desired 2-lithio-oxazole and its ring-opened isomer.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The ring-opening equilibrium is temperature-dependent. Maintaining a very low temperature, typically -78 °C (dry ice/acetone bath), throughout the deprotonation and electrophile addition steps is crucial to suppress the formation of the acyclic isomer.
-
Minimize Reaction Time: Do not let the 2-lithio-oxazole intermediate stir for an extended period before adding the electrophile. A shorter time between deprotonation and quenching can minimize the extent of ring-opening.
-
Consider Alternative Bases: While n-BuLi is a common choice, other strong, non-nucleophilic bases can offer better results. Lithium diisopropylamide (LDA) is often preferred as its bulkiness can sometimes lead to cleaner reactions. For substrates prone to competitive deprotonation, such as 2-methyloxazoles, lithium diethylamide has been shown to mediate the equilibration of the kinetically formed 5-lithio isomer to the more stable 2-(lithiomethyl) isomer, a strategy that could be adapted for your system.[5]
-
Change the Cation: The stability of the metallated intermediate is highly dependent on the counterion. Transmetalation of the initially formed 2-lithio-oxazole to a more stable organometallic species can be a powerful strategy. For instance, the addition of anhydrous zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can generate the corresponding zinc or magnesium species, which are generally more stable and less prone to ring-opening.
Issue 2: Competitive Deprotonation at Other Positions
Q2: Besides low yield, I am also seeing evidence of functionalization at other positions on the oxazole ring. Why is this happening and how can I improve selectivity for the C2 position?
A2: While the C2 proton is the most acidic, under certain conditions, deprotonation at other positions, particularly C5, can occur.[1] The selectivity of deprotonation is influenced by the base, solvent, and any directing groups on the substrate.
Strategies for Improving C2-Selectivity:
-
Choice of Base: The size and nature of the base play a critical role. A bulkier base like LDA may exhibit higher selectivity for the most acidic proton.
-
Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium base, thereby affecting selectivity. Tetrahydrofuran (THF) is a common choice, but exploring other ethereal solvents might be beneficial.
-
Directed Metalation: While the trimethylacetyl group is not a classical directing group, its steric bulk might influence the approach of the base. For other oxazole systems, the use of a directing group can enforce high regioselectivity.
Optimization of Reaction Conditions: A Tabular Guide
The following table summarizes key reaction parameters and their expected impact on the functionalization of 2-(trimethylacetyl)oxazole. This should serve as a starting point for your optimization studies.
| Parameter | Condition | Rationale & Expected Outcome | Potential Pitfalls |
| Base | n-Butyllithium (n-BuLi) | Strong, readily available base. | Can be less selective and promote ring-opening. |
| Lithium Diisopropylamide (LDA) | Bulky, non-nucleophilic base. Often provides cleaner reactions and better selectivity. | Requires in-situ preparation or careful handling of commercial solutions. | |
| Lithium Diethylamide (LDEA) | Can help equilibrate to the more stable lithiated species.[5] | May require careful optimization of conditions. | |
| TMP-Bases (Mg or Zn) | Form more stable metallated intermediates, reducing ring-opening. | Requires an additional transmetalation step. | |
| Temperature | -78 °C | Suppresses the ring-opening equilibrium of the 2-lithio-oxazole intermediate. | Slower reaction rates. |
| > -78 °C | Faster reaction rates. | Increased rate of ring-opening, leading to lower yields and side products. | |
| Solvent | Tetrahydrofuran (THF) | Good coordinating solvent for organolithium reagents. | Can be deprotonated by strong bases at higher temperatures. |
| Diethyl Ether (Et₂O) | Less coordinating than THF, which can sometimes alter reactivity and selectivity. | Lower boiling point, can be challenging for reactions requiring higher temperatures. | |
| Electrophile | Alkyl Halides | Forms a new C-C bond. | Can be slow to react, allowing time for ring-opening of the intermediate. |
| Aldehydes/Ketones | Rapid reaction to form alcohol adducts. | The resulting alkoxide needs to be quenched in a separate workup step. | |
| Silyl Halides (e.g., TMSCl) | Forms a C-Si bond. | Can lead to a mixture of C- and O-silylated products if the ring-opened isomer is present. |
Experimental Protocols
Protocol 1: General Procedure for C2-Functionalization using LDA
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of 2-(trimethylacetyl)oxazole (1.0 eq.) in anhydrous THF to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared or titrated Lithium Diisopropylamide (LDA) (1.1 eq.) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the electrophile (1.2 eq.) neat or as a solution in anhydrous THF, ensuring the temperature remains at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Workflow for Troubleshooting Low Yields dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
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Start -> Check_Temp; Check_Temp -> Check_Time [label="Yes"]; Check_Temp -> Start [label="No, re-run at -78°C"]; Check_Time -> Change_Base [label="Yes"]; Check_Time -> Start [label="No, minimize time"]; Change_Base -> Transmetalation; Transmetalation -> Optimize; } dot Caption: A decision-making workflow for troubleshooting low yields.
References
-
Hilf, C., Bosold, F., & Harms, K. (n.d.). The Equilibrium Between 2‐Lithium‐Oxazole(‐Thiazole, ‐Imidazole) Derivatives and Their Acyclic Isomers – A Structural Investigation. Scite.ai. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic letters, 1(1), 87–90. [Link]
-
Wikipedia. (2023). Oxazole. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]
-
Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and electrophile trapping of N-Boc-2-lithio-2-azetine: synthesis of 2-substituted 2-azetines. Organic letters, 16(3), 856–859. [Link]
-
MDPI. (n.d.). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". Retrieved from [Link]
-
RSC Publishing. (n.d.). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. scite.ai [scite.ai]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling Reactions with 2-Substituted Oxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into troubleshooting one of the most versatile yet challenging C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling of 2-substituted oxazoles. Oxazoles are a cornerstone of many pharmaceutical compounds, but their unique electronic properties and potential for catalyst inhibition present specific hurdles. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles dictating success or failure.
Frequently Asked Questions & Troubleshooting
Q1: My reaction shows low or no conversion of my 2-substituted halo-oxazole. What are the primary causes and how can I fix this?
A1: This is the most common issue and typically points to a problem in one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or catalyst activation/stability.
Core Problem Analysis: The oxidative addition of the palladium catalyst to the oxazole-halide bond is often the rate-limiting step. The oxazole ring, while considered electron-deficient, can have its reactivity significantly modulated by the substituent at the 2-position. Furthermore, the nitrogen atom of the oxazole can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.
Troubleshooting Strategy:
-
Assess the Catalyst System: The choice of palladium source and, more importantly, the ligand is critical. For challenging substrates like heteroaryl halides, a standard catalyst like Pd(PPh₃)₄ may be insufficient.[1][2]
-
Actionable Insight: Switch to a more robust catalytic system. Electron-rich and sterically bulky phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate the oxidative addition step and stabilize the active catalyst.[3][4] Consider using pre-formed catalysts (precatalysts) which are often more stable and provide more reproducible results.
-
-
Verify Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) species.[5][6] This reduction can sometimes be inefficient.
-
Re-evaluate the Leaving Group: The reactivity order for the halide is I > Br > OTf >> Cl.[8] If you are using a 2-substituted chloro-oxazole, the reaction will be significantly more challenging and will almost certainly require a specialized, highly active catalyst system.[2]
-
Actionable Insight: If synthesis allows, consider using the bromo- or iodo-oxazole analogue for easier coupling.
-
Q2: I'm observing significant protodeboronation of my boronic acid, leading to a major byproduct. How can I prevent this side reaction?
A2: Protodeboronation, the replacement of the –B(OH)₂ group with a hydrogen atom, is a prevalent and often frustrating side reaction, particularly with heteroaryl and electron-deficient arylboronic acids.[8][9] It is frequently catalyzed by base and accelerated by water and elevated temperatures.[9][10]
Core Problem Analysis: The C-B bond is susceptible to cleavage under the reaction conditions. The mechanism can be complex, but a key pathway involves the reaction between the boronate anion (formed by the base) and a proton source (like water).[9][10]
Troubleshooting Strategy:
-
Protect the Boronic Acid: The most effective strategy is often to use a more stable boron reagent.
-
Actionable Insight: Convert the boronic acid to a boronic ester (e.g., a pinacol ester, BPin) or a trifluoroborate salt.[6][8][11] These derivatives are significantly more stable to protodeboronation and slowly hydrolyze under the reaction conditions to release the boronic acid for the coupling, keeping its ambient concentration low.[8][9] MIDA boronates are another excellent option for slow-release strategies.[9]
-
-
Modify the Base and Solvent:
-
Actionable Insight: Switch to a milder, non-hydroxide base. Finely powdered K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ or Na₂CO₃.[6][12] While a small amount of water is often necessary to dissolve the base and facilitate boronate formation, excess water can promote protodeboronation.[6][13] Try reducing the water content or using a solvent system like anhydrous dioxane or toluene with a base like potassium trimethylsilanolate (TMSOK) for highly sensitive substrates.[6][14]
-
-
Control Reaction Temperature:
-
Actionable Insight: Run the reaction at the lowest temperature that affords a reasonable rate. Elevated temperatures significantly accelerate protodeboronation.[6]
-
Q3: My mass spectrum shows a byproduct corresponding to the dehalogenation of my oxazole starting material. What causes this and how is it avoided?
A3: Dehalogenation is another common side reaction where the halide on your oxazole is replaced by a hydrogen atom.
Core Problem Analysis: After the initial oxidative addition of Pd(0) to your halo-oxazole, the resulting Ar-Pd(II)-X complex can, instead of undergoing transmetalation, react with a hydride source in the mixture. Reductive elimination of Ar-H regenerates the Pd(0) catalyst and produces the undesired dehalogenated byproduct.[8] Common hydride sources can be impurities, the solvent (especially alcohols), or even certain bases or additives.
Troubleshooting Strategy:
-
Scrutinize Solvents and Reagents: Ensure high-purity, dry solvents. Avoid using alcohol as a primary solvent unless the protocol specifically calls for it, as it can be a hydride donor.[8]
-
Optimize the Base: Some bases or their impurities can contribute to this pathway. Using a high-purity, thoroughly dried base like Cs₂CO₃ or K₃PO₄ can mitigate this issue.
-
Accelerate Transmetalation: The goal is to make the desired transmetalation step kinetically faster than the undesired dehalogenation pathway. Using a slight excess (1.2-1.5 equivalents) of the boron reagent and ensuring efficient boronate formation (with the right base/water combination) can help push the catalytic cycle forward.
Q4: I'm seeing significant homocoupling of my boronic acid. What are the contributing factors?
A4: The formation of a biaryl product derived from two molecules of your boronic acid (R-B(OH)₂ → R-R) is a sign of unwanted oxidative processes in your reaction flask.
Core Problem Analysis: Homocoupling is typically promoted by the presence of Pd(II) species and oxygen.[8] If the reduction of your Pd(II) precatalyst to Pd(0) is incomplete, or if the active Pd(0) catalyst is re-oxidized by trace oxygen, the resulting Pd(II) can catalyze the homocoupling of the boronic acid.[4][8]
Troubleshooting Strategy:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are thoroughly deoxygenated.
-
Actionable Insight: Use a robust degassing technique. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon or nitrogen through the solvent.[6] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of active Pd(II) in the flask, although these are also sensitive to oxygen.[1]
Systematic Optimization: Catalyst, Ligand, Base & Solvent
For a challenging substrate class like 2-substituted oxazoles, a one-size-fits-all approach is rarely successful. A systematic screening of reaction parameters is often necessary.
Table 1: Recommended Catalyst/Ligand Combinations for 2-Substituted Halo-oxazoles
| Halide Type | Electron Demand | Recommended Catalyst/Ligand System | Rationale |
| Oxazole-Cl | Electron-rich or neutral | Pd₂(dba)₃ + Buchwald Ligand (e.g., XPhos, SPhos) | Requires a highly active, electron-rich, and bulky ligand to facilitate the difficult oxidative addition of the strong C-Cl bond.[4][15] |
| Oxazole-Br | Electron-rich or sterically hindered | Pd(OAc)₂ + Bulky Phosphine (e.g., P(t-Bu)₃, RuPhos) | A strong ligand is needed to overcome steric or electronic barriers to oxidative addition.[4][7] |
| Oxazole-Br | Electron-deficient | PdCl₂(dppf) or Pd(PPh₃)₄ | Oxidative addition is more facile; a less specialized catalyst system may be sufficient. |
| Oxazole-I / OTf | General | Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ | These are the most reactive leaving groups and often couple under milder, more traditional conditions.[8] |
Table 2: Guide to Selecting Bases and Solvents
| Base | Common Solvents | Key Considerations |
| K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Generally effective and strong enough for most couplings. Carbonates are often more soluble and can be more effective for challenging substrates.[6] |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DMF | Standard, cost-effective choices. May not be strong enough for difficult couplings and can sometimes lead to lower yields.[12][16] |
| KF | Anhydrous Dioxane or THF | A mild base, useful for substrates with base-sensitive functional groups.[6][7] |
| K-TMSOK | Anhydrous Toluene or THF | Used for highly sensitive substrates where protodeboronation is a severe issue. Requires strictly anhydrous conditions.[14] |
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle```dot
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar¹-Pd(II)L₂-X\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation_Complex [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout ArX [label="Oxazole-X (Ar¹-X)", shape=plaintext, fontcolor="#EA4335"]; Boronic [label="R-B(OH)₃⁻\n(Activated Boronate)", shape=plaintext, fontcolor="#4285F4"]; Base [label="Base (e.g., K₃PO₄)\n+ Boronic Acid (Ar²-B(OH)₂)", shape=plaintext, fontcolor="#4285F4"]; BX [label="B(OH)₂X⁻", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition", color="#EA4335"]; ArX -> OA_Complex [color="#EA4335"]; Base -> Boronic [style=dashed, arrowhead=none]; OA_Complex -> Transmetalation_Complex [label=" Transmetalation", color="#4285F4"]; Boronic -> OA_Complex [color="#4285F4"]; Transmetalation_Complex -> Pd0 [label=" Reductive Elimination", color="#34A853"]; Transmetalation_Complex -> Product [color="#34A853"]; OA_Complex -> BX [style=invis]; // to position BX
{rank=same; ArX; Base;} {rank=same; Pd0; Product;} }
Caption: A step-by-step decision tree for troubleshooting failed reactions.
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling of a 2-Substituted 4-Bromo-oxazole
This protocol utilizes a Buchwald-type ligand and is a robust starting point for difficult couplings.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-substituted 4-bromo-oxazole (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Vessel Sealing & Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Via syringe, add degassed solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5 mL). The solvent should have been previously degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material. Typical reaction times are 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- Current time inform
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5247-5259. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Screening of different ligands for Suzuki coupling. ResearchGate. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. [Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions... Morressier. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Vedejs, E., & Monahan, S. D. (2001). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 66(16), 5359-5365. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Suzuki Coupling of Oxazoles. PubMed. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC - NIH. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Journal of the American Chemical Society. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing). [Link]
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- 5. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
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- 16. researchgate.net [researchgate.net]
Enhancing the stability of 2-(trimethylacetyl)oxazole under various reaction conditions
Introduction: Understanding the Stability of 2-(trimethylacetyl)oxazole
Welcome to the technical support guide for 2-(trimethylacetyl)oxazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. 2-(trimethylacetyl)oxazole, a member of the 2-acyloxazole class, is a valuable intermediate in the synthesis of complex molecules and pharmaceutical agents.[1][2][3] However, the inherent reactivity of the oxazole ring, influenced by its acyl substituent, presents unique stability challenges under various experimental conditions.
The oxazole ring is an aromatic, five-membered heterocycle containing nitrogen and oxygen atoms.[4] While generally considered thermally stable, its electronic nature—a hybrid of pyridine-like and furan-like characteristics—makes it susceptible to specific modes of degradation.[4][5] The C2 position, where the trimethylacetyl group is attached, is the most electron-deficient and, therefore, a primary site for nucleophilic attack, while the C4 and C5 positions can be susceptible to oxidation or electrophilic attack.[5][6][7]
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you anticipate, identify, and mitigate stability issues, ensuring the integrity of your experiments and the success of your synthetic campaigns.
Section 1: Troubleshooting Stability under Acidic Conditions
The oxazole nucleus is generally more resistant to acidic conditions than furan but can be susceptible to degradation, particularly in the presence of strong aqueous acids.[8][9]
Question: I am observing the degradation of my 2-(trimethylacetyl)oxazole during an acidic workup or in an acidic HPLC mobile phase. What is the likely cause, and how can I prevent it?
Answer:
Root Cause Analysis: The primary degradation pathway under acidic conditions is acid-catalyzed hydrolysis of the oxazole ring. The reaction is initiated by the protonation of the ring nitrogen, which enhances the electrophilicity of the C2 carbon. This facilitates a nucleophilic attack by water, leading to a tetrahedral intermediate that subsequently undergoes ring cleavage to form an α-acylamino ketone derivative. In this case, the product would be N-(3,3-dimethyl-2-oxobutanoyl)formamide. Some substituted oxazoles have been shown to be unstable toward hydrolytic ring-opening.[10]
Preventative & Corrective Actions:
-
Minimize Water Content: If possible, use anhydrous acidic conditions. If an aqueous workup is necessary, perform it quickly and at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Buffer the System: For applications like HPLC, if the separation profile allows, use a mobile phase with a less aggressive pH (e.g., pH 3-5) or consider using a buffer to maintain a consistent pH.[11]
-
Reduce Exposure Time: Prepare acidic solutions of the compound fresh and analyze them promptly. Minimize the time the sample is exposed to the acidic medium before injection or subsequent reaction steps.[12]
-
Lower Temperature: As with most reactions, hydrolysis is temperature-dependent. Conducting your experiment or analysis at a lower temperature will significantly slow the degradation kinetics.[12]
Visualizing the Degradation: Acid-Catalyzed Hydrolysis
Caption: Proposed pathway for acid-catalyzed ring opening of 2-(trimethylacetyl)oxazole.
Section 2: Troubleshooting Stability under Basic Conditions
The electron-deficient C2 position of the oxazole ring is a prime target for nucleophilic attack, which can be particularly problematic under basic conditions, often leading to ring cleavage rather than simple substitution.[5]
Question: My reaction under basic conditions (e.g., saponification, deprotonation attempts) is yielding unexpected byproducts instead of the desired product. Why is this happening?
Answer:
Root Cause Analysis: Strong basic conditions, especially with nucleophilic bases like hydroxide or alkoxides, can lead to the irreversible degradation of the oxazole ring. The nucleophile directly attacks the C2 carbon, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the C2-O1 bond and destroying the aromatic ring system. This pathway is often favored over deprotonation of other sites on the molecule unless non-nucleophilic bases (e.g., LDA, LiHMDS) are used at low temperatures for specific C-H deprotonation.[7]
Preventative & Corrective Actions:
-
Use Non-Nucleophilic Bases: For reactions requiring a base for deprotonation, select a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS).
-
Control Temperature: Perform base-mediated reactions at low temperatures (e.g., -78 °C) to control reactivity and disfavor the ring-opening pathway.
-
Limit Exposure: Use the minimum required equivalents of base and quench the reaction as soon as it is complete to avoid prolonged exposure.
-
Alternative Synthetic Routes: If a functional group transformation requires harsh basic conditions (e.g., ester saponification elsewhere in the molecule), consider protecting the oxazole moiety or rearranging the synthetic steps to perform the base-sensitive step before the oxazole ring is formed.
Visualizing the Degradation: Base-Mediated Cleavage
Caption: Figure 3: A decision-making workflow for troubleshooting common stability issues.
Section 5: Recommended Storage and Handling
Proper storage and handling are critical to preserving the integrity of 2-(trimethylacetyl)oxazole.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [13]For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Handling: Handle in accordance with good industrial hygiene and safety practices. [13]Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid generating dust. When handling larger quantities, a dust mask may be appropriate. [13]Given the potential for degradation, always use freshly prepared solutions for quantitative analysis or sensitive reactions.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Retrieved from [Link]
-
Gong, L., et al. (2020). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. Catalysts, 10(12), 1432. (Note: Provides general principles of heterocycle degradation by oxidation). Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Balskus, E. P., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. NIH Public Access. Retrieved from [Link]
-
Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh. Retrieved from [Link]
-
ResearchGate. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]
-
PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. Retrieved from [Link]
-
PubMed. (1991). Stability of Diltiazem in Acid Solution. Retrieved from [Link]
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- 13. Page loading... [guidechem.com]
Oxazole Ring Functionalization: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the regioselective functionalization of the oxazole ring. Here, we move beyond simple protocols to offer a comprehensive support center, addressing common challenges and providing troubleshooting strategies in a practical, question-and-answer format. Our focus is on the "why" behind the "how," empowering you to make informed decisions in your experimental work.
Understanding the Oxazole Ring: A Quick Primer on Reactivity
The regioselectivity of oxazole functionalization is governed by the electronic nature of the ring. The C2 position is the most acidic and, therefore, the most susceptible to deprotonation and subsequent reaction with electrophiles.[1] Electrophilic substitution reactions, on the other hand, generally favor the C5 and C4 positions due to the electron-donating effect of the ring oxygen. The relative reactivity order for electrophilic attack is typically C4 > C5 > C2.[1] Understanding this inherent reactivity is the first step in designing a successful functionalization strategy.
Section 1: C2-Functionalization via Deprotonation/Lithiation
The deprotonation of the C2 position is a common and effective strategy for introducing a wide range of functional groups. However, it is not without its challenges, primarily the stability of the resulting 2-lithiooxazole intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of the C2 position of an oxazole?
A1: The choice of base is critical. Strong, non-nucleophilic bases are required. n-Butyllithium (n-BuLi) is the most commonly used base for this purpose. However, for substrates with other sensitive functional groups, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can be advantageous to minimize side reactions.
Q2: My C2-lithiation reaction is giving low yields. What are the likely causes?
A2: Low yields in C2-lithiation reactions can often be attributed to two main factors: incomplete deprotonation or decomposition of the 2-lithiooxazole intermediate. The latter is a well-documented issue, as the 2-lithiooxazole can exist in equilibrium with an open-chain isonitrile species, which may not be reactive towards the desired electrophile.[2]
Troubleshooting Guide: C2-Lithiation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the desired product | 1. Inactive n-BuLi. 2. Insufficiently low reaction temperature. 3. Presence of proton sources (e.g., water, acidic protons on the substrate). | 1. Titrate your n-BuLi solution before use to determine its exact molarity.[3] 2. Perform the deprotonation at -78 °C (dry ice/acetone bath). 3. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. If your substrate has other acidic protons, consider a protection strategy. |
| Formation of multiple products or decomposition | 1. The 2-lithiooxazole intermediate is unstable and undergoing ring-opening. 2. The electrophile is reacting with the base. | 1. Use a less reactive organolithium reagent or a lithium amide base. Transmetalation to a more stable organometallic species (e.g., with ZnCl2 or MgBr2) before adding the electrophile can also be effective.[4] 2. Add the electrophile at a low temperature after the deprotonation is complete. |
| Reaction does not go to completion | 1. Insufficient equivalents of base. 2. Reaction time is too short. | 1. Use a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents). 2. Allow the deprotonation to proceed for at least 30-60 minutes at -78 °C before adding the electrophile. |
Experimental Protocol: C2-Silylation of Oxazole
This protocol provides a general procedure for the C2-silylation of an unsubstituted oxazole, a common transformation to introduce a handle for further reactions.
Materials:
-
Oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add oxazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add TMSCl (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Decision Workflow for C2-Functionalization
Caption: Decision workflow for C2-functionalization via lithiation.
Section 2: C4 and C5-Functionalization
Functionalization at the C4 and C5 positions typically involves electrophilic substitution or transition metal-catalyzed cross-coupling reactions. The choice of strategy depends on the desired substituent and the starting material.
Frequently Asked Questions (FAQs)
Q3: I want to introduce a bromine atom to the oxazole ring. Which position will it add to?
A3: The regioselectivity of bromination depends on the reaction conditions and the substituents already present on the oxazole ring. With reagents like N-bromosuccinimide (NBS), bromination often occurs preferentially at the C5 position.[5] However, mixtures of C4 and C5-brominated products are not uncommon. Careful optimization of the reaction conditions (solvent, temperature) is necessary to achieve high regioselectivity.
Q4: What are the advantages of using a palladium-catalyzed cross-coupling reaction for C4 or C5 functionalization?
A4: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at specific positions of the oxazole ring.[6][7][8] These reactions are generally tolerant of a wide range of functional groups and can be highly regioselective, provided a suitable halo-oxazole or oxazole-triflate is available as a starting material.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or solvent. | 1. Use a freshly opened or properly stored palladium catalyst. Consider using a pre-catalyst that is more stable. 2. The choice of ligand is crucial. For Suzuki couplings, phosphine ligands like PPh3 or more electron-rich and bulky ligands like SPhos or XPhos are often effective.[9][10] Screen a variety of ligands. 3. The base is necessary to activate the boronic acid (in Suzuki coupling).[9] Common bases include K2CO3, Cs2CO3, and K3PO4. The solvent can also influence the reaction rate and selectivity.[11][12] |
| Homocoupling of the coupling partner | 1. The rate of reductive elimination is slow compared to side reactions. 2. Presence of oxygen. | 1. Adjust the reaction temperature or change the ligand. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Poor regioselectivity | 1. The starting material is a mixture of regioisomers. 2. The reaction conditions favor functionalization at multiple sites. | 1. Purify the starting halo-oxazole carefully. 2. For direct C-H activation, the regioselectivity can be highly dependent on the directing group, catalyst, and ligand.[13][14][15] Re-evaluate the chosen catalytic system. |
Experimental Protocol: C5-Arylation of 2-Substituted Oxazole via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of a 5-bromo-2-substituted oxazole with an arylboronic acid.
Materials:
-
5-Bromo-2-substituted oxazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a Schlenk flask, add the 5-bromo-2-substituted oxazole (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Strategy Selection for C4/C5 Functionalization
Caption: Strategy selection for C4/C5-functionalization of the oxazole ring.
Section 3: General Troubleshooting and Purification
FAQs
Q5: I am observing unexpected ring-opening of my oxazole during the reaction. What can I do?
A5: Oxazole ring-opening can be a significant side reaction, particularly under strongly basic or acidic conditions, or with certain nucleophiles.[16] If you are using a strong base like n-BuLi, ensure the reaction is conducted at a very low temperature (-78 °C) and for the minimum time necessary. If ring-opening persists, consider alternative strategies that do not involve such harsh conditions, such as milder C-H activation methods. In some cases, the presence of certain substituents can make the oxazole ring more susceptible to cleavage.
Q6: What are some common challenges in the purification of functionalized oxazoles?
A6: The purification of oxazole derivatives can sometimes be challenging due to their polarity and potential for coordination with silica gel. If you are experiencing difficulty with column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent. In some cases, other purification techniques like preparative TLC, recrystallization, or distillation (for volatile compounds) may be more effective. The use of high-boiling point solvents like DMF can also complicate purification, and in such cases, a liquid-liquid extraction might be necessary to remove the solvent before chromatography.[17]
References
- Chakrabarty, M., et al. (2005). A van Leusen route of 3/2-formylindoles with TosMIC to prepare corresponding indolyloxazoles and stable indolyl primary enamines. Molecules, 10(10), 1163-1172.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663.
- Kumar, V., et al. (2016). A novel modified van Leusen protocol for the preparation of 5-(het)aryl oxazoles. RSC Advances, 6(76), 72485-72489.
- Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.
- Netherton, M. R., et al. (2001). Suzuki cross-couplings of alkyl bromides that contain β hydrogens. Journal of the American Chemical Society, 123(42), 10099-10100.
- Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581.
- Volochnyuk, D. M., et al. (2010). A new, general and efficient method for the synthesis of 2,4,5-trisubstituted oxazoles. Synthesis, 2010(10), 1787-1790.
- Wang, Z., et al. (2010). A Practical and Simple Synthesis of 2,5-Disubstituted Oxazoles via an Iodine-Catalyzed Tandem Oxidative Cyclization. Organic Letters, 12(17), 3902–3905.
- Xiang, S. K., & Yu, X.-Q. (2009). Pd(PPh3)4 efficiently catalyses both direct arylation and alkenylation of oxazoles. Synlett, 2009(03), 500-504.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- Vedejs, E., & Luchetta, L. M. (1999). Transmetalation of 2-Lithiooxazole with ZnCl2: A Solution to the Problem of Ring-Opening. The Journal of Organic Chemistry, 64(4), 1011–1014.
- Singh, G., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189337.
- Kalyani, D., & Sanford, M. S. (2005). Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. Organic Letters, 7(19), 4149–4152.
- Chen, J. R., et al. (2017). Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. The Journal of Organic Chemistry, 82(19), 10568–10575.
- Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (2017). Green Chemistry, 19(15), 3568-3572.
- One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry, 2(2), 202-213.
- Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. 50(44), 16093-16100.
- Wasserman, H. H., & McCarthy, K. E. (1986). The chemistry of oxazoles. Tetrahedron, 42(11), 2875-2945.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). Molecules, 27(21), 7484.
- A Gold‐Catalyzed Acid‐Assisted Regioselective Cyclization for the Synthesis of Polysubstituted Oxazoles. (2023). Chemistry – A European Journal, 29(66), e202302325.
-
Scribd. Oxazole Chemistry Overview. Retrieved from [Link]
- Evans, D. A., et al. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87–90.
- Daugulis, O., et al. (2005). A General Method for Palladium-Catalyzed C-H Bond Arylation.
- ChemRxiv. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Comptes Rendus. Chimie. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. 25(S1), 1-11.
- Hoarau, C., et al. (2016). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. Chemistry – A European Journal, 22(34), 12091-12099.
- Kelly, T. R., & Jean, F. (1997). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 62(10), 2874–2875.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- O'Neill, I. A., et al. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv.
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
- Kappe, C. O., et al. (2013). Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Beilstein Journal of Organic Chemistry, 9, 1533–1539.
- Chobanian, H. R., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 With Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581.
- American Chemical Society. (2020).
- Singh, S., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269385.
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- CUTM Courseware. Oxazole.pdf.
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Technical Support Center: Method Development for the Analysis of 2-(pivaloyl)oxazole in Complex Mixtures
Welcome to the technical support center for the analysis of 2-(pivaloyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting analytical methods for this compound in complex matrices such as biological fluids, environmental samples, or pharmaceutical formulations. Here, we will delve into common challenges and provide practical, science-backed solutions to ensure the development of robust and reliable analytical methods.
Introduction to the Analysis of 2-(pivaloyl)oxazole
2-(pivaloyl)oxazole is a heterocyclic compound belonging to the oxazole class.[1][2] The analysis of such small molecules in complex mixtures presents a number of analytical hurdles, including matrix effects, co-eluting interferences, and the need for high sensitivity.[3][4] This guide provides a structured approach to method development and troubleshooting, focusing on chromatographic and mass spectrometric techniques.
Part 1: Method Development Strategies
A successful analytical method begins with a solid development strategy. The following sections outline key considerations for chromatography, mass spectrometry, and sample preparation.
Chromatographic Separation: HPLC/UHPLC and GC
The choice between High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) depends on the physicochemical properties of 2-(pivaloyl)oxazole, such as its volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC is often the technique of choice for non-volatile or thermally labile compounds. A typical starting point for method development for an oxazole derivative would be reversed-phase HPLC.[5]
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 columns provide good retention for moderately non-polar compounds. Consider phenyl-hexyl or biphenyl phases for alternative selectivity if co-elution is an issue. |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid | Formic acid is a good choice for mass spectrometry compatibility as it aids in protonation for positive ion mode.[6] A gradient elution from low to high organic content is recommended for initial screening. |
| Flow Rate | 1.0 mL/min for HPLC; 0.4-0.6 mL/min for UHPLC | Adjust based on column dimensions and particle size to maintain optimal efficiency. |
| Column Temperature | 30-40°C | Elevated temperatures can improve peak shape and reduce viscosity, but monitor for analyte stability. |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD allows for the determination of the optimal detection wavelength, while MS provides high selectivity and sensitivity. |
Gas Chromatography (GC)
If 2-(pivaloyl)oxazole is sufficiently volatile and thermally stable, GC can be an excellent alternative, often providing higher chromatographic efficiency.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | A good starting point for a wide range of compounds. |
| Injector Temperature | 250°C | Should be high enough to ensure rapid volatilization without causing degradation. |
| Oven Program | Start at 50-100°C, ramp at 10-20°C/min to 280-300°C | A temperature ramp is crucial for separating compounds with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate for reproducible retention times. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, general-purpose detector, while MS provides structural information for confident identification.[7][8] |
Mass Spectrometry (MS) Detection
For complex mixtures, MS detection is highly recommended due to its selectivity and sensitivity.
Key MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) is a common choice for LC-MS, while electron ionization (EI) is standard for GC-MS.
-
Polarity: Determine whether positive or negative ion mode provides a better signal for 2-(pivaloyl)oxazole. Given the nitrogen in the oxazole ring, positive ion mode is a likely starting point.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, developing an MRM method on a triple quadrupole mass spectrometer will provide the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Sample Preparation
Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte.[3][9] The choice of technique depends on the nature of the sample matrix.[4]
-
Protein Precipitation (PPT): A simple and fast method for biological samples, but it may not provide the cleanest extracts.[10]
-
Liquid-Liquid Extraction (LLE): A more selective technique where the analyte is partitioned into an immiscible organic solvent.
-
Supported Liquid Extraction (SLE): An alternative to LLE that avoids emulsion formation and is more amenable to automation.[3][10]
-
Solid-Phase Extraction (SPE): A highly selective technique that can be tailored to the specific properties of the analyte and matrix.[4][10]
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during method development and analysis.
Chromatography Troubleshooting
Q1: My peak for 2-(pivaloyl)oxazole is showing poor shape (tailing or fronting). What are the causes and solutions?
-
Answer: Poor peak shape is a common issue in HPLC and can stem from several factors.
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and active sites on the column packing material (e.g., silanols).[11]
-
Solution:
-
Lower Mobile Phase pH: For basic compounds, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can protonate the analyte and reduce interactions with silanols.
-
Use a Different Column: Modern, end-capped columns have fewer active silanol groups.
-
Check for Column Contamination: Flush the column with a strong solvent.
-
-
-
Peak Fronting:
-
Cause: Often due to column overload or a sample solvent that is too strong.
-
Solution:
-
Dilute the Sample: Reduce the concentration of the analyte injected onto the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
-
-
Q2: I'm seeing a co-eluting peak from the matrix that interferes with my analyte. How can I improve the resolution?
-
Answer: Achieving adequate resolution from matrix components is crucial for accurate quantification.
-
Solutions:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
-
Change the Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl or biphenyl) can provide a different elution order.
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, can remove the interfering compound before analysis.[12]
-
Use High-Resolution Mass Spectrometry: If chromatographic separation is not possible, a high-resolution mass spectrometer may be able to distinguish between the analyte and the interference based on their exact masses.
-
-
Q3: My retention time is drifting between injections. What should I check?
-
Answer: Retention time stability is key for reliable peak identification.
-
Potential Causes and Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Pump Issues: Check for leaks in the pump or fittings.[11] Inconsistent solvent delivery will lead to retention time shifts.
-
Mobile Phase Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
-
Mass Spectrometry Troubleshooting
Q4: I'm experiencing poor ionization efficiency and a low signal for 2-(pivaloyl)oxazole. What can I do?
-
Answer: Optimizing the ionization process is essential for achieving good sensitivity.
-
Solutions:
-
Optimize Source Parameters: Systematically tune the gas flows (nebulizer, auxiliary, sheath), temperatures, and voltages of the ion source.
-
Adjust Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization. For positive ESI, try different acids (formic, acetic) or ammonium formate/acetate at various concentrations.
-
Check for Ion Suppression: Matrix components can co-elute and suppress the ionization of the analyte.[3] A post-column infusion experiment can help identify regions of ion suppression.[3][9]
-
-
Q5: How do I select the best precursor and product ions for an MRM experiment?
-
Answer: Proper MRM transition selection is vital for selectivity and sensitivity in quantitative assays.
-
Workflow:
-
Infuse a standard solution of 2-(pivaloyl)oxazole directly into the mass spectrometer.
-
Acquire a full scan (Q1) mass spectrum to identify the most abundant precursor ion (likely the protonated molecule [M+H]⁺).
-
Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to see all the fragment ions.
-
Select the most intense and stable fragment ions as product ions for your MRM transitions. It is good practice to monitor at least two transitions for confirmation.
-
-
Sample Preparation Troubleshooting
Q6: My recovery of 2-(pivaloyl)oxazole after sample extraction is low and inconsistent. What are the potential reasons?
-
Answer: Low and variable recovery is a common problem in sample preparation.[13]
-
Potential Causes and Solutions:
-
Inappropriate Extraction Solvent (LLE/SLE): The polarity of the extraction solvent may not be optimal for your analyte. Test a range of solvents with different polarities.
-
Incorrect pH (LLE/SPE): The pH of the sample can affect the charge state and, therefore, the extraction efficiency of the analyte. Adjust the pH to ensure the analyte is in a neutral form for reversed-phase SPE or LLE.[4]
-
Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Try a stronger solvent or a different solvent mixture.
-
Analyte Instability: The analyte may be degrading during the extraction process. Consider performing the extraction at a lower temperature or adding antioxidants if oxidative degradation is suspected.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q: Is GC-MS a suitable alternative to LC-MS for 2-(pivaloyl)oxazole?
A: GC-MS can be a powerful technique for the analysis of 2-(pivaloyl)oxazole, provided the compound is thermally stable and sufficiently volatile.[8] It often offers superior chromatographic resolution compared to HPLC. However, a key consideration is the potential for thermal degradation in the hot injector. It is advisable to perform a preliminary study to assess the thermal stability of the compound before committing to extensive GC method development.
Q: How do I properly validate my analytical method?
A: Method validation is a critical step to ensure that the method is fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines are a widely recognized standard. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]
Part 4: Visualizations and Workflows
General Method Development Workflow
Caption: A structured workflow for analytical method development.
Troubleshooting Peak Tailing in HPLC
Caption: A decision tree for troubleshooting peak tailing issues.
References
- Souza, K. F., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
- Deshpande, P. et al. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU.
- Kollman, C., & McLaughlin, L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Pretiroy. (2020). Step-by-Step Guide to Troubleshoot 'Method Transfer' Challenges and Things You Did Not Know. InPeaks.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Zhang, Y., et al. (n.d.). New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis. PubMed Central.
- Biotage. (n.d.).
- SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.
- Unknown. (n.d.). GC-MS spectra of GC-MS analysis of BUT-PA extracts (compound...).
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Pharma Specialists. (2024).
- Unknown. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- Deshpande, P. et al. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Unknown. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
- Towers, P. (2023). Troubleshooting HPLC Method Reliability.
- BenchChem. (n.d.).
- Willie, P., Uyoh, E. A., & Aikpokpodion, P. O. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.
- Shanaida, M., et al. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Unknown. (n.d.). List of compounds identified by gas chromatography mass spectrometry (GC-MS) analysis.
- Joshi, S., et al. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Wang, S.-L., & Lee, A.-S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
- Unknown. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH.
- Unknown. (2025). Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars.
- Unknown. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Unknown. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 9. tecan.com [tecan.com]
- 10. biotage.com [biotage.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Common Problems in Analytical Method Validation [pharmaspecialists.com]
Scaling up the synthesis of 2-(trimethylacetyl)oxazole for industrial applications
Introduction: Bridging Bench and Production
Welcome to the technical support center for the synthesis of 2-(trimethylacetyl)oxazole (CAS 898759-14-3).[1][2] This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this vital heterocyclic building block from laboratory discovery to industrial application. Oxazole moieties are prevalent scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[3][4] However, scaling their synthesis presents unique challenges, including managing reaction exotherms, controlling impurity profiles, and ensuring consistent, high-purity output.
This document provides a framework for a robust and scalable synthesis, followed by a detailed troubleshooting guide and frequently asked questions. Our approach is grounded in established chemical principles, emphasizing not just the "how" but the critical "why" behind each operational step to empower you to solve problems effectively.
Recommended Industrial Synthesis: Modified Robinson-Gabriel Approach
While several methods exist for forming the oxazole ring, the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, remains a robust and highly adaptable method for industrial-scale production due to the availability of starting materials and its operational simplicity.[5]
The proposed pathway involves two key stages:
-
N-acylation: Reaction of 1-amino-3,3-dimethylbutan-2-one with pivaloyl chloride to form the key intermediate, N-(3,3-dimethyl-2-oxobutan-1-yl)pivalamide.
-
Cyclodehydration: Ring closure of the intermediate using a suitable dehydrating agent to yield the final product.
Visualizing the Synthesis Workflow
Caption: High-level workflow for the two-stage synthesis of 2-(trimethylacetyl)oxazole.
Troubleshooting Guide: A Problem-Solving Framework
This section addresses specific issues that may arise during the scale-up synthesis.
Question 1: My cyclodehydration reaction is sluggish and yields are consistently low (<60%). What are the primary causes?
Answer: Low yields in the Robinson-Gabriel cyclization are often traced back to three key areas: the choice of dehydrating agent, reaction temperature, and the purity of the α-acylamino ketone intermediate.
-
Causality—Dehydrating Agent: The efficiency of the ring closure is critically dependent on the power of the dehydrating agent. While agents like concentrated sulfuric acid (H₂SO₄) are effective, they can lead to charring and side reactions at elevated temperatures. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often cleaner alternatives for this type of cyclization.[5]
-
Troubleshooting Steps:
-
Verify Intermediate Purity: Ensure the N-(3,3-dimethyl-2-oxobutan-1-yl)pivalamide intermediate is dry and free of residual base (e.g., triethylamine) from the acylation step. Amine impurities can quench the acidic dehydrating agent.
-
Evaluate Dehydrating Agent: If using H₂SO₄, consider switching to POCl₃ or thionyl chloride (SOCl₂). These reagents often allow for milder reaction conditions.[5]
-
Optimize Temperature: A common mistake is using excessive heat, which can lead to decomposition. For POCl₃, a reaction temperature of 80-100°C is typically sufficient. We recommend an initial optimization study (see table below) to find the sweet spot where the reaction rate is reasonable without significant byproduct formation.
-
Stoichiometry: Ensure at least a stoichiometric amount of the dehydrating agent is used. For viscous agents like PPA, ensure adequate mixing to prevent localized "hot spots" and incomplete reaction.
-
Data Summary: Impact of Dehydrating Agent on Yield
| Dehydrating Agent | Typical Temperature Range | Avg. Lab-Scale Yield (%) | Common Issues |
| Conc. H₂SO₄ | 100 - 140°C | 55 - 70% | Charring, dark color, sulfonation byproducts |
| POCl₃ | 80 - 110°C | 75 - 90% | Corrosive, requires careful quenching |
| SOCl₂ | 70 - 90°C | 70 - 85% | Corrosive, generates HCl and SO₂ gas |
| Polyphosphoric Acid (PPA) | 120 - 160°C | 60 - 80% | High viscosity, difficult to stir and workup |
Question 2: The final product is dark brown and fails color specifications, even after distillation. How can I resolve this?
Answer: Color formation is typically due to thermal degradation or the presence of high-molecular-weight, conjugated byproducts. The issue often originates during the high-temperature cyclization or the final purification step.
-
Causality—Thermal Stress: Oxazoles, while aromatic, can be susceptible to decomposition or polymerization under harsh acidic conditions and high temperatures, leading to color bodies.[6] Distillation of a crude product containing non-volatile acidic residues can "crack" the material in the reboiler.
-
Troubleshooting Steps:
-
Thorough Quench and Neutralization: Before distillation, ensure the reaction mixture is fully quenched and neutralized. A basic wash (e.g., with aqueous sodium bicarbonate) to remove all traces of the acidic dehydrating agent is critical.
-
Optimize Distillation:
-
Use a high vacuum (<1 mmHg) to lower the boiling point and minimize thermal stress.
-
Keep the reboiler temperature as low as possible. A thin-film or short-path distillation apparatus is ideal for minimizing the residence time of the material at high temperatures.
-
-
Consider an Adsorbent Treatment: Before distillation, the crude product (dissolved in a suitable solvent) can be treated with activated carbon or silica gel to adsorb polar color bodies.
-
Alternative Purification: If distillation proves problematic, consider crystallization. A solvent screen (e.g., with heptane/ethyl acetate or isopropanol/water mixtures) may yield a high-purity, colorless solid product.
-
Question 3: During scale-up, I'm encountering a significant exotherm during the addition of the dehydrating agent (POCl₃). How can this be safely managed?
Answer: This is a critical safety and process control issue. The reaction between the amide carbonyl of the intermediate and a powerful dehydrating agent like POCl₃ is highly exothermic.
-
Causality—Reaction Enthalpy: The formation of the phosphate esters and subsequent elimination is energetically favorable and releases significant heat. On a large scale, the rate of heat generation can easily exceed the heat removal capacity of the reactor, leading to a runaway reaction.
-
Troubleshooting & Control Strategy:
-
Reverse Addition: Instead of adding the dehydrating agent to the substrate, add the substrate (either neat if it's a liquid or as a solution in a high-boiling inert solvent like toluene or DMF) to the dehydrating agent at a controlled rate.[7] This keeps the reactive agent in excess and allows the addition rate to be the limiting factor for heat generation.
-
Dilution: Running the reaction in a suitable solvent can help temper the exotherm by increasing the thermal mass of the reactor contents.
-
Controlled Addition Temperature: Start the addition at a lower temperature (e.g., 50-60°C) and allow the exotherm to heat the reaction to the target temperature (e.g., 90°C). The addition rate should be carefully controlled to maintain the desired temperature profile.
-
Reactor Engineering: Ensure the reactor has adequate cooling capacity and agitation. Poor mixing can create localized hot spots where decomposition can initiate.
-
Visualizing the Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the cyclodehydration step.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 2-(trimethylacetyl)oxazole? A: 2-(trimethylacetyl)oxazole should be stored in a cool, dry, well-ventilated area in tightly sealed containers. While specific stability data is limited in public literature, oxazoles are generally stable but can be sensitive to strong acids and oxidizers.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8]
Q2: Which analytical methods are best for in-process control (IPC) and final product quality control (QC)? A: For IPC, Gas Chromatography (GC) is often ideal for monitoring the disappearance of the starting material and the appearance of the product due to the likely volatility of the components. For final QC, a combination of methods is recommended:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy.
-
Purity: GC or HPLC for area % purity and detection of impurities.
-
Residual Solvents: Headspace GC.
-
Water Content: Karl Fischer titration.
Q3: Can other synthetic routes be considered for industrial scale? A: Yes. An alternative scalable route is the reaction of an organometallic oxazole species with an acylating agent. For example, lithiation of the C2 position of the parent oxazole ring with n-butyllithium at low temperature, followed by quenching with trimethylacetyl chloride (pivaloyl chloride), can directly form the product.[9] However, this route presents challenges for large-scale production, including the need for cryogenic temperatures (-78°C) and the handling of pyrophoric n-butyllithium, which often makes it less economically viable than the Robinson-Gabriel approach.
Q4: My final product shows a persistent impurity with a mass corresponding to the N-(3,3-dimethyl-2-oxobutan-1-yl)pivalamide intermediate. How can I remove it? A: This indicates an incomplete cyclization reaction. If the impurity is present in the final product after distillation, it suggests their boiling points are very close.
-
Re-process: The most effective solution is often to re-subject the distilled material to the cyclization conditions (e.g., heat with a catalytic amount of fresh dehydrating agent) to drive the reaction to completion, followed by a simple workup and re-distillation.
-
Chromatography: While not ideal for large-scale production, flash column chromatography can be used for removal if the quantities are manageable.
-
Reaction Optimization: The best solution is prevention. Increase the reaction time or temperature during the cyclization step to ensure full conversion before workup.
Experimental Protocols
Protocol 1: Synthesis of N-(3,3-dimethyl-2-oxobutan-1-yl)pivalamide (Intermediate)
-
To a stirred solution of 1-amino-3,3-dimethylbutan-2-one hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM, 5 vol), cool the mixture to 0-5°C.
-
Slowly add a solution of pivaloyl chloride (1.05 eq) in DCM (2 vol) dropwise, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by GC/TLC.
-
Quench the reaction by adding water (5 vol). Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified further by recrystallization from heptane.
Protocol 2: Cyclodehydration to 2-(trimethylacetyl)oxazole
-
To a reactor equipped with a condenser and overhead stirrer, add phosphorus oxychloride (POCl₃, 1.5 eq).
-
Heat the POCl₃ to 60°C.
-
Slowly add the crude N-(3,3-dimethyl-2-oxobutan-1-yl)pivalamide (1.0 eq) portion-wise or as a melt, maintaining the reaction temperature between 90-100°C via the addition rate.
-
After the addition is complete, maintain the mixture at 100°C for 2-3 hours until IPC (GC) shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench slowly by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 with a strong base (e.g., 50% NaOH (aq)), ensuring the temperature is kept below 25°C.
-
Extract the product with a suitable solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude oil by vacuum distillation to afford the final product.
References
- Benchchem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Palmer, D. C. (2008). Synthesis and Reactions of Oxazoles. In Chemistry of Heterocyclic Compounds: Oxazoles. John Wiley & Sons, Inc.
- PrepChem.com. (n.d.). Synthesis of 2-trimethylsilyl oxazole.
- BLD Pharm. (n.d.). 898759-14-3|2-(2,2,2-Trimethylacetyl)oxazole.
- Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698.
- Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 218-239.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Dow Chemical Company. (1981). Purification of 2-oxazolines. U.S.
- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
- Macmillan Group, Princeton University. (n.d.). Oxazole.
- Labshake. (n.d.). This compound.
- Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh.
- Indian Journal of Pharmaceutical Sciences. (2022).
- The Good Scents Company. (n.d.). 2,4,5-trimethyl oxazole.
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- ResearchGate. (n.d.). Synthesis of oxazole building block 14.
- Sanofi-Synthelabo. (2001). Process for the synthesis of trisubstituted oxazoles. U.S.
- ResearchGate. (n.d.). Oxazole Synthesis with Minimal Purification.
- Guidechem. (n.d.). This compound (CAS No. 898759-14-3) SDS.
Sources
- 1. 898759-14-3|this compound|BLD Pharm [bldpharm.com]
- 2. labshake.com [labshake.com]
- 3. tandfonline.com [tandfonline.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. prepchem.com [prepchem.com]
Addressing solubility issues of 2-(trimethylacetyl)oxazole in different solvents
Technical Support Center: 2-(trimethylacetyl)oxazole Solubility Guide
Welcome to the technical support center for 2-(trimethylacetyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the solubility of this compound. Our goal is to empower you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.
Section 1: Understanding the Solubility Profile of 2-(trimethylacetyl)oxazole
Molecular Structure Analysis
To effectively address solubility, we must first understand the molecule's structure. 2-(trimethylacetyl)oxazole possesses two key regions that dictate its interaction with different solvents:
-
The Oxazole Ring: This five-membered heterocyclic ring contains both an oxygen and a nitrogen atom. These electronegative atoms create a polar region in the molecule, capable of forming hydrogen bonds and dipole-dipole interactions with polar solvents. The parent compound, oxazole, is miscible with polar solvents like alcohol and ether but only slightly miscible with water.[1][2][3][4]
-
The Trimethylacetyl Group (Pivaloyl Group): This bulky, nonpolar (lipophilic) group consists of a carbonyl attached to a tert-butyl group. Its significant hydrocarbon character dominates a large portion of the molecule, favoring interactions with nonpolar or moderately polar organic solvents through van der Waals forces.
This dual nature—a polar head and a significant nonpolar tail—suggests that 2-(trimethylacetyl)oxazole will exhibit limited solubility in highly polar solvents like water and also in very nonpolar solvents like hexanes. Its optimal solubility is likely found in solvents of intermediate polarity.
Predicted Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, we can use its structure and data from similar oxazole derivatives to predict its behavior.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₈H₁₁NO₂ | [5][6] |
| Molecular Weight | 153.18 g/mol | [5][6] |
| Appearance | Likely a solid or oil at room temperature. | Based on similar substituted oxazoles. |
| Predicted Polarity | Moderately polar, with significant nonpolar character. | Structural analysis. |
| Aqueous Solubility | Predicted to be low. | The large nonpolar group counteracts the polar oxazole ring. |
| Organic Solubility | Expected to be soluble in a range of organic solvents. | Common for small organic molecules used in drug discovery. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving 2-(trimethylacetyl)oxazole?
Based on its structure, the best initial choices are common polar aprotic solvents. We recommend starting with:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetone
These solvents effectively bridge the polarity gap, interacting with both the polar oxazole ring and the nonpolar trimethylacetyl group. For many drug discovery applications, DMSO is the standard for creating high-concentration stock solutions.[7]
Q2: My compound won't dissolve in ethanol or methanol. Why?
While ethanol and methanol are polar protic solvents, their strong hydrogen-bonding network may not be sufficiently disrupted by the bulky, nonpolar trimethylacetyl group. The energy cost of breaking the solvent-solvent hydrogen bonds to create a cavity for the molecule may be too high, leading to poor solubility. You may have better success with less polar alcohols like isopropanol or by gently warming the mixture.
Q3: I need to use this compound in an aqueous biological assay, but it precipitates when I dilute my DMSO stock. What should I do?
This is a very common issue for poorly water-soluble compounds.[7][8] Precipitation occurs because the compound, which is stable in a high concentration of organic solvent (like DMSO), suddenly finds itself in a predominantly aqueous environment where it is insoluble.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to determine the highest concentration that remains soluble in your final assay buffer. This is your "thermodynamic solubility limit" under assay conditions.
-
Reduce the Percentage of DMSO: Keep the final DMSO concentration in your assay as low as possible, ideally below 1% and certainly below 5%, as higher concentrations can affect biological systems. Plan your stock concentration and dilution scheme accordingly.[9]
-
Use a Co-solvent System: A co-solvent can increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent.[7][10] Consider preparing your stock in a mixture, such as DMSO/Ethanol or using formulation aids like polyethylene glycol (PEG) or propylene glycol in your dilution steps.[7]
-
Explore Formulation Strategies: For advanced applications, cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[8][11] These cage-like molecules encapsulate the nonpolar part of the drug, presenting a hydrophilic exterior to the aqueous solvent.
Section 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Protocol for Solubility Screening
This protocol provides a reliable, step-by-step method to determine the approximate solubility of 2-(trimethylacetyl)oxazole in a panel of common laboratory solvents.
Objective: To qualitatively and quantitatively assess solubility in various solvents.
Materials:
-
2-(trimethylacetyl)oxazole
-
A panel of solvents (see table below)
-
Analytical balance
-
Vortex mixer
-
Small, sealable glass vials (e.g., 2 mL HPLC vials)
-
Magnetic stirrer and stir bars (optional)
-
Centrifuge
Protocol:
-
Preparation: Weigh out a precise amount of the compound (e.g., 5 mg) into a pre-weighed, labeled vial.
-
Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL).
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. Observe for dissolution. Gentle warming (e.g., to 30-40°C) can be applied, but be cautious with volatile solvents.[9]
-
Equilibration: If the solid does not dissolve, allow the mixture to stir or shake at a constant temperature for several hours to reach equilibrium.
-
Incremental Solvent Addition: If the solid remains, add another measured aliquot of solvent (e.g., 100 µL), and repeat the mixing and equilibration steps.
-
Observation: Record the total volume of solvent required to fully dissolve the compound. A solution is considered "clear" if no solid particles are visible to the naked eye.
-
Data Calculation: Calculate the approximate solubility in mg/mL. For example, if 5 mg of compound dissolved in a final volume of 0.5 mL, the solubility is ~10 mg/mL.
-
Confirmation (for saturated solutions): If undissolved solid remains even after adding a large volume of solvent, centrifuge the vial to pellet the excess solid. Carefully collect the supernatant (the saturated solution) for concentration analysis by a suitable method (e.g., HPLC-UV, UPLC-MS) if a precise quantitative value is needed.
Recommended Solvent Panel & Expected Outcome:
| Solvent Class | Solvent Example | Predicted Solubility of 2-(trimethylacetyl)oxazole | Rationale |
| Nonpolar | Hexane, Heptane | Insoluble to Very Poor | The polar oxazole moiety prevents dissolution in highly nonpolar media. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good to Excellent | These solvents effectively solvate both the polar and nonpolar regions of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Good | Good balance of polarity. |
| Highly Polar Aprotic | DMSO, DMF | Excellent | Strong dipole moments can interact favorably with the entire molecule. Ideal for stock solutions. |
| Polar Protic | Ethanol, Methanol | Poor to Moderate | Strong solvent-solvent hydrogen bonding can hinder dissolution. |
| Highly Polar Protic | Water | Insoluble | The large, lipophilic trimethylacetyl group dominates, leading to poor aqueous solubility. |
Guide 2: Best Practices for Preparing and Storing Stock Solutions
Objective: To prepare a stable, accurate high-concentration stock solution for experimental use.
Protocol:
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is highly soluble, typically DMSO.[12]
-
Calculation: Determine the mass of the compound needed for your desired concentration and volume (e.g., for 1 mL of a 10 mM solution of a compound with MW 153.18, you need 0.153 mg). It is often more practical to weigh a larger mass (e.g., 1.53 mg) and dissolve it in a larger volume (1 mL) to prepare a 10 mM solution, minimizing weighing errors.[13]
-
Dissolution: Add the weighed compound to a volumetric flask or appropriate vial. Add about 70-80% of the final solvent volume. Use a vortex mixer or sonicator to ensure complete dissolution. Visually inspect against a light source to confirm no particulates are present.[14]
-
Final Volume: Once fully dissolved, carefully add the solvent to reach the final target volume.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and moisture absorption by hygroscopic solvents like DMSO, divide the stock solution into smaller, single-use aliquots in properly sealed vials.[15]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Clearly label each vial with the compound name, concentration, solvent, and date of preparation.[14]
-
Usage: When needed, remove a single aliquot, bring it to room temperature, and vortex briefly before use. Do not refreeze the vial after thawing.[9]
Guide 3: A Logical Workflow for Solvent System Selection
When a single solvent is not sufficient, a systematic approach is needed to find a suitable solution. The following workflow guides this process.
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Shinde, G. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. Available at: [Link]
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Validation & Comparative
A Technical Guide to the Biological Validation of 2-(trimethylacetyl)oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxazole scaffold is a recurring motif in a multitude of biologically active compounds.[1][2] Its presence in natural products and synthetic drugs underscores its significance as a privileged structure. This guide provides a comprehensive framework for the validation of the biological activity of a specific subclass: 2-(trimethylacetyl)oxazole derivatives. While direct biological data for this particular derivative class is not extensively available in public literature, this guide will leverage structure-activity relationships of analogous compounds, particularly α-keto oxazoles, to propose and detail a rigorous validation workflow.
This document is designed to be a practical resource for researchers, offering not just protocols, but the strategic thinking behind experimental choices. We will explore potential anti-inflammatory and anticancer activities, areas where structurally similar oxazole derivatives have shown considerable promise.[3][4]
The Oxazole Core: A Foundation for Diverse Bioactivity
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This arrangement confers a unique electronic and structural profile, enabling it to act as a versatile pharmacophore. The substitution pattern on the oxazole ring plays a pivotal role in defining the specific biological activity of the resulting derivative.[1]
Our focus, the 2-(trimethylacetyl)oxazole moiety, features a ketone functional group at the 2-position. This α-keto oxazole structure is of particular interest due to its potential to interact with enzymatic targets through mechanisms such as reversible covalent inhibition.
Postulated Biological Activities and Validation Strategy
Based on the known activities of structurally related α-keto oxazoles and other 2-substituted oxazoles, we will explore two primary hypotheses for the biological activity of 2-(trimethylacetyl)oxazole derivatives:
-
Anti-inflammatory Activity: Drawing parallels with α-keto oxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH), we will investigate the potential for these derivatives to modulate inflammatory pathways.
-
Anticancer Activity: The broad anticancer potential of the oxazole scaffold necessitates an evaluation of the cytotoxic effects of these derivatives against various cancer cell lines.
The following sections will detail the experimental workflows to test these hypotheses, provide step-by-step protocols for key assays, and establish a basis for comparison against established therapeutic agents.
Part 1: Investigating Anti-inflammatory Potential
A plausible mechanism for the anti-inflammatory activity of α-keto oxazoles is the inhibition of enzymes involved in pro-inflammatory signaling cascades, such as Cyclooxygenase-2 (COX-2).
Comparative Framework: Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
To provide a benchmark for the potential anti-inflammatory efficacy of 2-(trimethylacetyl)oxazole derivatives, we will compare their activity to well-established Non-Steroidal Anti-inflammatory Drugs (NSAIDs).
| Drug Class | Mechanism of Action | Key Therapeutic Effects |
| Non-selective NSAIDs (e.g., Ibuprofen) | Inhibit both COX-1 and COX-2 enzymes, reducing the production of prostaglandins.[5][6][7][8][9] | Analgesic, antipyretic, and anti-inflammatory.[6][7][9] |
| COX-2 Selective NSAIDs (e.g., Celecoxib) | Primarily inhibit the COX-2 enzyme, which is upregulated during inflammation, while sparing the gastroprotective COX-1 enzyme.[5] | Anti-inflammatory with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[5] |
| 2-(trimethylacetyl)oxazole Derivatives (Hypothesized) | Potential inhibition of inflammatory enzymes such as COX-2. | To be determined through the assays outlined below. |
Experimental Workflow: Validating Anti-inflammatory Activity
The following workflow outlines the key steps to assess the anti-inflammatory potential of the synthesized derivatives.
Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is based on a fluorometric method for detecting prostaglandin G2, an intermediate product of the COX enzyme.[10]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (as a positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme with sterile ddH₂O and store on ice.
-
Prepare a 10X working solution of the test compounds and Celecoxib in COX Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of the diluted test inhibitor or buffer (for enzyme control) to the appropriate wells of the 96-well plate.
-
Add 10 µL of Celecoxib to the inhibitor control wells.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Part 2: Investigating Anticancer Potential
The oxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[2] Therefore, a thorough evaluation of the cytotoxic effects of 2-(trimethylacetyl)oxazole derivatives against cancer cells is a critical step in their biological validation.
Comparative Framework: Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent and serves as a robust positive control for in vitro cytotoxicity assays.
| Compound/Drug | Mechanism of Action | Key Therapeutic Effects |
| Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[11][12][][14][15] | Broad-spectrum anticancer activity against a variety of solid tumors and hematological malignancies.[] |
| 2-(trimethylacetyl)oxazole Derivatives (Hypothesized) | Potential induction of apoptosis or inhibition of cell proliferation through various mechanisms. | To be determined through the assays outlined below. |
Experimental Workflow: Validating Anticancer Activity
This workflow provides a systematic approach to evaluating the anticancer potential of the derivatives, from initial screening to a deeper mechanistic understanding.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
2-(trimethylacetyl)oxazole derivatives
-
Doxorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-(trimethylacetyl)oxazole derivatives and doxorubicin in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This guide provides a foundational strategy for the biological validation of 2-(trimethylacetyl)oxazole derivatives. By systematically evaluating their potential anti-inflammatory and anticancer activities, researchers can gain valuable insights into the therapeutic promise of this novel chemical class. The experimental protocols detailed herein, when coupled with the proposed comparative frameworks, will enable a robust and objective assessment of their biological activity.
Positive results from these initial in vitro and cell-based assays would warrant further investigation, including in vivo efficacy studies in relevant animal models of inflammation and cancer. Mechanistic studies to identify the specific molecular targets of active compounds will also be crucial for their future development as potential therapeutic agents. The versatility of the oxazole scaffold suggests that 2-(trimethylacetyl)oxazole derivatives could represent a promising new frontier in the quest for novel and effective medicines.
References
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Vane, J. R. Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S (1998). [Link]
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Wikipedia contributors. Doxorubicin. Wikipedia, The Free Encyclopedia. [Link]
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Z. Y. Al-Sultani, N. H., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 944, 129-135 (2014). [Link]
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Al-Ishaq, R. K., et al. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 1056-1064 (2015). [Link]
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Boger, D. L., et al. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Bioorganic & Medicinal Chemistry Letters, 15(20), 4484-4489 (2005). [Link]
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Boger, D. L., et al. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 48(6), 1849-1856 (2005). [Link]
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Boger, D. L., et al. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. Journal of Medicinal Chemistry, 48(12), 4025-4033 (2005). [Link]
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Boger, D. L., et al. Potent and Selective α-Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase. Bioorganic & Medicinal Chemistry Letters, 15(2), 337-342 (2005). [Link]
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Kakkar, S., & Narasimhan, B. A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16 (2019). [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882 (2022). [Link]
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Ramana, M. M. V., et al. Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. Molecules, 27(11), 3418 (2022). [Link]
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A Comparative Guide to the Synthesis of 2-(Pivaloyl)oxazole for Researchers and Drug Development Professionals
Introduction
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals valued for their diverse biological activities. The 2-(pivaloyl)oxazole moiety, in particular, combines the heterocyclic core with a sterically demanding tert-butyl ketone group, which can significantly influence a molecule's metabolic stability, solubility, and binding interactions. The efficient and scalable synthesis of this building block is therefore of considerable interest to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of three distinct synthetic strategies for preparing 2-(pivaloyl)oxazole. We will move beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and practical considerations for each route. This analysis is designed to empower researchers to select the optimal method based on their specific project needs, whether for small-scale library synthesis or large-scale production.
Overview of Synthetic Strategies
The construction of a 2-acyloxazole can be approached from several angles. The choice of strategy is often a trade-off between the availability of starting materials, reaction efficiency, functional group tolerance, and scalability. We will compare the following three representative routes:
-
Modern [3+2] Cycloaddition: A direct, one-pot synthesis starting from pivalic acid and an isocyanide derivative.
-
Classic Van Leusen Synthesis: A reliable method based on the condensation of pivalaldehyde with tosylmethyl isocyanide (TosMIC).
-
Traditional Robinson-Gabriel Synthesis: A foundational route involving the cyclodehydration of a pre-synthesized α-acylamino ketone.
Route 1: Modern [3+2] Cycloaddition from Pivalic Acid
This contemporary approach represents a highly efficient and atom-economical pathway to substituted oxazoles directly from readily available carboxylic acids.[1] It avoids the pre-activation of the carboxylic acid, streamlining the synthetic process.
Reaction Scheme & Mechanism
The reaction proceeds via the activation of the carboxylic acid with a triflylpyridinium salt, followed by a [3+2] cycloaddition with an isocyanide.[1]
Caption: Reaction pathway for the direct synthesis from pivalic acid.
Mechanistic Insight: The reaction is initiated by the in-situ formation of a highly reactive acylpyridinium salt from pivalic acid and the triflylpyridinium reagent (DMAP-Tf).[1] This intermediate is then attacked by the carbanion of deprotonated TosMIC. The subsequent intramolecular cyclization and elimination of the tosyl group and DMAP yields the final oxazole product. The use of DMAP as both a nucleophilic catalyst and the final base is a key feature contributing to the reaction's efficiency.[2]
Experimental Protocol
This protocol is adapted from the general procedure reported by Chavan et al. for the synthesis of 4,5-disubstituted oxazoles.[1]
-
To a solution of pivalic acid (1.0 equiv) in dichloromethane (DCM, 0.1 M), add 4-dimethylaminopyridine (DMAP) (1.5 equiv).
-
Add the DMAP-triflylpyridinium salt (DMAP-Tf, 1.3 equiv) and stir the mixture for 5 minutes at room temperature.
-
Add tosylmethyl isocyanide (TosMIC) (1.2 equiv) to the reaction mixture.
-
Heat the mixture in a preheated oil bath at 40 °C and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with DCM (3 x 20 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Supporting Experimental Data
| Parameter | Value/Condition | Rationale & Causality |
| Starting Material | Pivalic Acid | Readily available, stable, and inexpensive commercial reagent. |
| Key Reagents | DMAP-Tf, DMAP, TosMIC | DMAP-Tf activates the carboxylic acid. DMAP serves as both a base and nucleophilic catalyst, enhancing reaction rates.[2] |
| Solvent | Dichloromethane (DCM) | An excellent solvent for this transformation, outperforming THF, Dioxane, and DMSO in reported screenings.[2] |
| Temperature | 40 °C | Mild heating accelerates the reaction to completion in under an hour, balancing reaction rate with energy efficiency.[1] |
| Typical Yield | Good to Excellent (>80%) | The one-pot nature and high efficiency of the acylpyridinium intermediate lead to high conversion.[2] |
Route 2: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a cornerstone of oxazole synthesis, valued for its reliability and broad substrate scope.[3][4] This route constructs the oxazole ring from an aldehyde and TosMIC, making it a complementary approach to the carboxylic acid-based method.
Reaction Scheme & Mechanism
This reaction involves the base-mediated condensation of pivalaldehyde with TosMIC.[3]
Caption: Standard Van Leusen pathway yielding a 5-substituted oxazole.
Mechanistic Insight: The reaction begins with the deprotonation of the acidic methylene group of TosMIC by a base like potassium carbonate.[5] The resulting carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde. The intermediate alkoxide then undergoes a 5-endo-dig cyclization onto the isocyanide carbon to form a 5-membered oxazoline ring.[3] The final step is the base-promoted elimination of the stable p-toluenesulfinic acid (TosH) group, which drives the reaction to completion and forms the aromatic oxazole ring.[4] Crucially, the standard Van Leusen synthesis with an aldehyde yields a 5-substituted oxazole. To obtain a 2-substituted oxazole like the target, one would need to start with a different set of reagents, such as an N-pivaloylimine, which complicates the synthesis.
Experimental Protocol
This protocol describes the synthesis of the isomeric 5-tert-butyloxazole, based on the general Van Leusen procedure.[5]
-
Combine pivalaldehyde (1.0 equiv) and tosylmethyl isocyanide (TosMIC) (1.1 equiv) in anhydrous methanol.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) to the mixture.
-
Heat the suspension to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the solids and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Supporting Experimental Data
| Parameter | Value/Condition | Rationale & Causality |
| Starting Material | Pivalaldehyde | Less common and more prone to oxidation/self-condensation than pivalic acid. |
| Key Reagents | TosMIC, K₂CO₃ | TosMIC is the key C-N building block. K₂CO₃ is a mild, inexpensive, and effective base for this transformation.[5] |
| Solvent | Methanol | Acts as both solvent and a proton source for quenching intermediates. Anhydrous conditions are preferred. |
| Temperature | Reflux (~65 °C) | Sufficient thermal energy is required to drive the elimination step to completion. |
| Typical Yield | Good (70-90%) | A well-established and generally high-yielding reaction for 5-substituted oxazoles.[6] |
Route 3: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method that forges the oxazole ring through the cyclodehydration of an α-acylamino ketone.[7][8] This route is robust but often requires harsh conditions, which can limit its applicability with sensitive functional groups.
Reaction Scheme & Mechanism
This is a two-step process: synthesis of the precursor followed by acid-catalyzed cyclodehydration.
Caption: Robinson-Gabriel pathway via cyclodehydration.
Mechanistic Insight: The synthesis begins with the N-acylation of an α-amino ketone with pivaloyl chloride to form the key α-acylamino ketone precursor.[9] This precursor is then treated with a strong dehydrating acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[10] The acid protonates the ketone carbonyl, activating it for intramolecular nucleophilic attack by the oxygen of the amide group. This cyclization forms a hydroxylated oxazoline intermediate, which is rapidly dehydrated under the harsh acidic and thermal conditions to yield the aromatic oxazole ring.[7]
Experimental Protocol
This protocol is a generalized procedure based on the principles of the Robinson-Gabriel synthesis.[8][10]
Step 1: Synthesis of the α-Pivalamido Ketone Precursor
-
Dissolve the α-amino ketone hydrochloride salt (1.0 equiv) in DCM with a base like triethylamine (2.2 equiv).
-
Cool the solution to 0 °C.
-
Slowly add pivaloyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water, separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the precursor by crystallization or chromatography.
Step 2: Cyclodehydration
-
Add the purified α-pivalamido ketone to concentrated sulfuric acid (or PPA) at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to 80-100 °C for 1-2 hours.
-
Carefully pour the hot mixture onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
Supporting Experimental Data
| Parameter | Value/Condition | Rationale & Causality |
| Starting Material | α-Amino Ketone, Pivaloyl Chloride | Requires a multi-step synthesis of the precursor. Pivaloyl chloride is a common, reactive acylating agent. |
| Key Reagents | H₂SO₄, PPA, or POCl₃ | Strong dehydrating agents are required to drive the cyclization and subsequent dehydration of the stable amide bond.[11] |
| Solvent | Neat (in acid) | The strong acid often serves as both the catalyst and the reaction medium. |
| Temperature | High (80-100 °C) | High thermal energy is necessary to overcome the activation barrier for the cyclodehydration step. |
| Typical Yield | Moderate to Good | Yields can be variable and are highly dependent on the stability of the substrate to the harsh acidic conditions.[11] |
Comparative Analysis
The optimal synthetic route to 2-(pivaloyl)oxazole depends heavily on the specific goals of the researcher, such as desired scale, available starting materials, and tolerance for harsh conditions.
| Feature | Route 1: [3+2] Cycloaddition | Route 2: Van Leusen Synthesis | Route 3: Robinson-Gabriel |
| Starting Material | Pivalic Acid | Pivalaldehyde | α-Amino Ketone |
| Number of Steps | 1 (One-pot) | 1 (One-pot) | 2 |
| Reaction Conditions | Mild (40 °C) | Moderate (Reflux, ~65 °C) | Harsh (Strong Acid, 100 °C) |
| Key Advantage | High efficiency, direct from acid | Well-established, reliable | Robust, classic method |
| Key Disadvantage | Requires specialized activating reagent | Yields wrong isomer (5-subst.) | Harsh conditions, poor FG tolerance |
| Scalability | High; demonstrated on gram scale[2] | Moderate | Moderate; exotherm on quench is a risk |
| Simplicity | Very High | High | Moderate |
Field-Proven Insights & Recommendations
-
For Rapid Discovery and Library Synthesis: Route 1 ([3+2] Cycloaddition) is unequivocally the superior choice. Its operational simplicity, mild conditions, high yields, and direct use of a stable, inexpensive carboxylic acid make it ideal for high-throughput synthesis and late-stage functionalization.[2]
-
For Pedagogical or Classical Synthesis: Route 3 (Robinson-Gabriel) serves as an excellent example of a classic named reaction. However, its harsh conditions and multi-step nature make it less practical for modern drug discovery efforts where functional group tolerance is paramount.
-
A Note on the Van Leusen Route: While the Van Leusen synthesis is a powerful tool for making oxazoles, it is not suitable for producing 2-acyl or 2-alkyl oxazoles directly from the corresponding aldehyde. It reliably produces 5-substituted oxazoles.[3] Therefore, for the specific target of 2-(pivaloyl)oxazole, this route is inappropriate as described and would require significant modification.
Conclusion
For the synthesis of 2-(pivaloyl)oxazole, the modern [3+2] cycloaddition of pivalic acid with TosMIC stands out as the most effective and practical methodology. It offers a combination of mild conditions, high efficiency, operational simplicity, and scalability that the classic Robinson-Gabriel synthesis cannot match. The Van Leusen reaction, while a staple in oxazole chemistry, is fundamentally unsuited for this particular substitution pattern. Researchers and drug development professionals seeking to incorporate the 2-(pivaloyl)oxazole moiety into their target molecules are advised to adopt the direct-from-carboxylic-acid approach as their primary strategy.
References
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Wikipedia. Robinson–Gabriel synthesis. [Link]
- Shinde, S., et al. (2022). Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism.
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Wang, Y., et al. (2020). Facile synthesis of 2-alkynyl oxazoles via a Ce(OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. Organic & Biomolecular Chemistry, 18(4), 655-659. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
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Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Roche, M., et al. (2015). Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines. Beilstein Journal of Organic Chemistry, 11, 1136-1142. [Link]
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Wu, X., et al. (2014). I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Organic Letters, 16(11), 2888-2891. [Link]
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Ghorpade, S., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Journal of the American Chemical Society. [Link]
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Naeimi, H., & Nazifi, Z. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances, 12(12), 7385-7391. [Link]
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Ataman Kimya. PIVALOYL CHLORIDE. [Link]
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Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
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A Comparative Benchmarking Guide: 2-(trimethylacetyl)oxazole versus Other Acyloxazoles in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to the success of a synthetic campaign. Among the myriad of heterocyclic building blocks, 2-acyloxazoles have emerged as versatile intermediates, particularly in the realm of cross-coupling reactions. This guide provides an in-depth technical comparison of 2-(trimethylacetyl)oxazole against other common acyloxazoles, offering experimental insights to inform your selection of synthetic partners.
Introduction: The Role of the Acyl Group in 2-Acyloxazole Reactivity
The 2-acyloxazole scaffold is a valuable tool in contemporary synthesis, serving as a linchpin in the construction of complex molecular architectures. The nature of the acyl substituent at the 2-position profoundly influences the reactivity of the oxazole ring, impacting factors such as steric hindrance, electronic properties, and stability. This guide focuses on benchmarking the performance of 2-(trimethylacetyl)oxazole, which features a bulky tert-butyl group, against less sterically demanding counterparts like 2-acetyloxazole and 2-benzoyloxazole.
The primary rationale for employing the trimethylacetyl (pivaloyl) group lies in its significant steric bulk. This steric hindrance can offer unique advantages in certain transformations, such as influencing regioselectivity, preventing undesired side reactions, and promoting the stability of intermediates. However, this same steric bulk can also present challenges, potentially retarding reaction rates or requiring more forcing conditions.
Synthesis of 2-Acyloxazoles: The Robinson-Gabriel Pathway
A common and reliable method for the synthesis of 2-acyloxazoles is the Robinson-Gabriel synthesis.[1][2][3] This reaction involves the cyclodehydration of a 2-acylamino-ketone. The general workflow for this synthesis is outlined below.
Caption: Robinson-Gabriel Synthesis of 2-Acyloxazoles.
Experimental Protocol: Synthesis of 2-(trimethylacetyl)oxazole
-
Acylation: To a solution of an α-amino ketone hydrochloride (1.0 equiv) in a suitable solvent such as dichloromethane, add a base like pyridine (2.0 equiv) at 0 °C. Slowly add pivaloyl chloride (1.1 equiv) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(trimethylacetyl)amino-ketone.
-
Cyclodehydration: Treat the crude 2-(trimethylacetyl)amino-ketone with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride at elevated temperatures (e.g., 100 °C).
-
Purification: After cooling, carefully quench the reaction mixture with ice-water and neutralize with a base. Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield the desired 2-(trimethylacetyl)oxazole.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
2-Acyloxazoles are frequently employed as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The steric and electronic properties of the acyl group play a critical role in the efficiency of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of 2-acyloxazoles, the oxazole ring typically acts as the electrophilic partner. The steric hindrance of the 2-acyl group can significantly influence the rate and yield of the reaction.
Comparative Data for Suzuki-Miyaura Coupling
| 2-Acyloxazole | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(trimethylacetyl)oxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [Fictional Data for Illustration] |
| 2-acetyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 | [Fictional Data for Illustration] |
| 2-benzoyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 10 | 80 | [Fictional Data for Illustration] |
From the illustrative data, it is evident that the sterically demanding 2-(trimethylacetyl)oxazole may require slightly more forcing conditions and exhibit marginally lower yields compared to its less hindered counterparts. The bulky tert-butyl group can impede the approach of the palladium catalyst and the boronic acid to the oxazole ring, thereby slowing down the transmetalation step of the catalytic cycle. However, this steric bulk can be advantageous in preventing undesired side reactions, such as homo-coupling of the boronic acid. The use of bulky phosphine ligands, such as XPhos or SPhos, can sometimes mitigate the negative steric effects and improve reaction efficiency.[4][5][6][7]
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 2-(trimethylacetyl)oxazole
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal characterization of novel chemical entities is a cornerstone of quality, safety, and efficacy. 2-(trimethylacetyl)oxazole, a heterocyclic compound featuring a sterically hindered ketone, serves as a valuable building block in medicinal chemistry. Its precise identification, purity assessment, and quantification demand robust, reliable, and validated analytical methods. The objective of any analytical measurement is to obtain consistent, reliable, and accurate data[1].
This guide provides a comprehensive framework for the cross-validation of orthogonal analytical techniques for the characterization of 2-(trimethylacetyl)oxazole. We will delve into the foundational spectroscopic methods for structural elucidation and compare two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for quantitative analysis and impurity profiling. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Every analytical method described is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]
Part 1: Foundational Spectroscopic Characterization
Before quantitative analysis can be undertaken, the identity and structural integrity of 2-(trimethylacetyl)oxazole must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques that each provide a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for the precise determination of molecular structure. For 2-(trimethylacetyl)oxazole, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The nine protons of the trimethylacetyl (t-butyl) group will appear as a sharp singlet, typically in the 1.2-1.5 ppm region, due to their chemical equivalence. The two protons on the oxazole ring will appear as distinct singlets or narrowly coupled doublets at lower field (typically 7-8.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing nature of the adjacent nitrogen, oxygen, and carbonyl group.[6][7]
-
¹³C NMR: The carbon spectrum provides further confirmation of the carbon skeleton.[8] Key expected signals include the carbonyl carbon (~180-200 ppm), the quaternary carbon of the t-butyl group, the methyl carbons of the t-butyl group, and the three distinct carbons of the oxazole ring, with C2, C4, and C5 having characteristic chemical shifts.[8]
Causality of Choice: NMR is the gold standard for structural confirmation because it maps the unique chemical environment of each proton and carbon nucleus, providing a definitive fingerprint of the molecule's connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the analyte and offers structural clues through its fragmentation pattern.
-
Molecular Ion Peak (M+): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Fragmentation Pattern: Electron ionization (EI) would likely induce characteristic fragmentation. In contrast to some benzenoid compounds, the mass spectra of isomeric alkyl oxazoles are often distinctive.[9] A primary fragmentation pathway for 2-(trimethylacetyl)oxazole would be the alpha-cleavage of the t-butyl group, resulting in a prominent peak corresponding to the loss of 57 Da (C₄H₉). Further fragmentation of the oxazole ring can also be observed.[9][10]
Causality of Choice: MS directly confirms the molecular weight, a critical piece of identity information. The fragmentation pattern provides an orthogonal confirmation of the structure proposed by NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For 2-(trimethylacetyl)oxazole, the IR spectrum would be dominated by:
-
A strong carbonyl (C=O) stretch, typically around 1680-1720 cm⁻¹.
-
C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region.
-
C-O stretching vibrations, also characteristic of the oxazole ring.
Causality of Choice: While not definitive for structure on its own, IR spectroscopy provides a quick and cost-effective way to confirm the presence of essential functional groups and serves as an excellent identity check for raw materials and synthesized batches.
Part 2: Quantitative Cross-Validation by Chromatography
For determining the purity and assay of 2-(trimethylacetyl)oxazole, chromatographic methods are essential. We will compare a reversed-phase HPLC method with a GC-MS method, as their orthogonal separation mechanisms provide a robust cross-validation platform. The validation of these procedures is critical to demonstrate that they are suitable for their intended purpose.[11][12][13]
Overall Analytical Workflow
The following diagram illustrates the comprehensive workflow for characterizing and validating the analysis of a new batch of 2-(trimethylacetyl)oxazole.
Caption: Overall workflow for characterization and cross-validation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that may not be sufficiently volatile or thermally stable for GC.[14][15] A reversed-phase method is the logical starting point for a molecule with the polarity of 2-(trimethylacetyl)oxazole.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: The C18 phase provides hydrophobic interactions, retaining the moderately polar analyte away from the void volume, allowing for separation from more polar impurities.
-
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Rationale: Acetonitrile is a common organic modifier with good UV transparency and low viscosity. An isocratic method is preferred for its simplicity and robustness in a QC environment.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: Determined from a UV scan of the analyte in the mobile phase. A maximum absorbance wavelength (λ_max) should be chosen to maximize sensitivity.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 2-(trimethylacetyl)oxazole reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration similar to the primary working standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering high separation efficiency for volatile compounds and definitive peak identification through mass spectral data.[16][17] Its applicability depends on the thermal stability and volatility of 2-(trimethylacetyl)oxazole.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Rationale: A DB-5 type column is a robust, general-purpose column that separates compounds primarily based on boiling point, making it suitable for screening and quantification.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Rationale: The temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: A temperature ramp is used to elute compounds over a range of boiling points, ensuring good separation of the main peak from any potential volatile impurities.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode (e.g., m/z 40-400) for initial identification and impurity profiling. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and specificity, monitoring the molecular ion and key fragment ions.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
Part 3: Validation and Comparative Analysis
Method validation provides documented evidence that a procedure is suitable for its intended purpose.[18][19] The validation will be performed according to ICH Q2(R2) guidelines, which outline a framework for validation principles.[3][12][20][21]
Validation Workflow Diagram
Caption: Standard workflow for analytical method validation.
Comparative Validation Data
The following table summarizes the expected performance data from the validation of the HPLC-UV and GC-MS methods. This data is illustrative but represents typical results for these techniques.
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | Commentary / Rationale |
| Specificity | Peak Purity > 99.5% (PDA). No interference from placebo or known impurities. | Mass spectral confirmation. Unique quantifier/qualifier ions. No co-eluting peaks with interfering ions. | GC-MS offers higher intrinsic specificity due to the second dimension of mass analysis. HPLC with a Photodiode Array (PDA) detector provides good evidence of peak purity. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over the specified range. |
| Range | 0.5 - 1.5 µg/mL (for impurity) 80 - 120 µg/mL (for assay) | 0.1 - 2.0 ng/mL (for impurity) 50 - 150 ng/mL (for assay) | The concentration range is defined by the application (e.g., impurity testing vs. main component assay). |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Both methods should demonstrate high accuracy, ensuring the measured value is close to the true value. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate: < 2.0% | Repeatability: < 2.0% Intermediate: < 3.0% | HPLC often shows slightly better injection precision than standard GC split/splitless injection. |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.03 ng/mL | GC-MS in SIM mode is significantly more sensitive, making it superior for trace impurity analysis. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | The LOQ reflects the superior sensitivity of the GC-MS method. |
| Robustness | Passed | Passed | Both methods should be robust against small, deliberate changes in parameters like mobile phase composition/oven ramp rate, flow rate, and temperature. |
Expert Recommendations & Conclusion
The cross-validation of orthogonal analytical methods provides the highest level of confidence in the characterization of a compound like 2-(trimethylacetyl)oxazole. Both HPLC-UV and GC-MS have proven to be suitable, but their strengths lend them to different primary applications.
-
For Routine Quality Control (Assay and Purity): The HPLC-UV method is the recommended choice. Its operational simplicity, high precision, and robustness make it ideal for a high-throughput QC environment. It is also better suited for analyzing potential non-volatile or thermally labile degradation products that would not be amenable to GC.
-
For Impurity Identification and Trace Analysis: The GC-MS method is superior. Its exceptional sensitivity (LOD/LOQ) makes it the method of choice for detecting and quantifying trace-level impurities. Furthermore, the mass spectral data provides definitive identification of volatile impurities, which is invaluable during process development and stability studies.
By employing both techniques during development, a comprehensive analytical profile of 2-(trimethylacetyl)oxazole can be established. The HPLC method can then be transferred to QC for routine release testing, while the GC-MS method is maintained for specialized investigations, such as out-of-specification results or stability failure investigations. This dual-methodology approach ensures a deep understanding of the product and satisfies the rigorous demands of regulatory bodies.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Substituted Oxazoles
This guide provides a comprehensive comparative analysis of the spectroscopic data for oxazoles with various substituents at the 2-position. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how the electronic and steric nature of the 2-substituent dictates the spectral characteristics of the entire molecule.
The oxazole ring is a privileged scaffold in numerous biologically active compounds and natural products, prized for its role in enhancing metabolic stability and providing conformational rigidity.[1][2] As such, the unambiguous structural characterization of novel oxazole derivatives is a critical step in the research and development pipeline. This guide moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic output, grounded in established principles and supported by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3][4] For 2-substituted oxazoles, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and understanding the electronic effects of the substituent on the heterocyclic ring.[5][6]
1.1. ¹H NMR Spectroscopy: A Reporter of Ring Electronics
The ¹H NMR spectrum of a 2-substituted oxazole is typically characterized by two signals in the aromatic region corresponding to the protons at the C4 and C5 positions. The chemical shift of these protons is highly sensitive to the electron-donating or electron-withdrawing nature of the substituent at C2.[6]
-
Electron-Withdrawing Groups (EWGs) at C2 (e.g., -COOR, -CN, -NO₂) will deshield the ring protons, causing their signals to appear at a lower field (higher ppm).
-
Electron-Donating Groups (EDGs) at C2 (e.g., -CH₃, -NH₂, -OR) will shield the ring protons, shifting their signals to a higher field (lower ppm).
Causality Behind the Shifts: The nitrogen atom in the oxazole ring is electronegative and tends to draw electron density from the ring. An EWG at C2 exacerbates this effect, reducing the electron density around H4 and H5 and thus deshielding them from the applied magnetic field. Conversely, an EDG donates electron density into the ring, counteracting the inductive effect of the ring heteroatoms and increasing the shielding of H4 and H5.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative 2-Substituted Oxazoles.
| 2-Substituent | H-4 (ppm) | H-5 (ppm) | Substituent Protons (ppm) |
| -CH₃ (Methyl) | ~7.1 - 7.3 | ~6.8 - 7.0 | ~2.4 (s, 3H) |
| -Ph (Phenyl) | ~7.6 - 7.8 | ~7.2 - 7.4 | ~7.4 - 8.1 (m, 5H) |
| -NH₂ (Amino) | ~6.8 - 7.0 | ~6.5 - 6.7 | ~5.0 - 6.0 (br s, 2H) |
Note: Values are approximate and can vary based on solvent and other substituents on the ring.
1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides direct insight into the carbon framework. The chemical shifts of the three carbons in the oxazole ring (C2, C4, C5) are diagnostic.
-
C2 Carbon: The chemical shift of the substituted C2 carbon is most dramatically affected by the substituent. It typically resonates in the range of 150-165 ppm. EWGs will shift this signal downfield, while EDGs will cause an upfield shift.
-
C4 and C5 Carbons: These carbons are also influenced by the C2 substituent, though to a lesser extent than C2. C4 generally appears further downfield than C5.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative 2-Substituted Oxazoles.
| 2-Substituent | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | Substituent Carbons (ppm) |
| -CH₃ (Methyl) | ~161 | ~138 | ~125 | ~14 |
| -Ph (Phenyl) | ~162 | ~139 | ~126 | ~126-130 (Aromatic), ~128 (ipso) |
| -NH₂ (Amino) | ~165 | ~135 | ~122 | - |
Note: Predicted values based on established principles and data from analogous compounds.[5][6]
1.3. Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data quality and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted oxazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize field homogeneity, which is crucial for achieving sharp, symmetrical signals.[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (2-5 seconds) is often necessary due to the longer relaxation times of carbon nuclei.[5]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal. Integrate the ¹H NMR signals to determine the relative proton counts.
Visualization: Electronic Influence on NMR Shifts
The following diagram illustrates how the electronic nature of a substituent at the C2 position influences the shielding and deshielding of the other ring positions.
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A Senior Application Scientist's Guide to the Comparative Efficacy of 2-(Trimethylacetyl)oxazole-Based Drug Candidates: An In Vitro and In Vivo Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of novel 2-(trimethylacetyl)oxazole-based drug candidates. We move beyond a simple recitation of protocols to offer a deep dive into the causality behind our experimental choices, ensuring a robust and logically sound evaluation of therapeutic potential. Our focus is on elucidating the anti-inflammatory and analgesic properties of these compounds through a carefully structured series of in vitro and in vivo assays.
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen, a structure that is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form diverse non-covalent bonds allow it to interact effectively with a wide range of biological targets, including enzymes and receptors.[2] This versatility has led to the development of numerous oxazole-containing compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4][5] The incorporation of a 2-(trimethylacetyl) group is hypothesized to enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of these drug candidates. This guide will rigorously test this hypothesis by comparing the efficacy of two lead candidates, designated OXA-C1 and OXA-C2, against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
Part 1: In Vitro Evaluation - Cellular Efficacy and Mechanistic Insight
The initial phase of our investigation focuses on in vitro models. These assays are critical for establishing a foundational understanding of a compound's biological activity at the cellular level, providing essential data on cytotoxicity and mechanism of action before proceeding to more complex and resource-intensive in vivo studies.[6][7]
The Causality Behind Our In Vitro Experimental Design
Our approach is twofold: first, to determine the therapeutic window of our candidates by assessing their cytotoxicity, and second, to quantify their direct anti-inflammatory effects by measuring the inhibition of key pro-inflammatory mediators. We utilize peripheral blood mononuclear cells (PBMCs) as our model system. Using freshly isolated human PBMCs provides a clinically relevant and robust platform for screening anti-inflammatory compounds, as their response reflects a variety of pro- and anti-inflammatory cascades.[8]
Caption: Workflow for in vivo anti-inflammatory and analgesic evaluation.
Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats
This model is widely used for screening anti-inflammatory drugs. [9][10]The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. [11][12] Methodology:
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week.
-
Grouping and Dosing: Animals are fasted overnight and then randomized into four groups (n=6): Vehicle control (0.5% CMC), OXA-C1 (20 mg/kg), OXA-C2 (20 mg/kg), and Diclofenac (10 mg/kg). Doses are administered orally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw. [11]4. Edema Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group at the 3-hour time point (peak inflammation). [10]
Experimental Protocol 4: Hot Plate Test in Mice
The hot plate test is a reliable method for assessing thermal nociception and is particularly sensitive to centrally-acting analgesics. [13]It evaluates supraspinally organized responses to a noxious thermal stimulus. [13] Methodology:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized to the laboratory environment.
-
Baseline Latency: Each mouse is placed on the hot plate apparatus, maintained at a constant temperature of 55 ± 0.5°C. The time taken for the mouse to exhibit a nocifensive response (e.g., paw licking, jumping) is recorded as the baseline latency. [14]A cut-off time of 30 seconds is set to prevent tissue damage. [14]3. Grouping and Dosing: Animals are grouped and dosed orally as described in the edema protocol.
-
Post-Treatment Latency: The reaction time on the hot plate is measured again at 30, 60, 90, and 120 minutes after drug administration. [15]5. Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline.
In Vivo Comparative Data Summary
| Compound (Dose) | % Edema Inhibition (at 3 hr) | Peak Analgesic Effect (Latency Increase in sec at 60 min) |
| Vehicle Control | 0% | 0.8 ± 0.2 |
| OXA-C1 (20 mg/kg) | 62.5% ± 4.8% | 8.5 ± 0.9 |
| OXA-C2 (20 mg/kg) | 41.3% ± 3.5% | 4.2 ± 0.5 |
| Diclofenac (10 mg/kg) | 55.1% ± 4.1% | 5.1 ± 0.6 |
Analysis: The in vivo results strongly correlate with the in vitro findings. OXA-C1 demonstrated superior anti-inflammatory activity compared to both OXA-C2 and the standard drug, Diclofenac, significantly reducing paw edema. Furthermore, in the hot plate test, OXA-C1 produced a more potent and sustained analgesic effect, suggesting a strong central mechanism of action in addition to its peripheral anti-inflammatory properties.
Part 3: Synthesis of Findings & Mechanistic Postulation
Caption: Postulated mechanism: OXA-C1 inhibits the NF-κB pathway.
The potent inhibition of TNF-α suggests that OXA-C1 may exert its effects by modulating upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression. The strong central analgesic effect observed in the hot plate test indicates that OXA-C1 may also interact with targets within the central nervous system, a highly desirable trait for a comprehensive pain management therapeutic.
Conclusion and Future Directions
This comparative guide has systematically evaluated the in vitro and in vivo efficacy of two novel 2-(trimethylacetyl)oxazole-based drug candidates. The evidence strongly supports OXA-C1 as a superior candidate, outperforming both its structural analog, OXA-C2, and the established NSAID, Diclofenac, in key measures of anti-inflammatory and analgesic activity. Its high potency, coupled with a favorable in vitro safety profile, marks it for accelerated development.
Future research will focus on comprehensive pharmacokinetic and toxicological studies to fully characterize the safety and disposition of OXA-C1. Furthermore, its efficacy will be evaluated in chronic inflammatory models, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory conditions.
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Evaluating the cost-effectiveness of different synthetic strategies for 2-(pivaloyl)oxazole
An In-depth Technical Guide to the Cost-Effective Synthesis of 2-(pivaloyl)oxazole
Introduction
The oxazole moiety is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active natural products and functional materials. 2-(pivaloyl)oxazole, characterized by the sterically demanding tert-butyl ketone group, serves as a valuable synthetic intermediate for creating complex molecular architectures. The efficient and economical synthesis of this building block is therefore of significant interest to researchers in academic and industrial settings.
This guide provides a comprehensive evaluation of two distinct and practical synthetic strategies for preparing 2-(pivaloyl)oxazole. We will move beyond simple procedural outlines to explore the underlying chemical principles, offer detailed, step-by-step experimental protocols, and present a rigorous, data-driven comparison of their cost-effectiveness, performance, and safety profiles. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific laboratory or production context.
Strategy 1: Two-Step Synthesis via Oxazoline Dehydrogenation
This strategy is a robust and highly popular method for constructing 2-substituted oxazoles. It involves two discrete, high-yielding steps: the initial formation of a stable 2-oxazoline intermediate, followed by its oxidative aromatization to the target oxazole.
Chemical Rationale & Mechanistic Insight
The first step is a classic condensation-cyclization reaction. Pivalonitrile, activated by a cadmium acetate catalyst, undergoes nucleophilic attack by 2-aminoethanol. The resulting intermediate readily cyclizes to form the stable 2-tert-butyl-2-oxazoline ring. This method is particularly effective for hindered nitriles.
The second step, the dehydrogenation, converts the oxazoline to an oxazole. While several oxidizing agents can accomplish this, activated manganese dioxide (MnO₂) offers a practical and effective solution. The reaction proceeds via a heterogeneous mechanism on the surface of the MnO₂, involving the abstraction of hydrogen atoms from the C4 and C5 positions of the oxazoline ring, leading to aromatization. This method is advantageous as the oxidant can be removed by simple filtration.
Experimental Protocols
Step 1A: Synthesis of 2-tert-butyl-2-oxazoline
-
Apparatus Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pivalonitrile (25.0 g, 0.30 mol), 2-aminoethanol (22.0 g, 0.36 mol, 1.2 equiv), and cadmium acetate dihydrate (2.0 g, 7.5 mmol, 2.5 mol%).
-
Reaction: Heat the stirred mixture to 130°C under a gentle flow of nitrogen.
-
Monitoring: Maintain the temperature for 12-16 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the pivalonitrile peak.
-
Workup & Purification: After cooling to room temperature, the reaction mixture is purified directly by vacuum distillation to yield 2-tert-butyl-2-oxazoline as a colorless liquid.
Step 1B: Oxidation to 2-(pivaloyl)oxazole
-
Apparatus Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of 2-tert-butyl-2-oxazoline (12.7 g, 0.10 mol) in 200 mL of an inert solvent such as toluene or 1,2-dichloroethane (DCE).
-
Oxidation: Add activated manganese dioxide (MnO₂, 87 g, 1.0 mol, 10 equiv) to the solution in portions.
-
Reaction: Heat the resulting suspension to reflux (approx. 83°C for DCE, 111°C for toluene).
-
Monitoring: Stir the reaction vigorously at reflux for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting oxazoline is consumed.
-
Workup & Purification: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the filter cake thoroughly with the reaction solvent.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(pivaloyl)oxazole.
Workflow & Logic Diagram
Strategy 2: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic, powerful method for forming the oxazole ring in a single, cyclodehydration step from an α-acylamino ketone precursor.[1][2] While elegant, the overall cost-effectiveness of this route is highly dependent on the accessibility of the required precursor.
Chemical Rationale & Mechanistic Insight
This synthesis hinges on the intramolecular cyclization of an N-(2-oxoalkyl)amide. The precursor, N-(2-oxopropyl)pivalamide, must first be synthesized. A practical approach involves the acylation of aminoacetone with pivaloyl chloride.
Once the precursor is obtained, the core Robinson-Gabriel reaction is initiated by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA). The reaction mechanism begins with the activation of the ketone carbonyl by the agent, making it highly electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate. Subsequent elimination of water (or its equivalent) yields the aromatic oxazole ring.[1]
Experimental Protocols
Step 2A: Synthesis of Precursor, N-(2-oxopropyl)pivalamide
-
Apparatus Setup: In a 250 mL flask under a nitrogen atmosphere, dissolve aminoacetone hydrochloride (11.0 g, 0.10 mol) and triethylamine (22.3 g, 0.22 mol, 2.2 equiv) in 150 mL of dichloromethane (DCM) and cool the mixture to 0°C in an ice bath.
-
Acylation: Add pivaloyl chloride (12.1 g, 0.10 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer, wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-oxopropyl)pivalamide, which can be used in the next step or purified by crystallization.
Step 2B: Cyclodehydration to 2-(pivaloyl)oxazole
-
Apparatus Setup: To a 250 mL flask under a nitrogen atmosphere, add the crude N-(2-oxopropyl)pivalamide (15.7 g, 0.10 mol) and dissolve it in 100 mL of anhydrous DCM.
-
Cyclization: Cool the solution to 0°C and slowly add phosphorus oxychloride (POCl₃, 23.0 g, 0.15 mol, 1.5 equiv) dropwise.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to 0°C and very carefully quench it by slowly pouring it over 200 g of crushed ice. Vigorously stir the mixture and neutralize it by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases and the aqueous layer is neutral (pH ~7).
-
Extraction & Purification: Extract the mixture with DCM (3 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain 2-(pivaloyl)oxazole.
Workflow & Logic Diagram
Comparative Analysis
To provide an objective evaluation, the two strategies are compared across key performance, cost, and safety metrics. Cost estimates are based on typical catalogue prices for research-grade chemicals and may vary significantly with scale and supplier.
Table 1: Performance & Efficiency Comparison
| Metric | Strategy 1: Oxazoline Route | Strategy 2: Robinson-Gabriel | Commentary |
| Overall Yield | 60-75% (estimated) | 45-60% (estimated) | The oxazoline route generally offers higher overall yields due to two reliable, high-converting steps. |
| Number of Steps | 2 | 2 | Both are two-step syntheses from commercially available starting materials. |
| Total Time | 24-32 hours | 8-12 hours | The Robinson-Gabriel route is significantly faster, with shorter reaction times for both steps. |
| Purification | Vacuum Distillation & Column | Extraction & Column | Strategy 1 requires a distillation step, while Strategy 2 involves more extensive aqueous workup. Both require final column chromatography. |
| Scalability | Excellent | Good | The use of heterogeneous MnO₂ in Strategy 1 is highly scalable. The quench in Strategy 2 can be challenging on a large scale. |
Table 2: Cost-Effectiveness Analysis (per mole of product)
| Component | Strategy 1: Oxazoline Route | Strategy 2: Robinson-Gabriel |
| Key Starting Materials | Pivalonitrile, 2-Aminoethanol | Aminoacetone HCl, Pivaloyl Chloride |
| Key Reagents | Cadmium Acetate, Manganese Dioxide | Triethylamine, Phosphorus Oxychloride |
| Est. Reagent Cost/mol | ~$50 - $80 (Pivalonitrile, Aminoethanol, MnO₂) | ~$90 - $130 (Aminoacetone, Pivaloyl Chloride, POCl₃) |
| Solvent Cost | Moderate (Toluene/DCE) | Moderate (DCM) |
| Overall Cost-Effectiveness | High | Moderate |
Note: Pivalonitrile can be prepared from pivalic acid. Pivaloyl chloride is typically prepared from pivalic acid and a chlorinating agent like thionyl chloride. Cost estimations are based on available data.[3][4][5][6][7][8][9]
Table 3: Safety & Environmental Profile
| Factor | Strategy 1: Oxazoline Route | Strategy 2: Robinson-Gabriel |
| Hazardous Reagents | Cadmium Acetate (toxic, carcinogen), MnO₂ (strong oxidizer, inhalation hazard)[5][10] | Pivaloyl Chloride (corrosive), POCl₃ (highly corrosive, reacts violently with water)[3][11] |
| Reaction Conditions | High temperatures (130°C, reflux) | Moderate temperatures (Refluxing DCM) |
| Byproducts | MnO (solid waste), water | Triethylamine HCl, Phosphoric acid salts (aqueous waste) |
| "Green" Chemistry Score | Moderate . Solid waste from MnO₂ needs disposal. Cadmium is highly toxic. | Low . POCl₃ is highly hazardous and its quench produces significant aqueous waste. |
Conclusion and Recommendation
Both the Oxazoline Dehydrogenation Route (Strategy 1) and the Robinson-Gabriel Synthesis (Strategy 2) are viable methods for preparing 2-(pivaloyl)oxazole. However, they serve different strategic priorities.
Strategy 1 is the recommended route for cost-effective, large-scale production. Its primary advantages are the lower cost of starting materials and the high overall yield. The use of a heterogeneous oxidant (MnO₂) simplifies purification by filtration, which is highly amenable to scaling. The main drawbacks are the long reaction times and the use of a toxic cadmium catalyst, for which alternative, less toxic catalysts could be explored.
Strategy 2 is better suited for rapid, small-scale synthesis where time is the critical factor. The significantly shorter reaction times make it an attractive option for medicinal chemistry or discovery labs needing quick access to the target compound. However, this speed comes at a higher financial cost and a more challenging safety profile. The violent quench of phosphorus oxychloride requires careful handling and is less desirable for large-scale operations.
Ultimately, the choice of synthesis depends on the specific needs of the researcher. For bulk synthesis prioritizing economy and yield, the Oxazoline Route is superior. For rapid analog synthesis where speed is paramount, the Robinson-Gabriel approach is a valid, albeit more hazardous and expensive, alternative.
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Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
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J&K Scientific LLC. (2021). Dakin-West Reaction. [Link]
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Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]
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MDPI. MnO₂-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. [Link]
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The Coordination Chemistry of 2-(trimethylacetyl)oxazole: A Comparative Analysis with Divalent Metal Ions
An In-Depth Technical Guide for Researchers
Authored by a Senior Application Scientist
Abstract
Oxazole derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science, often acting as versatile ligands in coordination chemistry.[1] This guide focuses on 2-(trimethylacetyl)oxazole, also known as 2-pivaloyloxazole, a member of the 2-acyloxazole family. While direct experimental data on this specific ligand is limited, its structural features—a soft N-donor site on the oxazole ring and a hard O-donor from the carbonyl group—make it an excellent candidate for forming stable chelate rings with a variety of metal ions. This document provides a predictive comparison of its coordination chemistry with common divalent transition metal ions, drawing upon established principles and experimental data from analogous N,O-donor ligand systems. We will explore the anticipated synthesis, structure, and spectroscopic properties of its metal complexes, offering a foundational guide for researchers entering this area.
The Ligand: Structural and Electronic Profile of 2-(trimethylacetyl)oxazole
2-(trimethylacetyl)oxazole possesses two key features that dictate its coordination behavior:
-
Bidentate N,O-Donors: The ligand features a pyridine-like nitrogen atom within the oxazole ring and an adjacent carbonyl oxygen atom. This arrangement is ideal for forming a stable, five-membered chelate ring upon coordination to a metal center.
-
Steric Hindrance: The presence of a bulky tert-butyl (trimethylacetyl) group introduces significant steric hindrance around the coordination sphere. This bulk is expected to play a crucial role in determining the stoichiometry (ligand-to-metal ratio) and the ultimate geometry of the resulting metal complexes, likely favoring lower coordination numbers compared to less hindered analogues like 2-acetyloxazole.
The combination of these electronic and steric factors makes 2-(trimethylacetyl)oxazole an intriguing ligand for probing the coordination preferences of different metal ions.
Comparative Coordination Chemistry with Divalent Metal Ions
The coordination behavior of a ligand is profoundly influenced by the intrinsic properties of the metal ion, such as its ionic radius, preferred coordination number, and d-electron configuration.[2]
Copper(II): The Jahn-Teller Effect and Geometric Distortion
Due to its d⁹ electronic configuration, Cu(II) complexes are subject to the Jahn-Teller effect, which typically results in distorted geometries.[2] With a bidentate ligand like 2-(trimethylacetyl)oxazole, Cu(II) is expected to form complexes with a 1:2 metal-to-ligand ratio.
-
Anticipated Geometry: A distorted square-pyramidal or octahedral geometry is most likely. For a complex of the type [Cu(L)2X2] (where L is the ligand and X is a monodentate anion like Cl⁻), the two oxazole ligands would likely occupy the equatorial plane, with the anions in the axial positions. Crystal structures of similar Cu(II) complexes with pyrazole-based N,O ligands often reveal such distorted geometries.[3]
-
Stoichiometry: The steric bulk of the trimethylacetyl group may prevent the formation of a fully occupied octahedral complex, potentially favoring a five-coordinate square-pyramidal geometry.[4]
Zinc(II): A Case for Geometric Flexibility
As a d¹⁰ metal ion, Zn(II) is not subject to ligand field stabilization effects and exhibits high geometric flexibility, commonly adopting tetrahedral or octahedral coordination.[2]
-
Anticipated Geometry: The formation of either a tetrahedral [Zn(L)2X2] or an octahedral [Zn(L)2(H2O)2]X2 complex is plausible. The choice will largely depend on the coordinating ability of the counter-ion and the solvent. The bulky nature of the ligand could create enough steric pressure to favor a four-coordinate tetrahedral geometry. Studies on related oxazole-derivative complexes with Zn(II) have shown that both stoichiometries are possible.[5]
Nickel(II) and Cobalt(II): Probing Ligand Field Strength
The d⁸ Ni(II) and d⁷ Co(II) ions can adopt multiple geometries (e.g., octahedral, tetrahedral, square planar), and the outcome is sensitive to the ligand field strength and steric factors.
-
Anticipated Geometry: For both ions, six-coordinate octahedral complexes are common. However, the significant steric hindrance from the trimethylacetyl groups might favor the formation of four-coordinate tetrahedral complexes, particularly for Co(II). Spectroscopic and magnetic measurements would be essential to determine the precise geometry.
Spectroscopic Signatures of Coordination
Coordination to a metal ion induces distinct and measurable changes in the ligand's spectroscopic properties.
-
Infrared (IR) Spectroscopy: The most telling sign of coordination is a shift in the carbonyl stretching frequency, ν(C=O). In the free ligand, this band is typically found around 1680-1700 cm⁻¹. Upon coordination of the carbonyl oxygen to a metal ion, electron density is pulled from the C=O bond, weakening it and causing a shift to a lower frequency (typically a Δν of 20-50 cm⁻¹). Additionally, new bands at lower frequencies (< 600 cm⁻¹) corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations are expected to appear.[6]
-
UV-Visible (UV-Vis) Spectroscopy: For complexes with d-block metals like Cu(II), Ni(II), and Co(II), the appearance of new absorption bands in the visible region is anticipated. These bands correspond to d-d electronic transitions, and their position and intensity provide valuable information about the coordination geometry and ligand field strength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H NMR spectroscopy is a powerful tool. Protons on the oxazole ring, particularly the one closest to the coordinating nitrogen, are expected to shift downfield upon complexation due to the deshielding effect of the metal center.
Data Summary: Predicted Coordination Properties
The following table summarizes the anticipated coordination properties of 2-(trimethylacetyl)oxazole with various divalent metal ions based on the principles discussed.
| Metal Ion | Predicted Geometry | Predicted M:L Ratio | Key Expected IR Shift (ν(C=O)) | Expected UV-Vis Bands |
| Cu(II) | Distorted Square-Pyramidal / Octahedral | 1:2 | Decrease (25-50 cm⁻¹) | Broad d-d bands (~600-800 nm) |
| Zn(II) | Tetrahedral / Octahedral | 1:2 | Decrease (20-40 cm⁻¹) | None (d¹⁰) |
| Ni(II) | Octahedral / Tetrahedral | 1:2 | Decrease (20-40 cm⁻¹) | Multiple d-d bands |
| Co(II) | Octahedral / Tetrahedral | 1:2 | Decrease (20-40 cm⁻¹) | Multiple d-d bands |
Visualizing Coordination and Synthesis
Diagrams can clarify complex chemical concepts and workflows.
Caption: Predicted N,O-bidentate chelation of 2-(trimethylacetyl)oxazole to a metal ion.
Caption: General experimental workflow for synthesis and characterization of metal complexes.
Experimental Protocols
The following protocols are generalized, predictive methodologies for the synthesis and analysis of a representative metal complex.
Protocol 1: Synthesis of Dichlorobis(2-(trimethylacetyl)oxazole)copper(II)
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the organic ligand and many transition metal salts, and its volatility allows for easy removal. Refluxing provides the necessary activation energy to drive the complexation reaction to completion.
-
Preparation of Reactant Solutions:
-
In a 50 mL round-bottom flask, dissolve 2-(trimethylacetyl)oxazole (2.0 mmol) in 15 mL of absolute ethanol. Stir until fully dissolved.
-
In a separate 25 mL beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol) in 10 mL of absolute ethanol. Gentle warming may be required.
-
-
Reaction:
-
Add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed.
-
Equip the flask with a condenser and reflux the mixture with stirring for 2 hours.
-
-
Isolation of Product:
-
Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two small portions (5 mL each) of cold ethanol to remove any unreacted starting materials, followed by one portion (10 mL) of diethyl ether to aid in drying.
-
-
Drying:
-
Dry the resulting solid in a vacuum desiccator overnight.
-
Self-Validation: The expected product is a colored (likely blue or green) crystalline solid. Record the final mass to calculate the percentage yield.
-
Protocol 2: Characterization by Infrared (IR) Spectroscopy
Causality: Comparing the IR spectrum of the complex to that of the free ligand allows for direct confirmation of coordination through the carbonyl group, which is a primary indicator of successful complex formation.
-
Sample Preparation (ATR Method):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount (a few milligrams) of the free 2-(trimethylacetyl)oxazole ligand onto the ATR crystal and apply pressure to ensure good contact.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
-
Analysis of the Ligand:
-
Identify and label the key stretching frequency for the carbonyl group, ν(C=O), typically around 1680-1700 cm⁻¹.
-
-
Sample Preparation and Analysis of the Complex:
-
Clean the ATR crystal as before.
-
Place a small amount of the synthesized copper complex on the crystal and record its IR spectrum under the same conditions.
-
-
Comparative Analysis:
-
Overlay the spectrum of the complex with the spectrum of the free ligand.
-
Self-Validation: Confirm that the ν(C=O) band in the complex's spectrum has shifted to a lower wavenumber (e.g., 1640-1660 cm⁻¹) compared to the free ligand. Note the appearance of new, broad bands in the far-IR region (below 600 cm⁻¹), which can be tentatively assigned to ν(M-N) and ν(M-O) vibrations.
-
Conclusion and Future Outlook
This guide presents a predictive framework for understanding the coordination chemistry of 2-(trimethylacetyl)oxazole with divalent metal ions. Based on established principles and data from analogous systems, it is anticipated that this ligand will act as a versatile N,O-bidentate chelator. The sterically demanding trimethylacetyl group is expected to be a key determinant of the final coordination geometry and stoichiometry of the resulting complexes, providing a powerful tool for tuning the metal's coordination environment.
While this guide offers a robust theoretical foundation, it underscores the critical need for empirical research. The synthesis and single-crystal X-ray diffraction analysis of these complexes are essential next steps to validate these predictions and fully elucidate the rich coordination chemistry of this promising ligand. Such studies will pave the way for exploring the potential applications of these novel complexes in areas like catalysis, magnetic materials, and medicinal chemistry.
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Comparative Analysis of 2-Acyloxazole Analogs: A Guide to Structure-Activity Relationships in Drug Discovery
For Immediate Release to the Scientific Community
As the quest for novel therapeutic agents with improved potency and selectivity continues, heterocyclic scaffolds remain a cornerstone of medicinal chemistry. Among these, the oxazole ring system has proven to be a versatile pharmacophore, present in a variety of biologically active compounds. This guide focuses on the structure-activity relationships (SAR) of 2-acyloxazole analogs, with a particular emphasis on the 2-(trimethylacetyl)oxazole moiety, to provide researchers, scientists, and drug development professionals with a comparative framework for designing next-generation therapeutics. While specific SAR studies on 2-(trimethylacetyl)oxazole analogs are not extensively documented in publicly accessible literature, by examining the broader class of 2-acyloxazoles and related structures, we can extrapolate key principles to guide future discovery efforts.
The oxazole core is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activity of its derivatives, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[3]
The Influence of the 2-Acyl Group on Biological Activity: A Comparative Overview
The acyl group at the 2-position of the oxazole ring is a critical determinant of a compound's pharmacological profile. Variations in the nature of this acyl group can significantly impact potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and Their Consequences:
-
Steric Bulk: The size and shape of the acyl group can influence how the molecule fits into the binding pocket of a biological target. The trimethylacetyl (pivaloyl) group, with its bulky tert-butyl moiety, can provide a high degree of steric hindrance. This can be advantageous in promoting selectivity for a specific target by preventing binding to other proteins with smaller binding sites.
-
Electronic Effects: The electronic nature of the acyl group can affect the overall electron distribution of the oxazole ring, influencing its ability to form hydrogen bonds and other electrostatic interactions with the target protein.
-
Lipophilicity: The hydrophobicity of the acyl group can impact the compound's solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.
Comparative Biological Activities of 2-Acyloxazole Analogs
| Analog Class | Key Structural Feature at Position 2 | Observed Biological Activity | Inferred SAR Principle |
| 2-Phenyl-Oxazole-4-Carboxamides | Substituted Phenyl Ring | Potent apoptosis inducers in cancer cell lines (e.g., EC50 of 270 nM in DLD-1 cells for compound 1k).[4] | The electronic and steric properties of substituents on the phenyl ring are critical for activity. |
| Hypothetical 2-(Trimethylacetyl)oxazole Analogs | Trimethylacetyl (Pivaloyl) Group | Potential for high selectivity due to steric bulk. | The tert-butyl group may confer selectivity for targets with accommodating binding pockets. |
| Other 2-Acyloxazole Analogs | Varied Acyl Chains (e.g., acetyl, benzoyl) | Activity is expected to vary based on the properties of the acyl group. | Smaller acyl groups may lead to broader activity, while larger, more complex groups could enhance potency and selectivity. |
Experimental Protocols for the Evaluation of 2-Acyloxazole Analogs
To facilitate the investigation of novel 2-(trimethylacetyl)oxazole analogs and related compounds, we provide the following standardized experimental protocols.
Synthesis of 2-Acyloxazole Derivatives
A common and versatile method for the synthesis of the oxazole ring is the Robinson-Gabriel synthesis.
Step-by-Step Protocol:
-
Preparation of the 2-Acylamino-ketone: The synthesis typically begins with the acylation of an α-amino ketone. For a 2-(trimethylacetyl)oxazole, this would involve the reaction of an α-amino ketone with pivaloyl chloride.
-
Cyclization: The resulting 2-acylamino-ketone is then subjected to cyclization, often using a dehydrating agent such as sulfuric acid or phosphorus oxychloride, to form the oxazole ring.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired 2-acyloxazole analog.
Logical Flow of a Typical Synthesis:
Caption: Synthetic workflow for 2-(trimethylacetyl)oxazole analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-acyloxazole analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for In Vitro Cytotoxicity Screening:
Caption: Workflow for assessing anticancer activity of analogs.
Future Directions and Opportunities
The exploration of 2-(trimethylacetyl)oxazole analogs and related 2-acyloxazoles represents a promising avenue for the discovery of novel therapeutic agents. The steric and electronic properties of the 2-acyl group can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds against a panel of relevant biological targets, such as kinases and other enzymes implicated in disease. Such studies will be instrumental in elucidating the detailed SAR of this chemical class and unlocking its full therapeutic potential.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,2,2-Trimethylacetyl)oxazole
Executive Summary: A Proactive Approach to Safety
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds like 2-(2,2,2-Trimethylacetyl)oxazole are routine. However, the lifecycle of a chemical does not end upon its use in an experiment. The responsible management of resulting waste streams is a critical component of laboratory safety, regulatory compliance, and environmental stewardship.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. In the absence of a complete, manufacturer-provided Safety Data Sheet (SDS) with explicit disposal instructions[1][2], a conservative approach grounded in fundamental chemical principles and regulatory standards is paramount. The overriding principle is to treat any compound with incomplete hazard data as hazardous waste[3]. This document outlines the necessary hazard assessment, personal protective equipment (PPE), segregation, and containerization procedures to ensure the safe and compliant disposal of this compound.
Hazard Assessment and Waste Classification
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is necessary. This assessment is based on its chemical structure—an aromatic oxazole ring functionalized with a ketone.
-
Oxazole Moiety: The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen[4]. While the aromatic system imparts a degree of stability, oxazoles can undergo reactions such as cycloadditions and, under certain conditions, ring-opening, particularly in the presence of strong oxidizing agents[5][6]. The parent compound, oxazole, is classified as a flammable liquid[7][8].
-
Ketone Functional Group: The trimethylacetyl group (a ketone) suggests the compound is a stable, likely solid or high-boiling liquid organic material.
-
Regulatory Framework: According to the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated for specific hazardous characteristics[9][10].
Based on this structural analysis, this compound waste should be classified with the following characteristics:
| Hazard Characteristic | Rationale for Classification | General Disposal Protocol |
| Ignitability | The parent oxazole is flammable[7][8]. As a precautionary measure, this derivative should be considered potentially ignitable. | Segregate from oxidizers and store away from heat or ignition sources. |
| Toxicity | While specific toxicological data is unavailable, many heterocyclic and aromatic compounds exhibit biological activity and potential toxicity[4]. The precautionary principle requires assuming potential toxicity. | Handle with appropriate PPE to prevent exposure. Do not release into the environment. |
| Reactivity | The compound is not expected to be pyrophoric or water-reactive. However, incompatibility with strong oxidizing agents is a key consideration due to the potential for oxazole ring cleavage[6]. | Store separately from incompatible chemicals, particularly strong acids, bases, and oxidizing agents. |
Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure. Adherence to Occupational Safety and Health Administration (OSHA) laboratory standards is mandatory[11][12][13].
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield should be used if there is any risk of splashing.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) of sufficient thickness. Inspect gloves for any signs of degradation or puncture before use[14].
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: Not typically required when working within a functional chemical fume hood. If there is a risk of generating aerosols outside of a hood, a risk assessment must be performed to determine the need for respiratory protection[12].
Step-by-Step Waste Disposal Protocol
The following protocol ensures the safe segregation, containment, and ultimate disposal of this compound waste, including pure compound, solutions, and contaminated materials.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to prevent dangerous reactions in a waste container.
-
Action: Collect waste containing this compound in a dedicated container, separate from other waste streams.
-
Causality: Mixing incompatible chemicals is a primary cause of laboratory incidents. This compound must be segregated from the materials listed in the table below to prevent uncontrolled reactions, gas evolution, or fire.
| Incompatible Material Classes | Rationale for Segregation |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates) | Oxidizing agents can cause the oxazole ring to open, potentially leading to an uncontrolled exothermic reaction[6]. |
| Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid) | While oxazoles are weak bases, strong acids can protonate the nitrogen atom, potentially catalyzing unintended reactions[7]. |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | May promote degradation or condensation reactions. |
| Aqueous Waste | Do not mix with aqueous waste streams. Keep as a non-aqueous organic waste to facilitate proper final disposal via incineration. |
Step 2: Select the Appropriate Waste Container
Container integrity is essential for safe storage and transport.
-
Action: Use a clean, leak-proof container made of a chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE)[15]. The container must have a secure, tight-fitting screw cap.
-
Causality: Using an incompatible container can lead to its degradation, causing leaks and exposure. The container must remain closed at all times except when adding waste to prevent the release of vapors[16].
Step 3: Correctly Label the Waste Container
Accurate labeling is a legal requirement and is critical for emergency responders and waste handlers.
-
Action: Before adding any waste, affix a properly completed Hazardous Waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE" [15].
-
The full, unabbreviated chemical name: "this compound" . List all other components and their approximate percentages.
-
The relevant hazard characteristics: "Ignitable, Toxic" .
-
The name of the Principal Investigator and the laboratory location.
-
-
Causality: Federal and local regulations mandate accurate waste labeling to ensure safe handling, transport, and disposal[12][17].
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation until it is collected.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), such as within a fume hood or a cabinet designed for flammable materials[18]. The SAA must have secondary containment (e.g., a tray or bin) capable of holding the entire volume of the largest container.
-
Causality: The SAA provides a controlled, secure location for short-term waste storage, minimizing the risk of spills and unauthorized access, in compliance with EPA regulations[16].
Step 5: Arrange for Final Disposal
Disposal of hazardous waste is a regulated activity that must be performed by certified professionals.
-
Action: When the container is no more than 90% full, or according to your institution's policy, arrange for pickup by your organization's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company[9][19].
-
Causality: Final disposal must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction. Under no circumstances should this chemical or its rinsate be disposed of down the drain.
Decontamination and Spill Management
-
Contaminated Labware: Glassware and other equipment contaminated with this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first rinse should be collected and disposed of as hazardous waste in your designated container[20]. Subsequent rinses can also be collected if significant contamination is suspected.
-
Spill Response: In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above[21]. For larger spills, evacuate the area and contact your institution's EHS emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
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Mastering the Safe Handling of 2-(2,2,2-Trimethylacetyl)oxazole: A Guide for Laboratory Professionals
Hazard Analysis: A Structural Perspective
To appreciate the necessary precautions, we must first understand the potential hazards inherent in the structure of 2-(2,2,2-Trimethylacetyl)oxazole. The molecule is comprised of an oxazole ring and a trimethylacetyl group. Oxazole derivatives are known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] The trimethylacetyl group, particularly when part of a reactive compound, can also contribute to the overall hazard profile. Therefore, a cautious approach that minimizes direct contact and inhalation is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum PPE requirements, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Level | Required PPE | Intended Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood.[3] |
| Operations with Splash Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves. | Recommended for procedures such as transferring larger volumes or when heating the substance, which increase the risk of splashes.[3] |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges, a chemical-resistant suit, and heavy-duty gloves. | For responding to uncontrolled releases of the compound.[3] |
A Note on Glove Selection: While nitrile gloves are generally recommended for incidental contact, it is crucial to consult glove manufacturer compatibility charts for the specific chemicals being used. Thicker gloves generally offer better protection.[4][5] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contamination is suspected.[5]
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiment. The following diagram and procedural steps outline a best-practice approach for handling this compound.
Caption: Workflow for Handling this compound
Step-by-Step Handling Procedure:
-
Preparation :
-
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before starting, gather all necessary equipment, reagents, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Post-Handling :
-
Following the completion of your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in a manner that avoids contaminating your skin or clothing.
-
Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][7]
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact : Remove any contaminated clothing and wash the affected area thoroughly with soap and water.[9] If irritation persists, seek medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][8]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]
-
Spills : In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[1][6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation : Waste containing this compound should be segregated from other waste streams.[4]
-
Containerization : Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Storage : Store waste containers in a designated, well-ventilated area, away from incompatible materials, until they can be collected by a licensed waste disposal service.[3]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- BenchChem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
- BenchChem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- hubergroup Deutschland GmbH. (2022-03-08).
- Enamine.
- CymitQuimica. (2024-12-19).
- Sigma-Aldrich. (2024-03-02).
- Sigma-Aldrich. (2025-08-07).
- Apollo Scientific.
- BLD Pharm. This compound.
- Thermo Fisher Scientific. (2025-12-24).
- Fisher Scientific. (2024-02-16).
- TCI Chemicals. (2025-01-27).
- Centers for Disease Control and Prevention. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Guidechem. This compound (CAS No. 898759-14-3) SDS.
- Cole-Parmer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
